molecular formula C7H6ClNO2 B140621 2-Chloro-4-nitrotoluene CAS No. 121-86-8

2-Chloro-4-nitrotoluene

Cat. No.: B140621
CAS No.: 121-86-8
M. Wt: 171.58 g/mol
InChI Key: LLYXJBROWQDVMI-UHFFFAOYSA-N
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Description

2-chloro-4-nitrotoluene is a nitrotoluene that is p-nitrotoluene in which one of the hydrogens that is ortho to the methyl group has been replaced by a chlorine. A pale yellow crystalline compound that is insoluble in water but dissolves in most organic solvents, it is used in the manufacture of dyes. It is a member of monochlorobenzenes and a nitrotoluene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-methyl-4-nitrobenzene
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InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
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InChI Key

LLYXJBROWQDVMI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C7H6ClNO2
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DSSTOX Substance ID

DTXSID3026984
Record name 2-Chloro-1-methyl-4-nitrobenzene
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Molecular Weight

171.58 g/mol
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Physical Description

Solid; [HSDB] Pale yellow crystalline powder or lumps; [MSDSonline]
Record name 2-Chloro-4-nitrotoluene
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Boiling Point

260 °C AT 760 MM HG
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Flash Point

138 °C
Record name 2-Chloro-4-nitrotoluene
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Solubility

SOL IN ALCOHOL, ETHER
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Vapor Pressure

0.01 [mmHg]
Record name 2-Chloro-4-nitrotoluene
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

121-86-8
Record name 2-Chloro-4-nitrotoluene
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Melting Point

68 °C
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Foundational & Exploratory

2-Chloro-4-nitrotoluene CAS number 121-86-8 properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-nitrotoluene (CAS: 121-86-8)

Introduction

This compound, with the CAS number 121-86-8, is a substituted aromatic compound belonging to the class of monochlorobenzenes and nitrotoluenes.[1][2] It presents as a pale yellow crystalline solid or powder with a faint, bitter almond-like odor.[3][4] This compound is of significant interest in organic synthesis, serving as a crucial intermediate in the manufacturing of dyes, agrochemicals, and potentially as a precursor for active pharmaceutical ingredients (APIs).[1][5] Its molecular structure, featuring a toluene (B28343) backbone with chloro and nitro substituents, imparts specific reactivity that is exploited in various chemical transformations.[5] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its safety and handling information, tailored for professionals in research and development.

Chemical and Physical Properties

The properties of this compound have been determined through various analytical methods. A summary of its key identifiers and physicochemical characteristics is presented below.

Table 1: Identifiers and Chemical Structure
IdentifierValue
CAS Number 121-86-8[1]
IUPAC Name 2-chloro-1-methyl-4-nitrobenzene[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])Cl[1]
InChI Key LLYXJBROWQDVMI-UHFFFAOYSA-N[6][7]
Appearance Pale yellow crystalline solid/powder[2][8]
Table 2: Physical and Chemical Properties
PropertyValue
Melting Point 60-67 °C[3][7][9]
Boiling Point 260 °C (at 760 Torr)[2][3]
Density ~1.32 g/cm³ (rough estimate)[3]
Flash Point 150 °C[3]
Water Solubility 49 mg/L at 20 °C[3]
Solubility Soluble in acetonitrile, benzene, and toluene.[1][3]
Vapor Pressure 0.0243 mmHg at 25 °C[3]
Log Kow 3.247 (estimated)[10]
Henry's Law Constant 4.06 x 10⁻⁵ atm·m³/mol at 25 °C (estimated)[2]
Table 3: Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataCharacteristic Absorption Bands/Signals
FTIR (cm⁻¹) ~3100-3000 (Aromatic C-H stretch), ~1530-1500 (Asymmetric NO₂ stretch), ~1350-1330 (Symmetric NO₂ stretch)[6]
FT-Raman (cm⁻¹) ~3100-3000 (Aromatic C-H stretch), ~1600-1585 (Aromatic C=C stretch)[6]
¹H NMR Spectral data available[11]
¹³C NMR Spectral data available[12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis Protocol: Chlorination of 4-Nitrotoluene (B166481)

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (chlorination) of 4-nitrotoluene.[6][8] The use of an iodine catalyst provides high selectivity and purity.[6][13]

Materials:

  • 4-Nitrotoluene

  • Gaseous Chlorine (Cl₂)

  • Iodine (I₂)

  • Reaction vessel (three-neck flask) equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

  • Heating mantle

  • Sodium bisulfite or potassium iodide solution (for washing)

Procedure:

  • Charge the reaction vessel with 4-nitrotoluene and 0.3% to 1% by weight of iodine relative to the 4-nitrotoluene.[13][14]

  • Heat the mixture to a temperature between 60 °C and 80 °C while stirring.[13][14]

  • Introduce gaseous chlorine into the reaction mixture. The molar ratio of chlorine to 4-nitrotoluene should be approximately 0.9 to 1.0.[13][14][15]

  • Maintain the reaction temperature throughout the chlorine addition. The reaction progress can be monitored using Gas Chromatography (GC).

  • After the reaction is complete (typically when the desired conversion of 4-nitrotoluene is achieved), stop the chlorine flow and cool the mixture to room temperature.

  • The crude product is then washed with an aqueous solution of sodium bisulfite or potassium iodide to remove the iodine catalyst.[15]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound with a purity exceeding 98%.[4][15]

Characterization Protocol: Melting Point Determination

The melting point is a key physical property used to assess the purity of the synthesized compound.

Materials:

  • Purified this compound

  • Melting point apparatus (e.g., DigiMelt or Thiele tube)[16]

  • Melting point capillary tubes (sealed at one end)[17]

  • Spatula

  • Mortar and pestle (if crystals are large)

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[16]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of about 1-2 mm.[16][18] Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[16]

  • Place the capillary tube into the sample holder of the melting point apparatus.[19]

  • For an unknown or to establish an approximate range, perform a rapid heating run (e.g., 10-20 °C/minute ramp).[16]

  • For an accurate determination, set the starting temperature to about 15-20 °C below the approximate melting point found in the fast run.[16]

  • Heat the sample at a slow, controlled rate (1-2 °C per minute) near the melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • A sharp melting point range (0.5-1.5 °C) is indicative of high purity.

Characterization Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point when only a small amount of sample is available.

Materials:

  • This compound sample

  • Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Heating source (Bunsen burner or hot plate)

Procedure:

  • Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[20]

  • Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[20]

  • Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil, ensuring the sample is below the oil level but the open end of the test tube is above it.[21]

  • Gently heat the side arm of the Thiele tube.[20][21] Convection currents will ensure uniform heating.

  • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.[20][21]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and stop. The moment the liquid begins to be drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid, as the vapor pressure inside the capillary equals the external atmospheric pressure.[20][21]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz DOT language illustrate key processes and concepts related to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_steps Process Steps cluster_product Final Product Reactant1 4-Nitrotoluene Step1 Electrophilic Aromatic Substitution Reactant1->Step1 Reactant2 Chlorine (Cl₂) Reactant2->Step1 Catalyst Iodine (I₂) Catalyst Catalyst->Step1 Temperature 60-80 °C Temperature->Step1 Step2 Washing/Neutralization Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Product This compound (>98% Purity) Step3->Product

Caption: Synthesis workflow for this compound.

Melting_Point_Workflow A Prepare Sample (Dry & Powdered) B Pack Capillary Tube (1-2 mm depth) A->B C Place in Apparatus B->C D Rapid Heating (Find Approx. Range) C->D E Slow Heating Run (1-2 °C/min) D->E F Observe & Record Start (T₁) & End (T₂) of Melting E->F G Report Melting Range (T₁ - T₂) F->G

Caption: Experimental workflow for melting point determination.

Directing_Effects cluster_molecule 4-Nitrotoluene Structure cluster_effects Directing Effects for Electrophilic Substitution cluster_outcome Chlorination Outcome Toluene Toluene Ring CH3 -CH₃ Group (Activating) CH3->Toluene attached to Ortho Ortho Position (Activated by -CH₃) CH3->Ortho directs to NO2 -NO₂ Group (Deactivating) NO2->Toluene attached to Meta Meta Position (Deactivated by -NO₂) NO2->Meta directs to Product This compound (Chlorine adds Ortho to -CH₃) Ortho->Product leads to

Caption: Substituent directing effects in the synthesis reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 4: Hazard and Safety Information
CategoryInformation
GHS Pictograms GHS07 (Harmful/Irritant)[7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed.[22] H319: Causes serious eye irritation.[22] H411: Toxic to aquatic life with long lasting effects.[23]
Precautionary Statements P264: Wash skin thoroughly after handling.[22] P273: Avoid release to the environment.[23] P280: Wear protective gloves/eye protection/face protection.[22] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]
Toxicity Toxic by all routes of exposure (inhalation, ingestion, dermal contact).[1] Exposure may lead to methemoglobinemia, headache, dizziness, and nausea.[1]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and chemical safety goggles.[24] Use a respirator if dust generation is likely.[24]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[2][24]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22][23]

This technical guide provides a foundational understanding of this compound for researchers and professionals. Adherence to the outlined protocols and safety measures is paramount when handling and utilizing this chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-nitrotoluene is a versatile intermediate in the chemical and pharmaceutical industries, primarily owing to the distinct reactivity of its three functional groups: the chloro, nitro, and methyl groups. This technical guide provides a comprehensive analysis of the reactivity of each of these groups, supported by quantitative data and detailed experimental protocols for key transformations. The document explores the underlying mechanisms of these reactions, including nucleophilic aromatic substitution (SNAr) at the chloro position, reduction of the nitro group, and oxidation of the methyl group. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating the strategic use of this compound as a building block for complex molecules.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₆ClNO₂.[1] Its utility as a chemical intermediate stems from the presence of three key functional groups attached to the toluene (B28343) backbone: a chloro group, a nitro group, and a methyl group.[1] The electronic properties and strategic placement of these groups on the aromatic ring dictate their reactivity and susceptibility to various chemical transformations. This guide will systematically examine the reactivity of each functional group, providing a detailed understanding of the chemical behavior of this important molecule.

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chloro group in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group located para to the chlorine atom. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2][3]

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is a key factor in facilitating the reaction. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

dot

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data for Nucleophilic Aromatic Substitution

While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature, the reactivity can be inferred from studies on analogous compounds. The presence of the ortho-methyl group can introduce some steric hindrance, potentially slowing the reaction compared to p-chloronitrobenzene.

ReactantNucleophileSolventTemperature (°C)ProductYield (%)Reference
1,2-Dichloro-4-nitrobenzeneSodium methoxideMethanolReflux2-Chloro-1-methoxy-4-nitrobenzene & 1-Chloro-2-methoxy-4-nitrobenzene-[2]
2,4-DinitrobromobenzeneSodium methoxide--2,4-Dinitroanisole-[4]
This compoundAmines--N-substituted-2-methyl-5-nitroanilines-[5][6]
Experimental Protocol: Synthesis of N-substituted-2-methyl-5-nitroanilines

This protocol describes a general procedure for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, DMSO)

  • Base (e.g., K₂CO₃, Et₃N) (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq) to the solution. If the amine salt is formed, a non-nucleophilic base can be added to neutralize it.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

dot

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in solvent B Add amine A->B C Heat to reflux B->C D Monitor by TLC C->D E Cool to RT D->E Reaction complete F Isolate/Concentrate E->F G Purify F->G Nitro_Reduction_Pathway Start Ar-NO2 (Nitro) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e-, + 2H+ End Ar-NH2 (Amine) Intermediate2->End + 2e-, + 2H+ Bechamp_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Fe and H2O B Heat and add HCl A->B C Add this compound B->C D Heat and stir C->D E Cool and neutralize D->E Reaction complete F Isolate product E->F G Purify F->G Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A Prepare alkaline solution of substrate B Heat mixture A->B C Add KMnO4 portion-wise B->C D Reflux until complete C->D E Cool and filter MnO2 D->E Reaction complete F Treat with NaHSO3 E->F G Acidify to precipitate F->G H Filter, wash, and dry product G->H

References

Unveiling 2-Chloro-4-nitrotoluene: A Technical Guide to its Industrial Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of 2-Chloro-4-nitrotoluene, a pivotal chemical intermediate. From its historical context to detailed industrial synthesis protocols and characterization, this document provides a comprehensive resource for professionals in the chemical and pharmaceutical fields.

Introduction and Historical Context

This compound (CAS No. 121-86-8) is a pale yellow crystalline solid that serves as a crucial building block in the synthesis of a wide range of commercially significant products.[1][2] Its molecular structure, featuring a substituted toluene (B28343) ring with both a chlorine atom and a nitro group, imparts a unique reactivity that is leveraged in the manufacturing of dyes, pigments, agrochemicals, and pharmaceutical intermediates.[3][4] Notably, it is a key precursor for the herbicide Chlorotoluron.

While the precise moment of its discovery is not extensively documented, literature references to the chlorination of nitrotoluenes and the nitration of chlorotoluenes date back to the early 20th century. Patents from the mid to late 20th century already describe advanced processes for its preparation, indicating a long-standing industrial importance.[3][5] The primary industrial synthesis route involves the electrophilic chlorination of 4-nitrotoluene (B166481). An alternative, though often less direct route for this specific isomer, is the nitration of o-chlorotoluene, which typically yields a mixture of isomers requiring separation.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and purification.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Appearance Pale yellow crystalline solid[1]
CAS Number 121-86-8[2]
Melting Point 60-64 °C
Boiling Point Decomposes upon distillation at atmospheric pressure
Solubility Insoluble in water; soluble in most organic solvents[1]
Spectroscopic Data (for 4-Chloro-2-nitrotoluene)
IR (Infrared) Spectroscopy 1556 cm⁻¹ (C=C aromatic), 1521 cm⁻¹ (asymmetric NO₂), 1347 cm⁻¹ (symmetric NO₂)[1]
¹H NMR (Proton Nuclear Magnetic Resonance) δ 7.96 (d, 1H), 7.47 (dd, 1H), 7.29 (d, 1H), 2.57 (s, 3H)[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) δ 149.35, 133.81, 133.01, 132.39, 132.02, 124.67, 19.95[1]

Industrial Synthesis: Chlorination of 4-Nitrotoluene

The most prevalent industrial method for synthesizing this compound is the direct chlorination of 4-nitrotoluene. This process offers high selectivity and yield. A notable advancement in this method involves the use of iodine as a catalyst, which provides a significant improvement over older methods that used iron(III) chloride or antimony(V) chloride, often resulting in substantial by-product formation.[3][6]

Reaction Parameters and Yield

The following table summarizes the optimized reaction conditions for the iodine-catalyzed chlorination of 4-nitrotoluene, based on patented industrial processes.[3][4]

ParameterOptimal RangeReference
Reactants 4-Nitrotoluene, Chlorine (gaseous)[3]
Catalyst Iodine (I₂)[3][4]
Catalyst Loading 0.1 to 10% by weight relative to 4-nitrotoluene (preferably 0.3 to 1.0%)[3]
Molar Ratio (Cl₂:4-NT) 0.6:1 to 1.2:1 (preferably 0.9:1 to 1.0:1)[3]
Temperature Melting point of 4-nitrotoluene up to 120 °C (preferably 60 to 80 °C)[3][4]
Pressure Atmospheric or slightly elevated (1 to 10 bar)[3]
Purity of Product >98%[3][4]
Yield Up to 99.1%[3]
By-products <1.4%[4]
Detailed Experimental Protocol

This protocol outlines a laboratory-scale adaptation of the industrial synthesis of this compound.

Materials:

  • 4-Nitrotoluene

  • Iodine

  • Chlorine gas

  • Sodium bisulfite solution or Potassium iodide solution

  • Water

  • Suitable organic solvent for recrystallization (e.g., ethanol)

Equipment:

  • Jacketed glass reactor with a stirrer, thermometer, gas inlet tube, and reflux condenser

  • Heating/cooling circulator

  • Gas flow meter

  • Scrubber for excess chlorine and HCl gas

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reactor with 4-nitrotoluene and the specified amount of iodine catalyst.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 70 °C) with stirring.

  • Chlorination: Introduce gaseous chlorine into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained within the optimal range.

  • Monitoring: Monitor the progress of the reaction by analytical methods such as Gas Chromatography (GC) to determine the consumption of 4-nitrotoluene and the formation of this compound.

  • Reaction Completion: Stop the chlorine feed once the desired conversion is achieved.

  • Purging: Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.

  • Catalyst Removal: Cool the reaction mixture and wash it with an aqueous solution of sodium bisulfite or potassium iodide to remove the iodine catalyst.[3][4]

  • Water Wash: Wash the organic layer with water to remove any remaining salts.

  • Isolation: Separate the organic layer. The crude this compound can be isolated by cooling and crystallization.

  • Purification: Further purify the product by recrystallization from a suitable solvent like ethanol (B145695) to achieve high purity.

  • Drying: Dry the purified crystals under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and GC-MS.

Alternative Synthesis Route: Nitration of o-Chlorotoluene

An alternative pathway to chloronitrotoluene isomers involves the nitration of chlorotoluene. Specifically, the nitration of o-chlorotoluene yields a mixture of isomers, primarily 2-chloro-6-nitrotoluene (B1664060) and this compound.

The nitration of o-chlorotoluene typically results in the formation of approximately 80% 2-chloro-6-nitrotoluene and 20% this compound.[7] This isomeric mixture necessitates a separation step, usually vacuum distillation, to isolate the desired this compound, making this route less direct for the specific synthesis of this isomer compared to the chlorination of 4-nitrotoluene.

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the industrial synthesis of this compound.

Industrial_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Chlorination Reaction cluster_purification Purification cluster_product Final Product 4-Nitrotoluene 4-Nitrotoluene Jacketed Reactor Jacketed Reactor 4-Nitrotoluene->Jacketed Reactor Chlorine Gas Chlorine Gas Chlorine Gas->Jacketed Reactor Iodine Iodine Iodine->Jacketed Reactor Washing Washing Jacketed Reactor->Washing Crude Product Crystallization Crystallization Washing->Crystallization Drying Drying Crystallization->Drying This compound This compound Drying->this compound

Caption: Industrial synthesis workflow for this compound.

Logical_Relationship_Diagram cluster_starting_materials Starting Materials cluster_process Core Process cluster_intermediates_impurities Intermediates & By-products cluster_purification_steps Purification Steps cluster_final_product Final Product A 4-Nitrotoluene D Electrophilic Aromatic Substitution (Chlorination) A->D B Chlorine B->D C Iodine (Catalyst) C->D E Crude this compound D->E F Other Chloronitrotoluene Isomers (minor) D->F G Catalyst Removal (Washing) E->G H Recrystallization G->H I High-Purity this compound H->I

Caption: Logical relationships in the synthesis of this compound.

Conclusion

This compound remains a cornerstone intermediate in the chemical industry. The development of efficient and selective synthesis routes, particularly the iodine-catalyzed chlorination of 4-nitrotoluene, has been instrumental in its large-scale production. This guide provides a foundational understanding of its synthesis, properties, and the key process parameters that are critical for its industrial manufacturing. For researchers and professionals in drug development and materials science, a thorough grasp of the synthesis and chemistry of such intermediates is paramount for innovation and the development of new applications.

References

Atmospheric Half-life of Vapor-phase 2-Chloro-4-nitrotoluene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the atmospheric fate of vapor-phase 2-Chloro-4-nitrotoluene, with a focus on its atmospheric half-life. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes estimated values from established structure-activity relationships, outlines a detailed hypothetical experimental protocol for its determination, and proposes a plausible atmospheric degradation pathway.

Quantitative Data Summary

The atmospheric persistence of this compound is primarily determined by its reaction with hydroxyl (OH) radicals. The following table summarizes the key quantitative data based on estimations.

ParameterValueReference
Estimated Atmospheric Half-life ~48 days[1][2]
Estimated Reaction Rate Constant with OH radicals 3.35 x 10⁻¹³ cm³/molecule-sec at 25 °C[1][2]
Assumed Atmospheric OH Radical Concentration 5 x 10⁵ radicals/cm³[1][2]
Potential for Photolysis Absorbs UV light >290 nm, but no rate data available[1][2]

Proposed Atmospheric Degradation Pathway

The primary degradation mechanism for this compound in the troposphere is expected to be its reaction with photochemically produced hydroxyl radicals. The reaction is likely initiated by the addition of the OH radical to the aromatic ring, followed by subsequent reactions with molecular oxygen and other atmospheric species.

Atmospheric Degradation of this compound This compound This compound OH_Adduct Hydroxycyclohexadienyl Radical Intermediate This compound->OH_Adduct + •OH OH_Radical •OH OH_Radical->OH_Adduct Peroxy_Radical Peroxy Radical OH_Adduct->Peroxy_Radical + O₂ O2 O₂ O2->Peroxy_Radical Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO Secondary_Pollutants Secondary Pollutants (e.g., Nitrophenols, Organic Nitrates) Peroxy_Radical->Secondary_Pollutants + RO₂ HO2 HO₂ Peroxy_Radical->HO2 NO NO NO->Alkoxy_Radical Ring_Cleavage_Products Ring Cleavage Products (e.g., dicarbonyls) Alkoxy_Radical->Ring_Cleavage_Products Alkoxy_Radical->Secondary_Pollutants

Caption: Proposed reaction pathway for the atmospheric degradation of this compound initiated by hydroxyl radicals.

Hypothetical Experimental Protocol for Determining Atmospheric Half-life

The following outlines a detailed experimental protocol for the determination of the atmospheric half-life of vapor-phase this compound using a smog chamber, a controlled environment that simulates atmospheric conditions.

Smog Chamber Setup and Characterization
  • Chamber: A large-volume (e.g., >5000 L) environmental chamber constructed from FEP Teflon film to minimize wall reactions.

  • Light Source: A set of UV blacklights to simulate the solar spectrum and initiate photochemical reactions. The light intensity should be calibrated to determine the NO₂ photolysis rate.

  • Air Purification: A system to provide purified air (free of hydrocarbons, NOx, and particles) to serve as the background matrix.

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound and its degradation products.

    • Chemiluminescence analyzers for monitoring NOx (NO and NO₂) concentrations.

    • UV photometric analyzer for monitoring ozone (O₃) concentrations.

    • A system for generating and measuring hydroxyl radical concentrations, often through the photolysis of a precursor like methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂).

Experimental Procedure
  • Chamber Cleaning: The chamber is flushed with purified air for an extended period (e.g., >24 hours) to minimize background contamination.

  • Background Characterization: A "zero air" experiment is conducted by irradiating purified air to ensure that there are no significant sources of reactive species or interfering compounds from the chamber itself.

  • Injection of Reactants:

    • A known concentration of this compound is introduced into the chamber in its vapor phase. This can be achieved by injecting a known volume of a standard gas mixture or by evaporating a known mass of the solid compound into a heated inlet.

    • A reference compound with a well-known OH reaction rate constant (e.g., toluene (B28343) or isoprene) is also injected.

    • An OH radical precursor (e.g., methyl nitrite) and NO are introduced into the chamber.

  • Initiation of Reaction: The UV lights are turned on to initiate the photolysis of the OH precursor, generating hydroxyl radicals and starting the degradation of this compound and the reference compound.

  • Monitoring: The concentrations of this compound, the reference compound, and other relevant species (NOx, O₃) are monitored at regular intervals over several hours using the analytical instrumentation.

  • Data Analysis:

    • The decay rates of this compound and the reference compound are determined from their concentration-time profiles.

    • A relative rate method is used to calculate the rate constant for the reaction of OH with this compound (k_CNT) using the following equation: ln([CNT]₀/[CNT]ₜ) = (k_CNT/k_ref) * ln([ref]₀/[ref]ₜ) where [CNT]₀ and [CNT]ₜ are the concentrations of this compound at time 0 and t, [ref]₀ and [ref]ₜ are the concentrations of the reference compound at time 0 and t, and k_ref is the known OH reaction rate constant for the reference compound.

    • The atmospheric half-life (t₁/₂) is then calculated using the determined rate constant and an assumed average atmospheric OH radical concentration ([OH]): t₁/₂ = ln(2) / (k_CNT * [OH])

Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Clean_Chamber Clean Smog Chamber Inject_Air Inject Purified Air Clean_Chamber->Inject_Air Inject_Reactants Inject this compound, Reference Compound, & OH Precursor Inject_Air->Inject_Reactants Initiate_Reaction Initiate Photolysis (UV Lights On) Inject_Reactants->Initiate_Reaction Monitor_Concentrations Monitor Reactant Concentrations (GC-MS, etc.) Initiate_Reaction->Monitor_Concentrations Calculate_Decay Determine Decay Rates Monitor_Concentrations->Calculate_Decay Calculate_Rate_Constant Calculate Relative Rate Constant Calculate_Decay->Calculate_Rate_Constant Calculate_Half_Life Calculate Atmospheric Half-life Calculate_Rate_Constant->Calculate_Half_Life

Caption: Workflow for the experimental determination of the atmospheric half-life of this compound.

Conclusion

While direct experimental data on the atmospheric half-life of vapor-phase this compound is not currently available in the reviewed literature, estimations based on structure-activity relationships suggest a relatively long atmospheric lifetime of approximately 48 days, primarily governed by its reaction with hydroxyl radicals. The provided hypothetical experimental protocol outlines a robust methodology for the empirical determination of this value, which is crucial for a comprehensive environmental risk assessment. Further research, particularly smog chamber studies, is necessary to validate the estimated half-life and to elucidate the precise degradation pathways and products.

References

A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-nitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 2-Chloro-4-nitrotoluene

This compound is a pale yellow crystalline solid that is generally characterized as being insoluble in water but soluble in a range of common organic solvents. This solubility profile is consistent with its chemical structure, which features a substituted aromatic ring. The presence of the polar nitro group and the chlorine atom, combined with the nonpolar toluene (B28343) backbone, allows for favorable interactions with various organic media.

For ease of comparison, the qualitative solubility of this compound in several organic solvents, as indicated in the literature, is summarized in the table below.

Solvent FamilySolventSolubilityNotes
Alcohols Alcohol (general)Soluble[1]The specific type of alcohol (e.g., methanol, ethanol) is often not specified, but it is a common solvent for recrystallization, suggesting good solubility at elevated temperatures and lower solubility at room temperature. It is noted to form needles from alcohol, indicating it is a good solvent for obtaining high-purity crystals.[1]
Ethers Ether (general)Soluble[1]Similar to alcohols, the specific ether is often not detailed.
Aromatic Hydrocarbons BenzeneSoluble[2]
TolueneSoluble[2]
Nitriles AcetonitrileSoluble[2]
Aqueous WaterInsoluble

Experimental Protocol for Solubility Determination

The following section details a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on standard laboratory practices for measuring solid-liquid equilibrium.

Objective:

To determine the concentration of a saturated solution of this compound in a selection of organic solvents at various temperatures.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a stirrer

  • Thermostatic water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance (accurate to ±0.0001 g)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Vials with airtight caps

  • Drying oven

Procedure:
  • Sample Preparation: Accurately weigh a known amount of the chosen organic solvent into the jacketed glass vessel.

  • Equilibrium Establishment:

    • Place the vessel in the thermostatic water bath set to the desired temperature.

    • Begin stirring the solvent.

    • Add an excess amount of this compound to the solvent to ensure that a solid phase remains, indicating a saturated solution.

    • Allow the mixture to equilibrate for a sufficient amount of time (typically several hours) with continuous stirring to ensure the solution is fully saturated.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is reached, stop stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid precipitation during sampling.

    • Transfer the sample into a pre-weighed vial and seal it immediately to prevent solvent evaporation.

  • Gravimetric Determination:

    • Weigh the sealed vial containing the sample to determine the total mass of the solution.

    • Carefully unseal the vial and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again to determine the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility in terms of grams of solute per 100 grams of solvent using the following formula:

    Solubility ( g/100g solvent) = (mass of solute / (mass of solution - mass of solute)) * 100

  • Data Reporting: Repeat the experiment at different temperatures to obtain a solubility curve for each solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibrium Equilibrium cluster_analysis Analysis cluster_calc Calculation start Start prep_solvent Weigh Solvent start->prep_solvent prep_solute Add Excess Solute prep_solvent->prep_solute set_temp Set Temperature prep_solute->set_temp stir Stir for Equilibrium set_temp->stir sample Withdraw Saturated Solution stir->sample Equilibrium Reached weigh_solution Weigh Solution sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the detailed protocol provided.

References

2-Chloro-4-nitrotoluene: A Synthetic Intermediate in Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

An analysis for researchers, scientists, and drug development professionals.

Core Finding: 2-Chloro-4-nitrotoluene (CAS: 121-86-8) is not a naturally occurring compound. It is a synthetic chemical produced exclusively through industrial manufacturing processes.[1] This guide provides an overview of its chemical properties, primary synthesis routes, and significant industrial applications, addressing the interests of professionals in chemical research and development.

Chemical and Physical Properties

This compound is an organohalogen aromatic compound that presents as a pale yellow crystalline solid.[1][2] It is characterized by its insolubility in water but is soluble in most organic solvents.[2][3] The presence of both a chlorine atom and a nitro group on the toluene (B28343) backbone makes it a versatile intermediate for further chemical synthesis.[1][4]

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Melting Point 61 °C
Boiling Point 260 °C
Flash Point 150 °C
Vapor Pressure 0.0243 mmHg at 25°C

(Data sourced from ChemBK)

Industrial Synthesis

The primary manufacturing process for this compound involves the electrophilic substitution of a toluene derivative. Two main synthetic pathways are commonly employed in industrial settings.

Experimental Protocol: Synthesis via Chlorination of 4-nitrotoluene (B166481)

A common and efficient method for synthesizing this compound is the direct chlorination of 4-nitrotoluene.

Methodology:

  • Reactant Preparation: A mixture of 4-nitrotoluene and a catalytic amount of iodine (0.1 to 10% by weight relative to the 4-nitrotoluene) is prepared in a reaction vessel.[5][6]

  • Chlorination: Gaseous chlorine (0.6 to 1.2 moles per mole of 4-nitrotoluene) is introduced into the mixture.[5][6][7]

  • Temperature Control: The reaction is maintained at a temperature ranging from the melting point of the starting material up to 120°C.[5][6]

  • Purification: Upon completion of the reaction, the desired product, this compound, is separated from by-products and unreacted starting materials through processes such as recrystallization or distillation.[1]

A patent for this process specifies that using iodine as a catalyst is a key aspect of the procedure.[5][6][7]

G cluster_0 Synthesis via Chlorination 4-Nitrotoluene 4-Nitrotoluene Reaction Vessel Reaction Vessel 4-Nitrotoluene->Reaction Vessel Chlorine Gas Chlorine Gas Chlorine Gas->Reaction Vessel Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->Reaction Vessel This compound This compound Reaction Vessel->this compound  Chlorination (50-120°C)

Synthesis of this compound via Chlorination.

Industrial Applications

As a key chemical intermediate, this compound is a foundational component in the synthesis of a variety of commercial products. Its primary applications are in the manufacturing of:

  • Dyes and Pigments: The compound serves as a precursor in the synthesis of various dyes.[2][3][4]

  • Agrochemicals: It is a vital intermediate for producing herbicides, such as Chlorotoluron.[4]

  • Pharmaceuticals: In the pharmaceutical industry, it is used as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[4]

G This compound This compound Dye Synthesis Dye Synthesis This compound->Dye Synthesis Precursor for Agrochemicals (e.g., Herbicides) Agrochemicals (e.g., Herbicides) This compound->Agrochemicals (e.g., Herbicides) Intermediate for Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates Starting material for

Major Industrial Applications of this compound.

Safety and Environmental Considerations

This compound is classified as a toxic substance.[2] Exposure through inhalation, ingestion, or skin contact can lead to adverse health effects.[2][3] It is also considered an irritant to the skin and eyes.[8] Environmental release of this compound is a concern, as it may be harmful to aquatic organisms and can persist in the environment.[9][10] Proper handling, protective equipment, and disposal procedures are mandatory during its use in research and industrial settings.[2]

References

Preliminary Toxicology of 2-Chloro-4-nitrotoluene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preliminary toxicological data for 2-Chloro-4-nitrotoluene and related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. Data for this compound is limited, and in some cases, information from structurally similar compounds has been included to provide a broader context; this is clearly indicated.

Executive Summary

This compound is a pale-yellow crystalline solid used as an intermediate in the synthesis of dyes.[1] Toxicological data indicates that it is harmful by ingestion, dermal contact, and inhalation.[2] The primary adverse health effect noted is methemoglobinemia.[1][2] While acute toxicity data is available for this compound, specific studies on its genotoxicity and carcinogenicity are lacking in the public domain. This guide provides a summary of the available quantitative toxicity data, outlines general experimental protocols for key toxicological endpoints, and presents information on related chloronitrobenzene and nitrotoluene isomers to infer potential hazards.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Quantitative Acute Toxicity Data

The available median lethal dose (LD50) and median lethal concentration (LC50) values for this compound are summarized in the table below.

Route of AdministrationSpeciesValueReference
OralRat3,020 mg/kg bw[3]
DermalRat> 2,000 mg/kg bw[3]
InhalationRat> 528 mg/m³ air (4h)[2][3]
Signs of Acute Exposure

Exposure to this compound may lead to headache, weakness, dizziness, nausea, and tachycardia. A significant toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[1][2]

Genotoxicity

There is a lack of publicly available data on the genotoxicity of this compound. However, studies on structurally related chloronitrobenzene isomers conducted by the National Toxicology Program (NTP) provide insights into the potential mutagenic and clastogenic properties of this class of compounds.

Genotoxicity of Structurally Related Compounds

The table below summarizes the genotoxicity findings for 2-chloronitrobenzene and 4-chloronitrobenzene.

AssayTest SystemCompoundResultMetabolic Activation (S9)Reference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium2-ChloronitrobenzenePositiveRequired[2]
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium4-ChloronitrobenzenePositiveRequired[2]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) Cells2-ChloronitrobenzenePositiveNot specified[2]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) Cells4-ChloronitrobenzenePositiveNot specified[2]
Chromosomal AberrationsChinese Hamster Ovary (CHO) Cells2-ChloronitrobenzenePositiveNot specified[2]
Chromosomal AberrationsChinese Hamster Ovary (CHO) Cells4-ChloronitrobenzenePositiveNot specified[2]

These findings suggest that compounds in the chloronitrobenzene family can be mutagenic and clastogenic, particularly after metabolic activation.

Carcinogenicity

Specific long-term carcinogenicity bioassays for this compound were not identified in the public literature. However, evidence from related compounds suggests that nitroaromatic compounds as a class may pose a carcinogenic risk.

Carcinogenicity of Structurally Related Compounds
  • 1-Chloro-4-nitrobenzene: Administration in the feed to mice resulted in the development of vascular tumors (hemangiomas or hemangiosarcomas) in both males and females.

  • o-Nitrotoluene: This compound is listed in the 15th Report on Carcinogens by the National Toxicology Program as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically, young adult rats of a single strain are used.

  • Dosage: The substance is administered in graduated doses to several groups of experimental animals, one dose being used per group.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Endpoint: The LD50 is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50 percent of the animals.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

  • Test System: Several strains of bacteria with mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external source for growth.

  • Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The S9 mix is a liver homogenate that mimics mammalian metabolism.

  • Principle: The test detects mutations that revert the original mutation, allowing the bacteria to grow on a minimal medium devoid of the specific amino acid.

  • Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used.

  • Exposure: Cell cultures are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).

  • Metaphase Arrest: After a suitable treatment period, the cells are treated with a metaphase-arresting substance (e.g., colchicine).

  • Analysis: The cells are harvested, stained, and metaphase cells are analyzed microscopically for chromosomal aberrations.

  • Endpoint: The percentage of cells with one or more structural chromosomal aberrations is determined. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with chromosomal aberrations.

Visualizations

Experimental Workflows and Concepts

cluster_0 Acute Oral Toxicity Workflow (OECD 401) A Dose Range Finding Study (Optional) B Main Study: Dose Groups (e.g., 3-5 groups with graduated doses) A->B C Single Oral Administration (Gavage) B->C D Observation Period (14 days) - Clinical signs - Body weight C->D E Necropsy of all animals D->E F Data Analysis (Calculation of LD50) E->F cluster_1 In Vitro Chromosomal Aberration Assay Workflow (OECD 473) A Cell Culture Initiation (e.g., CHO cells, human lymphocytes) B Exposure to Test Substance (with and without S9 mix) A->B C Incubation Period B->C D Addition of Metaphase Arresting Agent (e.g., Colchicine) C->D E Cell Harvesting and Slide Preparation D->E F Microscopic Analysis of Metaphase Spreads E->F G Scoring of Chromosomal Aberrations F->G cluster_2 Metabolic Activation in Genotoxicity Testing Procarcinogen Pro-mutagen (e.g., 2-Chloronitrobenzene) S9 S9 Mix (Liver Enzymes) Procarcinogen->S9 Metabolism Metabolite Reactive Metabolite S9->Metabolite DNA Bacterial/Cellular DNA Metabolite->DNA Interaction Mutation DNA Adducts -> Mutation DNA->Mutation

References

An In-depth Technical Guide to the Basic Hazards and Safety Precautions for 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental hazards and essential safety precautions for 2-Chloro-4-nitrotoluene (CAS No. 121-86-8). The information is intended to support safe handling, storage, and use of this chemical in a laboratory and drug development setting. All quantitative data is summarized in tables for clarity, and logical workflows are presented as diagrams.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid.[1] It is insoluble in water but soluble in many organic solvents.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₆ClNO₂[3][4]
Molecular Weight171.58 g/mol [2][5]
AppearancePale yellow crystalline solid/powder[3][6]
Melting Point60.0-67.0 °C[7]
Boiling Point260 °C[3]
Flash Point100 °C (closed cup)[5]
Water Solubility49 mg/L (at 20 °C)[3]
Density1.3246 g/cm³ (rough estimate)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and eye irritation potential.[2][8][9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Dermal4H312: Harmful in contact with skinGHS07Warning
Acute Toxicity, Inhalation4H332: Harmful if inhaledGHS07Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationGHS07Warning

Source(s):[2][5][8][9]

The major toxicological concerns stem from its potential to cause methemoglobinemia, with symptoms including headache, weakness, dizziness, and nausea.[2] It is toxic by all routes of exposure: inhalation, ingestion, and dermal contact.[2]

Experimental Protocols for Hazard Assessment

The hazard data presented in this guide are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. While specific experimental reports for this compound are not publicly available, the following methodologies are representative of the procedures used to assess the key hazards.

Acute Toxicity Testing

The acute toxicity values (LD₅₀/LC₅₀) are determined to assess the short-term poisoning potential of a substance. The OECD provides several guidelines for this purpose, including:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method is used to assess the oral toxicity of a substance. It involves administering the chemical at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) to a small number of animals. The endpoint is the observation of clear signs of toxicity at a specific dose level, rather than death.[5]

  • OECD Test Guideline 402: Acute Dermal Toxicity: This guideline outlines a procedure for assessing the toxicity of a substance applied to the skin. A specified amount of the chemical is applied to a small area of the skin of animals, and the animals are observed for signs of toxicity over a period of time.

  • OECD Test Guideline 403: Acute Inhalation Toxicity: This method is used to determine the toxicity of a substance when inhaled. Animals are exposed to the chemical in the form of a gas, vapor, or aerosol for a defined period, and toxic effects are observed.

Skin and Eye Irritation Testing
  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This test is designed to evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. The test material is applied to the shaved skin of an animal (typically a rabbit) and the site is observed for erythema (redness) and edema (swelling) at specific intervals.[10]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage. A small amount of the test substance is applied to the eye of an animal, and the eye is examined for effects on the cornea, iris, and conjunctiva.

Flash Point Determination

The flash point is a measure of the flammability of a substance.

  • ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester: This is a common method for determining the flash point of liquids. The substance is heated in a closed cup, and a small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[11]

Toxicology Data

The following table summarizes the available acute toxicity data for this compound.

Table 3: Acute Toxicity of this compound

Route of ExposureSpeciesValueSource(s)
OralRatLD₅₀: 3020 mg/kg bw[9]
DermalRatLD₅₀: > 2000 mg/kg bw[9]
InhalationRatLC₅₀: > 528 mg/m³ air[9]

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound. The following diagram illustrates a general workflow for risk assessment and control.

Hazard_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures ID_Hazards Identify Hazards (Toxicity, Irritation) Assess_Exposure Assess Exposure Potential (Inhalation, Dermal, Ingestion) ID_Hazards->Assess_Exposure Consider routes Eval_Risks Evaluate Risks Assess_Exposure->Eval_Risks Determine likelihood & severity Elimination Elimination/ Substitution Eval_Risks->Elimination Implement Hierarchy of Controls Engineering Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Respirator)

Figure 1. Hazard Management Workflow for this compound.
Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[8][12]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.[2] In situations with a potential for over-exposure, a positive pressure self-contained breathing apparatus should be worn.[2]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][12] Avoid generating dust.[8] Do not eat, drink, or smoke when using this product.[6][8] Wash hands thoroughly after handling.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[12]

First-Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

First_Aid_Protocol cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. Provide artificial respiration if not breathing. Inhalation->Move_Fresh_Air Wash_Skin Wash skin with soap and plenty of water. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse eyes with water for at least 15 minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Figure 2. First-Aid Protocol for Exposure to this compound.
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2][8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[8][9]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

While not easily ignited, this compound may burn and produce irritating or poisonous gases.[2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Fire-Fighting Instructions: Wear a self-contained breathing apparatus and full protective clothing.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[8] Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material and place it in a suitable container for disposal.[2] Avoid creating dust.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The substance should be sent to an approved waste disposal plant.[9][13]

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-4-nitrotoluene from 4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2-chloro-4-nitrotoluene, a key intermediate in the production of various organic compounds, including herbicides and pharmaceuticals.[1][2] The protocols described herein are based on the direct chlorination of 4-nitrotoluene (B166481).

Introduction

The synthesis of this compound from 4-nitrotoluene is a crucial reaction in industrial organic synthesis. This compound serves as a precursor for the herbicide Chlortoluron.[1][3] The primary method for this conversion is the electrophilic aromatic substitution of 4-nitrotoluene using chlorine gas in the presence of a catalyst. While various catalysts such as iron(III) chloride and antimony(V) chloride have been explored, the use of iodine as a catalyst has been shown to produce the desired product in high yield and purity, minimizing the formation of unwanted by-products.[3] This process is advantageous as it avoids the complex separation procedures often required with other catalytic systems.[1][3]

Reaction Principle

The chlorination of 4-nitrotoluene is an electrophilic aromatic substitution reaction. The nitro group (-NO2) is a meta-directing deactivator, while the methyl group (-CH3) is an ortho, para-directing activator. The directing effects of the methyl group are stronger, leading to the substitution of chlorine at the ortho position relative to the methyl group, yielding this compound as the major product. The presence of iodine as a catalyst facilitates the polarization of the chlorine molecule, generating a more potent electrophile for the substitution reaction.

Experimental Protocols

Materials and Reagents
  • 4-Nitrotoluene (pure or technical grade)

  • Chlorine gas

  • Iodine (technical grade)[3]

  • Potassium iodide solution or sodium bisulfite solution (for workup)[3][4]

  • Organic solvent (e.g., methylene (B1212753) chloride, carbon tetrachloride - optional, as the reaction can be performed neat)[4]

Equipment
  • Glass reaction flask equipped with a gas inlet tube, a mechanical stirrer, a thermometer, and a condenser.

  • Heating mantle or water bath.

  • Gas flow meter for chlorine.

  • Separatory funnel.

  • Rotary evaporator.

  • Gas chromatograph for analysis.

General Procedure for Chlorination of 4-Nitrotoluene
  • Reaction Setup : In a suitable glass reaction flask, charge 4-nitrotoluene and iodine. The amount of iodine should be between 0.1% and 10% by weight relative to the 4-nitrotoluene.[1][3]

  • Heating : Heat the mixture to the desired reaction temperature, which can range from the melting point of 4-nitrotoluene up to 120°C.[1][3] A preferred temperature range is 50°C to 100°C, with 60°C to 80°C being particularly preferable.[3]

  • Chlorination : Introduce gaseous chlorine into the reaction mixture at a controlled rate. The molar ratio of chlorine to 4-nitrotoluene should be between 0.6 and 1.2.[1][3] Preferably, a molar ratio of 0.7 to 1.05 is used, with 0.9 to 1.0 being the most effective.[3]

  • Monitoring the Reaction : The progress of the reaction can be monitored by measuring the density of the reaction mixture. For example, at 80°C, the reaction is considered complete when the density reaches approximately 1.280 g/cm³.[1][3]

  • Workup : Upon completion, cool the reaction mixture. The excess iodine can be removed by washing the mixture with water, or more effectively with an aqueous solution of potassium iodide or sodium bisulfite.[3][4]

  • Isolation and Analysis : The organic layer is then separated. If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. The final product can be analyzed for purity using gas chromatography. This method has been reported to yield a product with a purity of over 98% this compound.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental conditions for the synthesis of this compound.

ParameterExample 1Example 2
Reactants
4-Nitrotoluene6850 g (49.9 mol)685 g (5 mol)
Iodine34.2 g (0.5% by weight)6.9 g (1% by weight)
Chlorine~1 mol per mol of 4-nitrotoluene~1 mol per mol of 4-nitrotoluene
Reaction Conditions
Temperature60°C80°C
Reaction EndpointDensity of 1.29 g/cm³ (at 60°C)Density of ~1.280 (at reaction temp.)
Results
Yield of Crude Product8423 g848 g
Molar Yield49.1 mol4.94 mol
Yield (relative to 4-nitrotoluene)98.3%98.8%
Product Composition (by GC)
This compound98.1%98.2%
Unreacted 4-Nitrotoluene1.4%0.4%
By-products0.5%1.4%
Data sourced from patent information.[1][3][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Phase cluster_workup Workup and Isolation cluster_analysis Analysis A Charge Reactor with 4-Nitrotoluene and Iodine B Heat to Reaction Temperature (60-80°C) A->B C Introduce Gaseous Chlorine (0.9-1.0 mol equivalent) B->C D Monitor Reaction Progress (e.g., by density) C->D E Cool Reaction Mixture D->E Reaction Complete F Wash with Aqueous Solution (e.g., NaHSO3 or KI) to Remove Iodine E->F G Separate Organic Layer F->G H Product Isolation (e.g., solvent removal if applicable) G->H I Analyze Product Purity (Gas Chromatography) H->I

Caption: Workflow for this compound Synthesis.

Logical Relationship of Reagents and Conditions

The diagram below outlines the logical relationship between the reactants, catalysts, reaction conditions, and the resulting products and by-products.

logical_relationship Logical Relationship in the Chlorination of 4-Nitrotoluene cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Products R1 4-Nitrotoluene Proc Electrophilic Aromatic Substitution R1->Proc R2 Chlorine (Cl2) R2->Proc Cat Iodine (I2) Cat->Proc catalyzes Cond Temperature (60-80°C) Cond->Proc influences rate and selectivity P1 This compound (Major Product) Proc->P1 yields >98% P2 By-products (e.g., other isomers) Proc->P2 yields <1.5% P3 Unreacted 4-Nitrotoluene Proc->P3 residual

Caption: Reagent and Condition Interrelationships.

References

Application Notes and Protocols for the Iodine-Catalyzed Chlorination of 4-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic chlorination of 4-nitrotoluene (B166481) to produce 2-chloro-4-nitrotoluene, a valuable intermediate in the synthesis of herbicides and other fine chemicals. The process utilizes elemental iodine as a catalyst, offering high selectivity and yield.

Introduction

The chlorination of 4-nitrotoluene is a key industrial reaction. The use of an iodine catalyst facilitates the electrophilic substitution of a chlorine atom onto the aromatic ring, primarily at the position ortho to the methyl group. This regioselectivity is crucial for the synthesis of the desired this compound isomer. The protocol outlined below is based on established methodologies and provides a reproducible procedure for laboratory and pilot-scale synthesis.[1][2][3]

Data Presentation

The following table summarizes the key quantitative parameters for the iodine-catalyzed chlorination of 4-nitrotoluene.

ParameterValueReference
Substrate 4-Nitrotoluene (pure or technical grade)[1]
Chlorinating Agent Gaseous Chlorine (Cl₂)[1]
Catalyst Iodine (I₂)[1]
Chlorine to 4-Nitrotoluene Molar Ratio 0.6 - 1.2 mol of Cl₂ per mol of 4-nitrotoluene (preferably 0.9 - 1.0 mol)[1]
Iodine Catalyst Loading 0.1 - 10% by weight relative to 4-nitrotoluene (preferably 0.3 - 1%)[1][3]
Reaction Temperature 50°C - 100°C (preferably 60°C - 80°C)[1]
Pressure Atmospheric or elevated (up to 10 bar), preferably atmospheric[1]
Yield of this compound >98%[1]
By-products <1.4%[1]

Experimental Protocol

This protocol describes the discontinuous (batch) process for the chlorination of 4-nitrotoluene at atmospheric pressure.

Materials:

  • 4-Nitrotoluene

  • Iodine (technical grade)

  • Gaseous Chlorine

  • Potassium iodide (KI) solution or Sodium bisulfite (NaHSO₃) solution

  • Water

Equipment:

  • Glass reaction flask equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser.

  • Heating mantle or oil bath.

  • Gas flow meter.

  • Separatory funnel.

  • Apparatus for monitoring reaction progress (e.g., by measuring the density of the reaction mixture).

Procedure:

  • Reaction Setup:

    • Charge the glass reaction flask with 4-nitrotoluene (e.g., 685 g, 5 mol).

    • Add the iodine catalyst (e.g., 6.9 g, 1% by weight relative to 4-nitrotoluene).

    • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

  • Chlorination:

    • Introduce gaseous chlorine into the reaction mixture through the gas inlet tube at a controlled rate.

    • Maintain the reaction temperature throughout the addition of chlorine.

    • Monitor the progress of the reaction. One method is to measure the density of the reaction mixture at the reaction temperature. The reaction is considered complete when the density reaches a predetermined value (e.g., approximately 1.280 g/cm³ at 80°C), which corresponds to the consumption of about 1 mole of chlorine per mole of 4-nitrotoluene.[1]

  • Work-up:

    • Once the reaction is complete, stop the flow of chlorine and cool the reaction mixture.

    • Wash the reaction mixture to remove the iodine catalyst. This can be done with water, but a solution of potassium iodide or sodium bisulfite is particularly advantageous for effectively removing iodine.[1]

    • Perform the washing in a separatory funnel. Add the washing solution, shake the mixture, allow the layers to separate, and then drain the aqueous layer. Repeat the washing step as necessary.

  • Product Isolation:

    • The organic layer, consisting of crude this compound, can be further purified if necessary, for example, by distillation. However, the process is known to yield a product with a high purity of over 98%.[1]

Visualizations

Experimental Workflow Diagram:

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Charge 4-Nitrotoluene and Iodine Catalyst heat Heat to 60-80°C reagents->heat Start chlorinate Introduce Gaseous Chlorine heat->chlorinate monitor Monitor Reaction (e.g., Density) chlorinate->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete wash Wash with KI or NaHSO3 Solution cool->wash isolate Isolate Product wash->isolate end end isolate->end Final Product: This compound

Caption: Workflow for the iodine-catalyzed chlorination of 4-nitrotoluene.

Signaling Pathway (Reaction Mechanism Concept):

Electrophilic_Chlorination Cl2 Cl₂ (Chlorine) Activated_Complex δ+Cl-Cl-I₂δ- (Activated Electrophile) Cl2->Activated_Complex I2 I₂ (Iodine Catalyst) I2->Activated_Complex Intermediate Wheland Intermediate (Carbocation) Activated_Complex->Intermediate Nitrotoluene 4-Nitrotoluene Nitrotoluene->Intermediate Electrophilic Attack Product This compound Intermediate->Product -H⁺ HCl HCl Intermediate->HCl I2_regen I₂ (Regenerated) Intermediate->I2_regen

Caption: Conceptual pathway of electrophilic aromatic chlorination.

References

Application Notes: Isomer Distribution from the Nitration of 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the isomer distribution resulting from the electrophilic nitration of 2-chlorotoluene (B165313). This reaction is a fundamental example of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring, where the directing effects of both a weakly activating group (methyl) and a deactivating ortho-para directing group (chloro) are in competition. Understanding the regioselectivity of this reaction is crucial for the synthesis of various chemical intermediates in the pharmaceutical and chemical industries.

Introduction

The nitration of 2-chlorotoluene involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The position of this incoming electrophile is dictated by the electronic and steric effects of the existing methyl (-CH₃) and chloro (-Cl) substituents. The methyl group is an activating, ortho-para director due to hyperconjugation and inductive effects. The chlorine atom, while deactivating the ring towards electrophilic attack through its inductive effect, is also an ortho-para director due to the resonance effect of its lone pairs.[1][2] The interplay of these directing effects, along with steric hindrance, results in a specific distribution of isomeric products.

Data Presentation: Isomer Distribution

The nitration of 2-chlorotoluene yields four possible mono-nitro isomers. The quantitative distribution of these isomers has been determined through experimental analysis. The following table summarizes the percentage of each isomer formed.

Isomer NameStructure NumberPosition of Nitro GroupPercentage (%)
2-Chloro-3-nitrotoluene1,2,3Ortho to -CH₃, Meta to -Cl19.2
2-Chloro-4-nitrotoluene1,2,4Meta to -CH₃, Meta to -Cl17.0
2-Chloro-5-nitrotoluene (B86962)1,2,5Para to -Cl, Meta to -CH₃43.3
2-Chloro-6-nitrotoluene1,2,6Ortho to -CH₃, Ortho to -Cl20.5

Data sourced from the work of Holleman and Wibaut, which involved quantitative analysis by the melting point method.[3]

The predominance of 2-chloro-5-nitrotoluene highlights the strong para-directing effect of the chlorine atom, which overrides the directing effect of the methyl group to the positions ortho and para to it.[1]

Experimental Protocols

The following is a representative protocol for the laboratory-scale nitration of 2-chlorotoluene.

Materials:

  • 2-Chlorotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).[1]

  • Nitration Reaction: In a separate flask, dissolve a known quantity of 2-chlorotoluene in a minimal amount of a suitable solvent if necessary, or use it neat. Cool this flask in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the stirred 2-chlorotoluene solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize side reactions and dinitration.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 1-2 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product mixture.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as dichloromethane. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent using a rotary evaporator to obtain the crude product mixture. The individual isomers can be separated and purified by techniques such as fractional distillation under reduced pressure or column chromatography. The identity and purity of the isomers can be confirmed by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety Precautions:

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Visualizations

The following diagrams illustrate the key aspects of the nitration of 2-chlorotoluene.

logical_relationship substituents Substituents on Benzene Ring (-CH3 and -Cl) directing_effects Directing Effects (Ortho, Para) substituents->directing_effects Determine isomer_distribution Final Isomer Distribution directing_effects->isomer_distribution Influences steric_hindrance Steric Hindrance steric_hindrance->isomer_distribution Influences

Caption: Factors influencing the isomer distribution.

experimental_workflow start Start: 2-Chlorotoluene & Nitrating Mixture reaction Nitration Reaction (Controlled Temperature) start->reaction quench Quenching (Pouring on Ice) reaction->quench extraction Extraction & Washing quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification end End: Isolated Isomers purification->end signaling_pathway reagents HNO3 + H2SO4 electrophile Nitronium Ion (NO2+) reagents->electrophile Generates attack Electrophilic Attack (Formation of Sigma Complex) electrophile->attack Attacks substrate 2-Chlorotoluene substrate->attack deprotonation Deprotonation (Restoration of Aromaticity) attack->deprotonation products Isomeric Nitro-2-chlorotoluenes deprotonation->products

References

Application of 2-Chloro-4-nitrotoluene as a Dye Intermediate: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-4-nitrotoluene as a versatile intermediate in the synthesis of various classes of dyes, including azo dyes, arylide pigments, and stilbene-based fluorescent brighteners.

Introduction

This compound is a key chemical building block in the dye and pigment industry.[1][2] Its reactivity, stemming from the presence of a nitro group, a chlorine atom, and a methyl group on the benzene (B151609) ring, allows for a variety of chemical transformations to produce a wide spectrum of colorants. The primary applications involve the reduction of the nitro group to an amine, which can then be diazotized and coupled to form azo dyes, or the sulfonation and subsequent oxidative coupling of the methyl group to create stilbene (B7821643) derivatives.

Synthesis of Azo Dyes and Pigments

A major application of this compound is in the synthesis of azo dyes and pigments. This typically involves a two-step process: the reduction of the nitro group to form 2-chloro-4-toluidine, followed by diazotization and coupling with a suitable coupling component.

Key Intermediate: 2-chloro-4-toluidine

The initial and crucial step is the reduction of this compound to 2-chloro-4-toluidine (also known as 3-chloro-4-methylaniline).

Experimental Protocol: Reduction of this compound

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, a suspension of this compound (1 equivalent) in water is prepared.

  • Reducing Agent: Iron powder (typically 2-3 equivalents) is added to the suspension, followed by the addition of a small amount of acetic acid or hydrochloric acid to activate the iron.

  • Reaction: The mixture is heated to 80-95°C with vigorous stirring. The reaction is exothermic and the temperature should be controlled. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is made alkaline with sodium carbonate to precipitate iron oxides. The 2-chloro-4-toluidine is then isolated by steam distillation or solvent extraction.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Synthesis of Monoazo Dyes

2-chloro-4-toluidine serves as a diazo component for the synthesis of various monoazo dyes.

Experimental Protocol: Synthesis of a Monoazo Dye

  • Diazotization of 2-chloro-4-toluidine:

    • Dissolve 2-chloro-4-toluidine (1 equivalent) in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1-1.1 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the diazonium salt.

  • Azo Coupling:

    • Prepare a solution of the coupling component (e.g., a substituted naphthol or aniline (B41778) derivative, 1 equivalent) in an alkaline or acidic medium, depending on the nature of the coupler.

    • Cool the coupling component solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5°C.

    • Control the pH of the reaction mixture to optimize the coupling reaction (typically pH 8-10 for phenols and pH 5-7 for amines).

    • The azo dye will precipitate out of the solution. Stir for an additional 1-2 hours to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the filter cake with cold water to remove any unreacted starting materials and salts.

    • Dry the dye in a vacuum oven at a suitable temperature.

    • The crude dye can be purified by recrystallization from an appropriate solvent.

Synthesis of Arylide Pigments (e.g., Pigment Yellow 1)

A significant application of derivatives of this compound is in the production of arylide yellow pigments, such as C.I. Pigment Yellow 1. The synthesis involves the diazotization of 2-chloro-4-nitroaniline (B86195) (which can be synthesized from this compound) and coupling with acetoacetanilide (B1666496).

Experimental Protocol: Synthesis of C.I. Pigment Yellow 1

  • Diazotization of 2-chloro-4-nitroaniline:

    • Suspend 2-chloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.0-1.1 equivalents) in cold water dropwise, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes at 0-5°C to complete the diazotization.

  • Preparation of Coupling Component Solution:

    • Dissolve acetoacetanilide (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Azo Coupling:

    • Cool the acetoacetanilide solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the acetoacetanilide solution with vigorous stirring.

    • Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 5-7) by adding a buffer solution (e.g., sodium acetate).

    • A yellow precipitate of Pigment Yellow 1 will form. Continue stirring for 1-2 hours to ensure complete coupling.

  • Isolation and Finishing:

    • Filter the pigment slurry and wash the filter cake thoroughly with water until free of acid and salts.

    • Dry the pigment in an oven at a controlled temperature.

    • The dried pigment can be further processed (e.g., milling) to achieve the desired particle size and application properties.

Synthesis of Stilbene Fluorescent Brighteners

This compound can be a precursor for stilbene-based fluorescent whitening agents. This involves the sulfonation of the aromatic ring followed by oxidative condensation of the methyl group to form a stilbene bridge.

Sulfonation of this compound

Experimental Protocol: Sulfonation of this compound

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, place fuming sulfuric acid (oleum, typically 20-30%).

  • Addition of Reactant: Slowly add this compound (1 equivalent) to the oleum (B3057394) with stirring, maintaining the temperature between 20-30°C by external cooling.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain this temperature for several hours until the sulfonation is complete (monitored by TLC or HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonated product, this compound-x-sulfonic acid, will precipitate.

  • Isolation: Filter the precipitate and wash it with a cold brine solution to remove excess sulfuric acid.

Oxidative Condensation to a Stilbene Derivative

The sulfonated intermediate can then be subjected to oxidative condensation to form 4,4'-dinitro-2,2'-dichloro-stilbene-x,x'-disulfonic acid.

Experimental Protocol: Oxidative Condensation

  • Reaction Setup: Prepare an aqueous alkaline solution (e.g., sodium hydroxide) of the this compound-x-sulfonic acid (1 equivalent).

  • Oxidation: Add an oxidizing agent, such as sodium hypochlorite (B82951) solution, dropwise to the alkaline solution with stirring. The reaction is often carried out at an elevated temperature (e.g., 50-70°C).

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the starting material.

  • Isolation: After the reaction is complete, the stilbene derivative can be precipitated by adding salt (salting out) or by acidification.

  • Purification: The crude product is filtered, washed, and can be further purified by recrystallization.

Data Presentation

Table 1: Typical Properties of Dyes Derived from this compound Intermediates

Dye ClassDiazo ComponentCoupling ComponentTypical λmax (nm)Molar Absorptivity (ε, L mol⁻¹cm⁻¹)Light Fastness (1-8 Scale)Wash Fastness (1-5 Scale)
Monoazo2-chloro-4-toluidineNaphthol derivative450 - 55020,000 - 40,0004 - 63 - 4
Arylide Pigment2-chloro-4-nitroanilineAcetoacetanilide~410-430High5 - 74 - 5
Stilbene FWA--~350-380 (Absorption)-GoodExcellent

Note: The exact properties can vary depending on the specific coupling component and the final chemical structure of the dye.

Visualization of Synthetic Pathways

Synthesis of a Monoazo Dye

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling This compound This compound 2-chloro-4-toluidine 2-chloro-4-toluidine This compound->2-chloro-4-toluidine Fe, H+ Diazonium Salt Diazonium Salt 2-chloro-4-toluidine->Diazonium Salt NaNO2, HCl, 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: Synthetic workflow for a monoazo dye.

Synthesis of C.I. Pigment Yellow 1

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 2-chloro-4-nitroaniline 2-chloro-4-nitroaniline Diazo Component Diazo Component 2-chloro-4-nitroaniline->Diazo Component NaNO2, HCl, 0-5°C Pigment Yellow 1 Pigment Yellow 1 Diazo Component->Pigment Yellow 1 Acetoacetanilide Acetoacetanilide Acetoacetanilide->Pigment Yellow 1

Caption: Synthesis of C.I. Pigment Yellow 1.

Synthesis of a Stilbene Fluorescent Brightener

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Oxidative Condensation This compound This compound Sulfonated Intermediate Sulfonated Intermediate This compound->Sulfonated Intermediate H2SO4/SO3 Stilbene Derivative Stilbene Derivative Sulfonated Intermediate->Stilbene Derivative NaOCl, NaOH

Caption: Synthesis of a stilbene derivative.

References

Application Notes and Protocols: Synthesis of the Agrochemical Chlortoluron from 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the herbicide Chlortoluron, utilizing 2-Chloro-4-nitrotoluene as a key starting material. The synthesis is a multi-step process involving the reduction of a nitro group, the formation of an isocyanate intermediate, and a final coupling reaction.

Overview of the Synthetic Pathway

The synthesis of Chlortoluron from this compound proceeds through a three-step reaction sequence:

  • Reduction: The nitro group of this compound is reduced to an amine, yielding 3-Chloro-4-methylaniline. This transformation is commonly achieved through catalytic hydrogenation or by using reducing agents such as iron in an acidic medium.

  • Isocyanate Formation: The resulting 3-Chloro-4-methylaniline is then converted to the corresponding isocyanate, 3-Chloro-4-methylphenyl isocyanate. This is typically accomplished by reacting the aniline (B41778) with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547).

  • Urea (B33335) Formation: Finally, the isocyanate intermediate is reacted with dimethylamine (B145610) to form the target molecule, Chlortoluron (3-(3-chloro-p-tolyl)-1,1-dimethylurea).

This synthetic route is a common method for the production of phenylurea herbicides.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Chlortoluron synthesis.

StepReactionReactantsKey ReagentsSolventTypical Yield (%)Purity (%)
1ReductionThis compoundIron powder, Hydrochloric acidWater, Hexafluoroisopropanol83>98 (after purification)
2Isocyanate Formation3-Chloro-4-methylanilineTriphosgene, Triethylamine (B128534)Toluene (B28343)85-95 (typical for this type of reaction)>97 (after distillation)
3Urea Formation3-Chloro-4-methylphenyl isocyanateDimethylamineDichloromethane or THF>90 (typical for this type of reaction)>98 (after recrystallization)

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-methylaniline from this compound

This protocol describes the reduction of this compound using iron powder in an acidic medium.[1]

Materials:

  • This compound

  • Iron powder

  • Hexafluoroisopropanol (HFIP)

  • 2N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction tube or flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction tube, add this compound (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).

  • Slowly add 2N aqueous hydrochloric acid to the stirred reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-4-methylaniline.

Expected Yield: 83%.[1]

Step 2: Synthesis of 3-Chloro-4-methylphenyl isocyanate from 3-Chloro-4-methylaniline

This protocol outlines the synthesis of the isocyanate intermediate using triphosgene, a safer alternative to phosgene gas.

Materials:

  • 3-Chloro-4-methylaniline

  • Triphosgene

  • Dry Toluene

  • Triethylamine

  • Three-neck flask equipped with a reflux condenser, nitrogen inlet, and addition funnel

  • Magnetic stirrer

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, dissolve 3-Chloro-4-methylaniline (1 equivalent) in dry toluene.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in dry toluene.

  • Slowly add the triphosgene solution to the stirred aniline solution at room temperature.

  • After the addition is complete, slowly add triethylamine (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).

  • Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride salt.

  • The toluene solution containing the crude 3-chloro-4-iodophenyl isocyanate can be used directly in the next step or purified by vacuum distillation.

Step 3: Synthesis of Chlortoluron from 3-Chloro-4-methylphenyl isocyanate and Dimethylamine

This final step involves the formation of the urea linkage to yield Chlortoluron.

Materials:

  • Crude or purified 3-Chloro-4-methylphenyl isocyanate solution in toluene (from Step 2)

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (if starting from purified isocyanate)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • If using the crude toluene solution from the previous step, cool it to 0°C in an ice bath. If starting with purified isocyanate, dissolve it (1 equivalent) in a suitable solvent like DCM or THF and cool to 0°C.

  • Slowly add a solution of dimethylamine (1.1 equivalents) to the cooled and stirred isocyanate solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for an additional 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude Chlortoluron can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Visualizations

Synthesis Pathway of Chlortoluron

G Overall Synthesis of Chlortoluron A This compound B 3-Chloro-4-methylaniline A->B Reduction (Fe/HCl) C 3-Chloro-4-methylphenyl isocyanate B->C Isocyanate Formation (Triphosgene) D Chlortoluron C->D Urea Formation (Dimethylamine)

Caption: Synthesis pathway from this compound to Chlortoluron.

Experimental Workflow for the Reduction of this compound

G Workflow for Reduction Step start Start reactants Mix Reactants: This compound, Fe powder, HFIP start->reactants add_hcl Add 2N HCl reactants->add_hcl react Stir at RT for 30 min add_hcl->react neutralize Neutralize with NaHCO3 react->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product 3-Chloro-4-methylaniline purify->product end End product->end

Caption: Experimental workflow for the synthesis of 3-Chloro-4-methylaniline.

References

Application Note: Synthesis and Mechanism of the Herbicide Chlortoluron

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chlortoluron, chemically known as N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, is a selective, systemic herbicide belonging to the phenylurea class.[1] It is widely used for controlling annual grasses and broad-leaved weeds in cereal crops like wheat and barley.[1][2] Its herbicidal activity stems from the inhibition of photosynthesis in target plants.[1] This document outlines the synthetic pathway of Chlortoluron starting from 2-Chloro-4-nitrotoluene, provides detailed experimental protocols for each step, and illustrates its mechanism of action. The synthesis involves a three-step process: reduction of the nitro group, formation of an isocyanate intermediate, and subsequent reaction with dimethylamine (B145610).

Overall Synthesis Workflow

The synthesis of Chlortoluron from this compound is a sequential process involving reduction, phosgenation (or equivalent), and a final condensation reaction.

G cluster_0 A This compound B 3-Chloro-4-methylaniline (B146341) A->B Step 1: Reduction (e.g., Fe/HCl) C 3-Chloro-4-methylphenyl isocyanate B->C Step 2: Isocyanate Formation (e.g., Phosgene or Triphosgene) D Chlortoluron C->D Step 3: Urea (B33335) Formation (+ Dimethylamine) R1 Reagents R2 Intermediates R3 Final Product

Figure 1: Logical workflow for the synthesis of Chlortoluron.

Experimental Protocols

Step 1: Reduction of this compound to 3-Chloro-4-methylaniline

This step involves the reduction of the nitro group to an amine. While catalytic hydrogenation is a common industrial method, chemical reduction using iron in acidic media is highly effective and accessible for laboratory-scale synthesis.[3][4][5]

Protocol: Iron-Mediated Reduction [4][5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add finely divided iron powder (5 eq.) and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to the iron suspension and heat the mixture to reflux with vigorous stirring.[5]

  • Addition of Starting Material: Slowly add this compound (1 eq.), either as a solid powder or in its molten state, to the boiling mixture over a period of 1-2 hours.[5]

  • Reaction: Maintain the reaction at reflux with continued stirring for an additional 3-5 hours. The completion of the reaction can be monitored by TLC or by observing the loss of the yellow color of the starting material in the reflux condensate.[5]

  • Workup: Cool the reaction mixture to approximately 80°C and make it alkaline by adding a concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 24% NaOH).[5]

  • Purification: The product, 3-Chloro-4-methylaniline, can be purified from the alkaline mixture by steam distillation.[5] Alternatively, the mixture can be extracted multiple times with an organic solvent (e.g., ethyl acetate), the combined organic layers washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.[4] Further purification can be achieved by vacuum distillation or column chromatography.[4][6]

Step 2: Synthesis of 3-Chloro-4-methylphenyl isocyanate

The intermediate 3-Chloro-4-methylaniline is converted to an isocyanate. This is classically achieved using phosgene, a highly toxic gas.[1][7] A safer and more manageable laboratory alternative is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate).[8]

Protocol: Isocyanate Formation using Triphosgene [8]

  • Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (approx. 0.4 eq.) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to -35°C using an appropriate cooling bath.

  • Addition of Amine: Slowly add a solution of 3-Chloro-4-methylaniline (1 eq.) in anhydrous DCM to the cold triphosgene solution over 30 minutes.

  • Base Addition: After the addition is complete, add a non-nucleophilic base such as triethylamine (B128534) (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to stir for 2-3 hours at low temperature, then let it warm to room temperature and stir for an additional hour.

  • Purification: The reaction mixture can be concentrated under reduced pressure, and the resulting crude isocyanate can be purified by vacuum distillation to yield 3-Chloro-4-methylphenyl isocyanate as a colorless liquid or low-melting solid.[7][8]

Step 3: Synthesis of Chlortoluron

The final step is the formation of the urea linkage by reacting the isocyanate with dimethylamine.

Protocol: Urea Formation [1]

  • Setup: In a flask, dissolve 3-Chloro-4-methylphenyl isocyanate (1 eq.) in a suitable anhydrous solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF).

  • Addition of Amine: Cool the solution in an ice bath and slowly add a solution of dimethylamine (1.1 eq., typically available as a solution in a solvent like THF or water).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often exothermic and results in the precipitation of the product.

  • Purification: The solid Chlortoluron product can be collected by filtration, washed with a cold non-polar solvent (e.g., hexanes) to remove any unreacted starting material, and dried under vacuum.

Data Presentation: Summary of Reaction Conditions

The synthesis of the key intermediate, 3-Chloro-4-methylaniline, can be performed under various conditions.

ParameterMethod 1: Catalytic Hydrogenation[6]Method 2: Fe/HCl Reduction[4]
Starting Material This compoundThis compound
Key Reagents H₂, Raney Nickel catalystIron powder, HCl
Solvent MethanolWater, Hexafluoroisopropanol (HFIP)
Temperature 90-95°CRoom Temperature (20°C)
Pressure 1.6-2.2 MPaAtmospheric
Reaction Time 5-6 hours0.5 hours
Reported Yield/Purity >98% Purity83% Yield

Mechanism of Herbicidal Action

Chlortoluron functions by inhibiting photosynthesis, a fundamental process for plant survival. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[1] It blocks the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ), effectively halting the production of ATP and NADPH required for carbon fixation.[1] This interruption of energy production leads to oxidative stress and ultimately, cell death in susceptible plants.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- Light Light (Photon) Light->P680 excites Chlortoluron Chlortoluron Chlortoluron->QB Binds to QB site, blocks e- transfer

Figure 2: Chlortoluron's inhibition of the photosynthetic electron transport chain at Photosystem II.

References

Application Notes and Protocols for the Reduction of 2-Chloro-4-nitrotoluene to 2-chloro-4-aminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods to synthesize 2-chloro-4-aminotoluene through the reduction of 2-chloro-4-nitrotoluene. The selection of a suitable reduction method is critical for achieving high yield and purity while minimizing side reactions, such as dehalogenation.

Introduction

The reduction of the nitro group in this compound to an amine is a key transformation in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The presence of a chlorine atom on the aromatic ring necessitates a chemoselective reduction method to avoid the undesired removal of the halogen. This guide explores and compares several common and effective methods for this conversion, including catalytic hydrogenation and chemical reductions using various reagents.

Comparative Data on Synthesis Methodologies

The choice of a synthetic strategy for the reduction of this compound depends on factors such as yield, purity requirements, cost, safety, and available equipment. The following table summarizes quantitative data for different reduction methods.

MethodReagents/CatalystSolvent(s)Reaction TimeTemperatureYield (%)Purity (%)Key Considerations
Catalytic Hydrogenation H₂, 1% Pt/C, NaHCO₃, Thiophene (B33073)Water2-4 hours85-120°C95-96>99.5High yield and purity; requires specialized high-pressure equipment; catalyst can be pyrophoric.[1]
Metal/Acid Reduction Fe powder, Acetic AcidEthanol (B145695), Water1-2 hoursReflux75-98GoodCost-effective and robust; formation of iron sludge can complicate work-up; generally good chemoselectivity.[2]
Metal Salt Reduction SnCl₂·2H₂OEthanol2 hours30°C~76GoodMild conditions and good functional group tolerance; stoichiometric amounts of tin salts are required.[2]
Sulfide (B99878) Reduction Na₂S or Na₂S₂Ethanol/Water1.5-3 hoursReflux80-88GoodUseful for selective reduction of one nitro group in polynitro compounds; unpleasant odor of sulfide reagents.[3]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Platinum on Carbon

Catalytic hydrogenation is a highly efficient method for nitro group reduction, often providing high yields and purity. The use of a catalyst poison like thiophene can help to suppress dehalogenation.[1]

Materials and Reagents:

  • This compound

  • 1% Platinum on charcoal (Pt/C) catalyst (50% water paste)

  • Sodium bicarbonate (NaHCO₃)

  • Thiophene

  • Water

  • Hydrogen gas (H₂)

  • Shaking autoclave

Procedure:

  • Charge a shaking autoclave with 150 parts by weight of this compound.

  • Prepare a catalyst slurry by mixing 1.5 parts by weight of 1% Pt/C catalyst (as a 50% paste), 1.5 parts by weight of sodium bicarbonate, 5 parts by volume of water, and 0.025 parts by volume of thiophene.

  • Add the catalyst slurry to the autoclave.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 140 psi.

  • Begin agitation and heat the mixture to 85-90°C.

  • Monitor the reaction by observing hydrogen uptake. The reduction is typically complete in 2-4 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting product can be further purified by distillation if required.

Method 2: Reduction with Iron Powder in Acetic Acid

This classic and cost-effective method utilizes iron powder in an acidic medium to achieve the reduction. It is known for its good chemoselectivity, preserving the chloro-substituent.

Materials and Reagents:

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a solvent mixture of glacial acetic acid, ethanol, and water (e.g., in a 2:2:1 ratio).

  • Add reduced iron powder (approximately 5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the iron residue. Wash the residue with ethyl acetate.

  • Combine the filtrates and partition with a 2M KOH solution to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine and water, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation.[4]

Method 3: Reduction with Stannous Chloride (SnCl₂)

Reduction with tin(II) chloride is a mild and effective method that tolerates a variety of functional groups.

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (approximately 10 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for about 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution to precipitate tin salts.

  • Filter the mixture and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate to yield the product.[2]

Method 4: Reduction with Sodium Sulfide/Polysulfide

This method is particularly useful for its potential for selective reduction in molecules with multiple nitro groups.

Materials and Reagents:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental Sulfur (S) (for polysulfide)

  • Deionized water

  • 5% Hydrochloric acid (HCl)

  • Aqueous sodium hydroxide (NaOH)

Procedure:

  • Preparation of Sodium Polysulfide (if used): In a beaker, dissolve sodium sulfide nonahydrate in water and add elemental sulfur. Heat gently with stirring until the sulfur dissolves to form a deep orange-red solution.

  • Set up a three-necked flask with a reflux condenser, a dropping funnel, and a stirrer.

  • Add this compound and deionized water to the flask to form a slurry.

  • Heat the slurry to a gentle boil with vigorous stirring.

  • Add the warm sodium sulfide or polysulfide solution dropwise to the boiling slurry over 1.5 to 2 hours.

  • After the addition, continue to reflux for an additional hour.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the crude product by suction filtration and wash with cold water.

  • Purification: Transfer the crude solid to a beaker with 5% HCl to dissolve the amine product as its hydrochloride salt. Filter to remove insoluble impurities.

  • Cool the filtrate in an ice bath and neutralize with aqueous NaOH to precipitate the purified 2-chloro-4-aminotoluene.

  • Collect the product by filtration, wash with water, and dry.[3]

Visualizations

Caption: Chemical transformation from this compound to 2-chloro-4-aminotoluene.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Charge Reactor with This compound and Solvent add_reagents Add Reducing Agent (e.g., Fe/Acid or Catalyst/H₂) start->add_reagents react Heat to Reaction Temperature (e.g., Reflux) add_reagents->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter to Remove Solid By-products/Catalyst cool->filter neutralize Neutralize & Extract with Organic Solvent filter->neutralize dry Dry Organic Layer neutralize->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Distillation) concentrate->purify characterize Characterize Final Product (NMR, MS, Purity Analysis) purify->characterize

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes and Protocols: Derivatization of 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-4-nitrotoluene is a versatile chemical intermediate widely utilized in the synthesis of specialty chemicals, dyes, and active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a chlorinated and nitrated aromatic ring, provides multiple reactive sites for derivatization. The electron-withdrawing nitro group, positioned para to the chlorine atom, particularly activates the ring for nucleophilic aromatic substitution.[3] This document outlines key derivatization reactions involving this compound, providing detailed protocols and quantitative data to support research and development efforts.

Application Note 1: Nucleophilic Aromatic Substitution (SNA r)

The chlorine atom on the this compound ring is susceptible to displacement by a variety of nucleophiles in a reaction known as Nucleophilic Aromatic Substitution (SNAr).[3] The presence of the strong electron-withdrawing nitro group ortho and para to the chlorine leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.[3][4] This two-step addition-elimination mechanism is a cornerstone for introducing diverse functionalities onto the aromatic ring.[5]

Common Nucleophiles:

  • Amines: Reaction with primary or secondary amines yields N-substituted 2-methyl-5-nitroanilines, which are valuable precursors in medicinal chemistry.

  • Alcohols/Alkoxides: Reaction with alkoxides (e.g., sodium methoxide) produces 2-alkoxy-4-nitrotoluene derivatives.

  • Thiols/Thiolates: Thiolates readily displace the chloride to form thioethers.[6][7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Reactant This compound Intermediate Resonance-Stabilized Intermediate Reactant->Intermediate + Nu-H (Addition) Nucleophile Nu-H Product Substituted Product Intermediate->Product - H-Cl (Elimination) LeavingGroup H-Cl

Caption: SNAr reaction mechanism on this compound.

Quantitative Data: Representative SNAr Reactions
NucleophileReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-ToluidinePotassium Carbonate, Cuprous Cyanide-125-260-High[8]
AnilinePotassium Carbonate-150-200-High[8]
MethoxidePotassium MethoxideMethanolReflux--[9]
Experimental Protocol: Synthesis of 2-methyl-N-phenyl-5-nitroaniline

This protocol describes a typical SNAr reaction between this compound and an aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0-2.5 eq)[8]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, aniline, potassium carbonate, and DMF.

  • Heat the reaction mixture to 100-120°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired N-arylated product.

Application Note 2: Selective Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to a primary amine, yielding 3-Chloro-4-methylaniline. This transformation is crucial for synthesizing various downstream products, as the resulting amino group can undergo a wide range of further reactions. The key challenge is to achieve high chemoselectivity, reducing the nitro group without affecting the chloro substituent (i.e., avoiding hydrodehalogenation).[10]

Common Reducing Systems:

  • Catalytic Hydrogenation: H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. Raney Nickel is often preferred to minimize dehalogenation.[10][11]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.[10]

  • Metal/Acid Systems: Iron (Fe) or Zinc (Zn) powder in acidic media (e.g., acetic acid or HCl).[10]

  • Sulfide (B99878) Reduction (Zinin Reduction): Sodium sulfide (Na₂S) provides good selectivity.[10]

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add Raney Nickel Catalyst (under N2) A->B C Add Hydrazine Hydrate (dropwise) B->C D Heat to Reflux (70-80°C) C->D E Monitor by TLC (2-4 hours) D->E F Filter Catalyst, Concentrate Filtrate E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate Organic Layer G->H I Purify by Chromatography or Recrystallization H->I Product 3-Chloro-4-methylaniline I->Product

Caption: Experimental workflow for selective nitro reduction.

Quantitative Data: Comparison of Reduction Methods
Reducing Agent/SystemCatalystKey AdvantagesPotential Side ProductsReference
H₂ / Raney NickelRaney NiGood for substrates with chloro-substituentsHydrodehalogenation (minor)[10][11]
Hydrazine HydrateRaney Ni or Pd/CEffective transfer hydrogenation methodPartially reduced intermediates[10]
Iron (Fe) / Acetic Acid-Cost-effective, mild conditions-[10]
Sodium Sulfide (Na₂S)-Classic method, good selectivity-[10]
Tin(II) Chloride (SnCl₂)-Mild, tolerates other reducible groupsTin salt byproducts[11]
Experimental Protocol: Selective Reduction via Catalytic Transfer Hydrogenation

This protocol is adapted from a standard procedure for the selective reduction of a nitroarene.[10]

Materials:

  • This compound (1.0 eq)

  • Ethanol (10-20 volumes)

  • Raney Nickel (approx. 10-20% by weight)

  • Hydrazine hydrate (3.0-5.0 eq)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite or another filter aid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen).

  • To the stirred suspension, add hydrazine hydrate dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 70-80°C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-methylaniline.

  • The crude product can be purified by column chromatography or recrystallization, minimizing exposure to air to prevent oxidation.[10]

Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[12] These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Examples of Applicable Reactions:

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling with a primary or secondary amine.[12][13]

  • Suzuki Coupling: Forms a C-C bond by coupling with an organoboron reagent.[14]

  • Stille Coupling: Forms a C-C bond by coupling with an organotin reagent.[12]

  • Sonogashira Coupling: Forms a C-C bond by coupling with a terminal alkyne.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex L_n(Ar)Pd(II)-Cl Pd0->OA_complex Oxidative Addition Reactant Ar-Cl (this compound) Amine R2NH Base Base Product Ar-NR2 Amine_complex [L_n(Ar)Pd(II)-NHR2]+ OA_complex->Amine_complex + R2NH - Cl- Amine_complex->Pd0 Amine_complex->Product Reductive Elimination (+ Base)

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol outlines the steps for a palladium-catalyzed C-N coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a plug of silica gel or Celite to remove the catalyst and inorganic salts, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-arylated product.

References

The Role of 2-Chloro-4-nitrotoluene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-Chloro-4-nitrotoluene as a pivotal starting material in the synthesis of pharmaceutical intermediates. It includes comprehensive experimental protocols for key transformations, quantitative data to inform process development, and visual representations of synthetic pathways and workflows.

Introduction

This compound is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of high-value products, including active pharmaceutical ingredients (APIs).[1] Its unique chemical structure, featuring a chlorinated and nitrated aromatic ring, provides reactive sites for diverse chemical modifications, making it a valuable precursor for complex molecules.[1] This document will primarily focus on its role in the synthesis of 2-Chloro-4-nitrobenzoic acid and its subsequent conversion to key pharmaceutical intermediates.

Core Synthetic Pathway: From this compound to Key Pharmaceutical Intermediates

The primary synthetic route involves the oxidation of this compound to 2-Chloro-4-nitrobenzoic acid. This intermediate can then be further transformed, for example, by reduction of the nitro group to an amine, to yield versatile scaffolds for drug synthesis.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Further Synthesis This compound This compound 2-Chloro-4-nitrobenzoic_acid 2-Chloro-4-nitrobenzoic_acid This compound->2-Chloro-4-nitrobenzoic_acid [O] 4-Amino-2-chlorobenzoic_acid 4-Amino-2-chlorobenzoic_acid 2-Chloro-4-nitrobenzoic_acid->4-Amino-2-chlorobenzoic_acid [H] Pharmaceuticals Pharmaceuticals 4-Amino-2-chlorobenzoic_acid->Pharmaceuticals Various Reactions

Caption: General synthetic pathway from this compound.

Application Note 1: Synthesis of 2-Chloro-4-nitrobenzoic Acid

2-Chloro-4-nitrobenzoic acid is a significant intermediate in the production of various pharmaceuticals, including the antiseptic Rivanol (Ethacridine lactate).[2] The most common method for its synthesis is the oxidation of this compound.[3][4]

Quantitative Data: Oxidation of this compound
Oxidizing Agent/SystemKey Reaction ConditionsYield (%)Purity (%)Reference
Nitric Acid / Sulfuric Acid / Catalyst160-170°C, 12 hours≥95≥99[4]
Nitric Acid / Vanadium Pentoxide / Sulfuric AcidHeating, 11 hoursNot specifiedNot specified[4]
Potassium PermanganateAlkaline solution, followed by acidificationNot specifiedNot specified[3]
Experimental Protocol: Oxidation with Nitric Acid and Sulfuric Acid

This protocol is based on a reported industrial synthesis method.[4]

Materials:

  • This compound

  • Sulfuric acid

  • Nitric acid

  • Suitable catalyst (as per proprietary methods)

  • Organic solvent for extraction

Procedure:

  • In a three-necked flask equipped with a thermometer, a separatory funnel, and a stirrer, add this compound, sulfuric acid, and the catalyst.

  • Heat the mixture to 160°C. Water will begin to separate during this process.

  • Slowly add nitric acid dropwise over 12 hours while maintaining the temperature between 160-170°C.

  • After the addition is complete, maintain the reaction mixture at 160-170°C for an additional hour.

  • Cool the mixture to below 60°C.

  • Perform a solvent extraction and separate the layers.

  • The organic layer is then subjected to crystallization, filtration, and purification to yield 2-Chloro-4-nitrobenzoic acid. The catalyst and solvent can be recycled.[4]

Oxidation_Workflow Start Start Charge_Reactors Charge this compound, H2SO4, and Catalyst Start->Charge_Reactors Heat_to_160C Heat to 160°C Charge_Reactors->Heat_to_160C Add_Nitric_Acid Slowly add Nitric Acid (12h, 160-170°C) Heat_to_160C->Add_Nitric_Acid Hold_Temperature Hold at 160-170°C for 1 hour Add_Nitric_Acid->Hold_Temperature Cool_Down Cool to <60°C Hold_Temperature->Cool_Down Extraction Solvent Extraction & Layer Separation Cool_Down->Extraction Crystallization Crystallization Extraction->Crystallization Filtration Filtration & Purification Crystallization->Filtration Product 2-Chloro-4-nitrobenzoic acid Filtration->Product Rivanol_Synthesis_Workflow Start Start Charge_Reactors Charge 2-ethoxy-6-nitro-9-aminoacridine, Zinc Powder, Lactic Acid, and Ethanol Start->Charge_Reactors Heat_to_80C Heat to 80°C under N2 Charge_Reactors->Heat_to_80C React_5h React for 5 hours Heat_to_80C->React_5h Hot_Filtration Hot Filtration React_5h->Hot_Filtration Cool_and_Precipitate Cool to Room Temperature & Precipitate Product Hot_Filtration->Cool_and_Precipitate Collect_Product Collect Bright Yellow Solid Cool_and_Precipitate->Collect_Product Product Ethacridine (B1671378) Lactate (B86563) Collect_Product->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-nitrotoluene. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the chlorination of 4-nitrotoluene (B166481).

Observed Problem Potential Cause Suggested Solution
Low Yield of this compound Suboptimal catalyst concentration.Ensure the use of iodine as a catalyst in a concentration of 0.1 to 10% by weight relative to the 4-nitrotoluene, with a preferred range of 0.3 to 1% for optimal results.[1][2]
Incorrect molar ratio of chlorine to 4-nitrotoluene.The molar ratio of chlorine to 4-nitrotoluene should be maintained between 0.6 and 1.2.[1][3] For higher yields, a ratio of 0.9 to 1.0 is particularly preferable.[2]
Inappropriate reaction temperature.The reaction temperature should be maintained between the melting point of 4-nitrotoluene and 120°C.[1] A preferred temperature range for optimal yield is between 60°C and 80°C.[2]
Formation of Undesired Isomers (e.g., 4-chloro-3-nitrotoluene) Reaction conditions favoring mixed isomer formation.While the chlorination of 4-nitrotoluene is the primary route, nitration of p-chlorotoluene can lead to a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene.[4][5] To favor the desired this compound, starting with 4-nitrotoluene is the recommended pathway.
Presence of Side-Chain Chlorinated By-products High reaction temperatures or prolonged reaction times.Carefully control the reaction temperature within the recommended range (60-80°C) and monitor the reaction progress to avoid over-chlorination. The use of iodine as a catalyst has been shown to surprisingly limit the formation of side-chain chlorinated by-products, which can be a significant issue with other catalysts.[1][2]
Formation of Dinitro Compounds Excess nitrating agent if starting from chlorotoluene, or impurities in the starting material.When purifying crude mixtures from the nitration of p-chlorotoluene, dinitro impurities can be reduced by heating the crude product with an aqueous solution of sodium hydroxide (B78521) and an oxidizing agent like potassium ferricyanide (B76249) or potassium permanganate.[4]
Difficulty in Product Isolation and Purification Residual iodine catalyst in the reaction mixture.After the reaction, the iodine catalyst can be effectively removed by washing the reaction mixture with water, or more advantageously, with a solution of potassium iodide or sodium bisulfite.[1][2]
Complex mixture of isomers.If a mixture of isomers is obtained, separation can be achieved through fractional distillation and freezing operations.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the chlorination of 4-nitrotoluene to produce this compound?

A1: Iodine has been identified as a highly effective catalyst for this reaction, leading to a high proportion of the desired this compound (over 98%) with minimal by-products (less than 1.4%).[1][2] Other catalysts such as iron(III) chloride and antimony(V) chloride have been used, but they tend to produce more undesired by-products, making product separation more complex and costly.[1]

Q2: What are the optimal reaction conditions for maximizing the yield of this compound?

A2: To achieve a high yield (approaching 99%), the following conditions are recommended for the chlorination of 4-nitrotoluene:

  • Catalyst: 0.3 to 1% by weight of iodine relative to 4-nitrotoluene.[2]

  • Chlorine to 4-nitrotoluene molar ratio: 0.9 to 1.0.[2]

  • Temperature: 60°C to 80°C.[2]

Q3: Can solvents be used in this reaction?

A3: The process can be carried out with or without solvents.[2] If a solvent is used, options include methylene (B1212753) chloride, carbon tetrachloride, ethylene (B1197577) chloride, tetrachloroethane, trichlorobenzenes, and/or tetrachlorobenzenes.[3]

Q4: How can I monitor the progress of the chlorination reaction?

A4: One method to monitor the reaction is by measuring the density of the reaction mixture. For example, in one documented procedure, the chlorination was continued at 80°C until a density of about 1.280 at the reaction temperature was reached.[1] Gas chromatography (GC) is also an effective analytical method to determine the composition of the reaction mixture.[1]

Q5: What are the common impurities and how can they be removed?

A5: Common impurities include unreacted 4-nitrotoluene, isomeric by-products such as 3-chloro-4-nitrotoluene (B1583895) (if starting from a different route), and side-chain chlorinated products. The primary purification step after the reaction is to wash out the iodine catalyst using a solution of potassium iodide or sodium bisulfite.[1][2] Subsequent purification may involve fractional distillation or crystallization to achieve high purity.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Parameter Method 1 (High Yield) Method 2 (General Conditions) Comparative Method (Lower Yield)
Starting Material 4-nitrotoluene4-nitrotoluene4-nitrotoluene
Catalyst Iodine (1% by weight)Iodine (0.1-10% by weight)Iron and Iodine (10:1 weight ratio)
Chlorine (molar ratio to starting material) ~1.00.6 - 1.2Not specified
Temperature 80°C50 - 100°CNot specified
Yield of this compound 99.1%[1]>98%[1]Max 95.1%[1][2]
By-products <1.4%[1][2]<1.4%[1][2]>2.6%[1][2]

Experimental Protocols

High-Yield Synthesis of this compound via Chlorination of 4-nitrotoluene

This protocol is based on a high-yield method described in the literature.[1]

Materials:

  • 4-nitrotoluene

  • Iodine (technical grade)

  • Gaseous chlorine

  • Potassium iodide or sodium bisulfite solution (for washing)

  • Suitable reaction vessel with stirring, heating, and gas inlet/outlet

Procedure:

  • Charge the reaction vessel with 4-nitrotoluene and 0.3 to 1% by weight of iodine relative to the 4-nitrotoluene.

  • Heat the mixture to a temperature between 60°C and 80°C with constant stirring.

  • Introduce gaseous chlorine into the reaction mixture. The molar ratio of chlorine to 4-nitrotoluene should be between 0.9 and 1.0.

  • Monitor the reaction progress by gas chromatography or by observing the density of the reaction mixture. Continue the reaction until the desired conversion is achieved.

  • Once the reaction is complete, cool the mixture.

  • Wash the reaction mixture with an aqueous solution of potassium iodide or sodium bisulfite to remove the iodine catalyst.

  • Separate the organic layer, which is the crude this compound.

  • Further purification can be performed by distillation under reduced pressure if necessary.

Visualizations

Synthesis_Pathway 4-Nitrotoluene 4-Nitrotoluene Reaction Chlorination 4-Nitrotoluene->Reaction Chlorine Chlorine Chlorine->Reaction This compound This compound Reaction->this compound >98% Yield Byproducts Isomers & Side-chain products Reaction->Byproducts <2%

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield? check_temp Check Temperature (60-80°C) start->check_temp check_temp->start Adjust check_ratio Check Molar Ratio (Cl2:Substrate ~1:1) check_temp->check_ratio Temp OK check_ratio->start Adjust check_catalyst Check Catalyst (Iodine 0.3-1%) check_ratio->check_catalyst Ratio OK check_catalyst->start Adjust high_byproducts High Byproducts? check_catalyst->high_byproducts Catalyst OK high_byproducts->start No purify Improve Purification (Wash with KI/NaHSO3) high_byproducts->purify success Yield Improved purify->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Parameter_Relationships Yield Yield Purity Purity Yield->Purity correlates with Temperature Temperature Temperature->Yield influences Molar_Ratio Molar Ratio Molar_Ratio->Yield influences Catalyst_Conc Catalyst Conc. Catalyst_Conc->Yield influences Catalyst_Conc->Purity influences

References

Minimizing by-product formation during 4-nitrotoluene chlorination.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorination of 4-Nitrotoluene (B166481)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chlorination of 4-nitrotoluene. The guidance is divided into two main sections based on the desired reaction: ring chlorination and side-chain chlorination.

Part 1: Ring Chlorination of 4-Nitrotoluene

The primary goal of ring chlorination of 4-nitrotoluene is typically the synthesis of 2-chloro-4-nitrotoluene, a valuable intermediate. By-products can include other chlorinated isomers and di-chlorinated species.

Frequently Asked Questions (FAQs) for Ring Chlorination

Q1: What are the most common by-products during the ring chlorination of 4-nitrotoluene?

A1: The most common by-products are isomers such as 3-chloro-4-nitrotoluene (B1583895) and di-chlorinated products like 2,5-dichloro-4-nitrotoluene and 2,6-dichloro-4-nitrotoluene. Over-chlorination can also lead to the formation of tri- and even tetra-chloro-4-nitrotoluenes.[1] The formation of side-chain chlorinated products can also occur under certain conditions, particularly in the presence of UV light or radical initiators.[2]

Q2: Which catalysts are most effective for selective ring chlorination?

A2: Lewis acid catalysts are typically used for electrophilic aromatic substitution on the ring. Common catalysts include ferric chloride (FeCl₃), antimony trichloride (B1173362) (SbCl₃), and iodine.[1][3] A process using iodine as the catalyst has been shown to produce a high proportion of this compound (over 98%) with minimal by-products (less than 1.4%).[3]

Q3: How does temperature affect the selectivity of the reaction?

A3: Temperature control is crucial for minimizing by-product formation. For the iodine-catalyzed process, a temperature range of 50°C to 100°C is preferred, with an optimal range of 60°C to 80°C.[3] Higher temperatures can lead to increased formation of undesired isomers and polychlorinated by-products.

Troubleshooting Guide for Ring Chlorination

Issue 1: High levels of di- and poly-chlorinated by-products.

  • Question: My reaction is producing significant amounts of 2,6-dichloro-4-nitrotoluene and other polychlorinated species. How can I improve selectivity for the mono-chloro product?

  • Answer: This issue, known as over-chlorination, is typically caused by an excess of the chlorinating agent or prolonged reaction times.

    • Solution 1: Molar Ratio Control: Carefully control the molar ratio of chlorine to 4-nitrotoluene. A ratio of 0.6 to 1.2 moles of chlorine per mole of 4-nitrotoluene is recommended. For higher selectivity, a ratio of 0.9 to 1.0 is often optimal.[2][3]

    • Solution 2: Monitor Reaction Progress: The degree of chlorination can be monitored in real-time using techniques like Vapor Phase Chromatography (VPC). The reaction should be stopped once the desired level of mono-chlorination is achieved and before significant amounts of di-chlorinated products appear.[1]

Issue 2: Formation of undesired isomers.

  • Question: I am getting a mixture of 2-chloro- and 3-chloro-4-nitrotoluene. How can I increase the yield of the 2-chloro isomer?

  • Answer: The choice of catalyst and reaction conditions significantly influences isomer distribution.

    • Solution: Catalyst Selection: Using iodine as a catalyst has been demonstrated to provide very high selectivity for this compound.[3] While catalysts like ferric chloride and antimony(V) chloride are effective, they may lead to less favorable isomer ratios.[3]

Quantitative Data on Ring Chlorination

Table 1: Comparison of Catalysts and Conditions for Ring Chlorination of 4-Nitrotoluene

CatalystMolar Ratio (Cl₂:4-NT)Temperature (°C)SolventProduct DistributionBy-productsReference
Iodine0.9 - 1.060 - 80None> 98% this compound< 1.4%[3]
Iron and Iodine (10:1)Not specifiedNot specifiedNot specified~95.1% this compound> 2.6%[3]
Antimony Trichloride~2.2 (total uptake)65 - 70None25% 2,6-dichloro, 70% 2,3,6-trichloro2-4% tetrachloro[1]
Experimental Protocol for Selective Ring Chlorination

This protocol is based on a high-selectivity process for producing this compound.[3]

1. Materials:

  • 4-Nitrotoluene (4-NT)
  • Iodine (technical grade)
  • Gaseous Chlorine (dry)
  • Sodium bisulfite or Potassium iodide solution (for wash)

2. Apparatus:

  • A three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a condenser/gas outlet.
  • Heating mantle with temperature controller.

3. Procedure:

  • Charge the flask with 4-nitrotoluene and 0.3% to 1.0% by weight of iodine relative to the 4-nitrotoluene.
  • Heat the mixture to the desired reaction temperature (e.g., 60°C).
  • Begin stirring and introduce a stream of dry gaseous chlorine at a controlled rate.
  • Continue the chlorination until approximately 0.9 to 1.0 molar equivalents of chlorine have been added. The reaction progress can be monitored by measuring the density of the reaction mixture.
  • Once the reaction is complete, stop the chlorine flow and cool the mixture.
  • Wash the reaction mixture with water or an aqueous solution of sodium bisulfite or potassium iodide to remove the iodine catalyst.
  • Separate the organic layer, which contains the product with high purity.

Diagrams for Ring Chlorination

Ring_Chlorination_Pathway Reaction pathway for the ring chlorination of 4-nitrotoluene. cluster_start Reactants cluster_products Products & By-products 4NT 4-Nitrotoluene 2Cl4NT This compound (Desired Product) 4NT->2Cl4NT + Cl₂ (Iodine Catalyst) Other Other Isomers / Polychlorinated (By-products) 4NT->Other + Cl₂ (Suboptimal Conditions) Cl2 Cl₂ 26DCl4NT 2,6-Dichloro-4-nitrotoluene (By-product) 2Cl4NT->26DCl4NT + Excess Cl₂

Ring Chlorination Pathway

Part 2: Side-Chain Chlorination of 4-Nitrotoluene

Side-chain chlorination is performed to produce compounds like 4-nitrobenzyl chloride, 4-nitrobenzal chloride, or 4-nitrobenzotrichloride. This reaction proceeds via a free-radical mechanism and requires different conditions than ring chlorination.

Frequently Asked Questions (FAQs) for Side-Chain Chlorination

Q1: What conditions favor side-chain chlorination over ring chlorination?

A1: Side-chain chlorination is a free-radical reaction favored by conditions that promote radical formation. This includes the use of ultraviolet (UV) or actinic light (like sunlight or a photolamp), high temperatures (e.g., 130-140°C or boiling point), and the absence of Lewis acid catalysts.[4][5]

Q2: How can I control the degree of chlorination on the side chain?

A2: The extent of chlorination (mono-, di-, or tri-chloro) is controlled by the amount of chlorine gas passed through the reaction mixture. The reaction's progress is typically monitored by the weight increase of the reaction flask.[5] By stopping the chlorine addition after the calculated weight for mono- or di-chlorination has been achieved, you can control the product distribution.

Troubleshooting Guide for Side-Chain Chlorination

Issue 1: Ring chlorination occurs as a side reaction.

  • Question: My side-chain chlorination is also producing ring-chlorinated by-products. How do I prevent this?

  • Answer: The presence of ring-chlorinated products indicates that conditions are favoring electrophilic aromatic substitution.

    • Solution 1: Eliminate Catalysts: Ensure that no Lewis acid catalysts (e.g., iron filings, FeCl₃ from equipment contamination) are present in the reaction vessel. The reaction should be carried out in glass-lined reactors if possible.

    • Solution 2: Ensure Radical Conditions: Confirm that the UV light source is functional and positioned correctly to irradiate the reaction mixture effectively. The reaction should be run at a sufficiently high temperature to favor the radical pathway.[4][5]

Issue 2: Low yield and slow reaction rate.

  • Question: The chlorination is proceeding very slowly or not at all. What could be the cause?

  • Answer: A slow reaction rate points to insufficient initiation of the free-radical chain reaction.

    • Solution 1: Increase Initiation: Increase the intensity of the UV light source. Using a mercury immersion lamp is highly effective. If irradiating externally, ensure the lamp is close to the flask.[4][5]

    • Solution 2: Check Chlorine Purity: Ensure the chlorine gas is dry, as moisture can interfere with the reaction. Pass the gas through a drying agent like concentrated sulfuric acid before it enters the reaction vessel.[5]

Experimental Protocol for Side-Chain Chlorination

This protocol describes the preparation of 4-nitrobenzal chloride.[5]

1. Materials:

  • 4-Nitrotoluene
  • Gaseous Chlorine (dry)
  • Concentrated Sulfuric Acid (for drying chlorine)

2. Apparatus:

  • A three-necked flask.
  • A mercury immersion lamp or a powerful external photolamp (e.g., 500-watt).
  • A gas inlet tube extending below the surface of the liquid.
  • A highly efficient reflux condenser.
  • Gas wash bottles for drying the chlorine gas.

3. Procedure:

  • Set up the apparatus, ensuring the gas train includes safety wash bottles and a drying bottle with concentrated H₂SO₄.
  • Charge the flask with 4-nitrotoluene.
  • Heat the 4-nitrotoluene to its boiling point using a suitable heating bath.
  • Turn on the UV lamp to irradiate the mixture.
  • Pass a vigorous stream of dry chlorine gas into the boiling liquid.
  • Continue the chlorination, monitoring the increase in weight of the flask, until the calculated weight for the desired product (e.g., 4-nitrobenzal chloride) is reached.
  • Stop the chlorine flow and heating. Allow the mixture to cool.
  • The product will solidify upon cooling and can be purified by recrystallization (e.g., from ethanol/hexane).

Diagrams for Side-Chain Chlorination

Side_Chain_Workflow Experimental workflow for side-chain chlorination. cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 4-Nitrotoluene into Flask B Assemble Apparatus (UV Lamp, Condenser) A->B C Heat to Boiling B->C D Start UV Irradiation C->D E Introduce Dry Cl₂ Gas D->E F Monitor Weight Increase E->F G Stop Reaction at Target Weight F->G Target Reached H Cool Mixture G->H I Purify by Recrystallization H->I

References

Technical Support Center: Separation of Chloronitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of chloronitrotoluene (CNT) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the purification of chloronitrotoluene isomers.

Method Selection Workflow

Choosing the appropriate separation technique is critical for achieving the desired purity and yield of a specific chloronitrotoluene isomer. The following decision tree provides a logical workflow for selecting the most suitable method based on key experimental parameters.

MethodSelection start Start: Mixture of Chloronitrotoluene Isomers scale What is the scale of the separation? start->scale purity What is the desired purity? scale->purity Large Scale (>1 kg) equipment What equipment is available? scale->equipment Small Scale (<1 kg) fc Fractional Crystallization purity->fc Moderate to High Purity ads Adsorptive Separation (e.g., SMB) purity->ads High Purity (>99.5%) thermal_stability Are the isomers thermally stable? thermal_stability->fc Yes chem Chemical Method (Sulfonation-Hydrolysis) thermal_stability->chem No equipment->thermal_stability Basic Glassware hplc Preparative HPLC equipment->hplc HPLC System

Caption: Decision tree for selecting a chloronitrotoluene isomer separation method.

Data Presentation: Comparison of Separation Techniques

The following tables summarize quantitative data for different methods used in the separation of chloronitrotoluene and related isomers.

Table 1: Fractional Crystallization of Nitrotoluene Isomers

IsomerInitial Concentration (%)Final Purity (%)Yield (%)Reference
p-Nitrotoluene~60>99~85[1]
o-Nitrotoluene~35>98~80[2]

Table 2: HPLC Separation of Nitrotoluene Isomers

IsomerColumnMobile PhasePurity (%)ThroughputReference
o, p-NitrotolueneC18Methanol (B129727)/Water (70:30)>99.5Analytical Scale[3]

Table 3: Adsorptive Separation of Dichlorotoluene Isomers

IsomerAdsorbentTechniquePurity (%)Selectivity (α)Reference
3,5-DichlorotolueneFaujasite ZeoliteSMB>99>1.0[4][5]
2,6-DichlorotolueneX-type ZeoliteSMB>99-[5]

Troubleshooting Guides

Fractional Crystallization

Q: My chloronitrotoluene isomers are not crystallizing out of the solution. What should I do?

A: This is a common issue that can arise from several factors.

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the solute concentration.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the isomers, even at low temperatures. A solvent system where the isomers have high solubility at high temperatures and low solubility at low temperatures is ideal.

  • Presence of Impurities: High levels of impurities can inhibit crystal formation. Consider a preliminary purification step if the starting material is of low purity.

  • Lack of Nucleation Sites: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.

Q: The yield of my purified crystals is very low. How can I improve it?

A: Low yield can be addressed by optimizing several parameters.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small crystals and trapping of impurities in the crystal lattice, which are then lost during washing. A slower, controlled cooling process is recommended.

  • Excessive Washing: While washing is necessary to remove adhered mother liquor, using too much solvent or a solvent in which the crystals are highly soluble will lead to product loss. Use a minimal amount of ice-cold solvent for washing.

  • Incomplete Crystallization: Ensure the solution has been cooled to the optimal temperature for a sufficient amount of time to allow for maximum crystal formation.

Q: The purity of my crystals is not as high as expected. What could be the reason?

A: Purity issues often stem from the co-crystallization of isomers or the inclusion of mother liquor.

  • Eutectic Formation: Isomer mixtures can form eutectic systems, where a mixture of isomers crystallizes at a specific composition and temperature.[6] Understanding the phase diagram of your isomer mixture is crucial to avoid the eutectic point.

  • Inefficient Washing: Ensure the crystals are thoroughly but carefully washed to remove any residual mother liquor containing other isomers.

  • Rapid Crystallization: As mentioned, rapid crystal growth can trap impurities. Slowing down the crystallization process often leads to higher purity.

High-Performance Liquid Chromatography (HPLC)

Q: My chloronitrotoluene isomer peaks are co-eluting or have poor resolution. How can I improve the separation?

A: Poor resolution is a frequent challenge in isomer separation.

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase.

    • Solvent Type: Switching between acetonitrile and methanol can alter selectivity.

    • pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.

  • Stationary Phase Selection:

    • C18 Columns: A good starting point, but may not provide sufficient selectivity for closely related isomers.

    • Phenyl-Hexyl or Biphenyl Columns: These columns offer alternative selectivities through π-π interactions, which can be beneficial for aromatic compounds like chloronitrotoluenes.[7]

  • Temperature: Optimizing the column temperature can influence selectivity and peak shape.

Q: I'm observing peak tailing in my chromatograms. What is the cause and how can I fix it?

A: Peak tailing can be caused by several factors.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Secondary Interactions: Interactions between the analytes and active sites on the silica (B1680970) backbone of the column can cause tailing. Using a highly deactivated column or adding a competing base to the mobile phase can help.

  • Column Void: A void at the head of the column can cause peak distortion. This may require column replacement.

Q: My retention times are drifting between injections. What should I do?

A: Retention time instability can compromise the reliability of your analysis.[8]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Composition: Inaccurately prepared mobile phases or changes in composition due to evaporation can cause drift. Prepare fresh mobile phase and keep the solvent reservoirs capped.

  • Pump Performance: Inconsistent flow rates from the pump can lead to retention time shifts. Check for leaks and ensure the pump is properly maintained.

Adsorptive Separation

Q: The selectivity of my adsorbent for the target isomer is low. How can I improve it?

A: Low selectivity in adsorptive separation can be addressed through several strategies.

  • Adsorbent Selection: The choice of adsorbent is crucial. For aromatic isomers, materials with specific pore sizes and surface chemistries, such as zeolites or functionalized polymers, are often used.[9][10][11]

  • Solvent/Eluent: The solvent or eluent used can significantly influence the interactions between the isomers and the adsorbent surface. Experiment with different solvents to find one that enhances the selectivity.[10]

  • Temperature and Pressure: These parameters can affect the adsorption equilibrium and kinetics. Optimization of temperature and pressure is often necessary to achieve the desired separation.[5]

Q: I am having trouble regenerating the adsorbent. What are the best practices?

A: Effective regeneration is key to the economic viability of adsorptive separation processes.

  • Desorbent Choice: A strong desorbent is needed to displace the adsorbed isomers. The desorbent should be easily separable from the product.

  • Temperature Swing Adsorption (TSA): Increasing the temperature can be an effective way to desorb the components.

  • Pressure Swing Adsorption (PSA): Reducing the pressure can also be used for desorption, particularly for gas-phase separations.

Frequently Asked Questions (FAQs)

General

Q: What are the main techniques for separating chloronitrotoluene isomers?

A: The primary techniques include fractional crystallization, preparative high-performance liquid chromatography (HPLC), and adsorptive separation methods like simulated moving bed (SMB) chromatography.[3][4][12] Chemical methods involving differential reaction rates, such as sulfonation followed by hydrolysis, can also be employed.[13]

Q: Which technique is best for large-scale production?

A: For large-scale industrial production, fractional crystallization and simulated moving bed (SMB) chromatography are generally preferred due to their potential for continuous operation and lower solvent consumption compared to preparative HPLC.[12][14][15]

Fractional Crystallization

Q: How does fractional crystallization work for separating isomers?

A: Fractional crystallization separates compounds based on differences in their solubility at a given temperature in a specific solvent. By carefully controlling the temperature and concentration, one isomer can be selectively crystallized while the others remain in the solution.[1]

Q: What are the key parameters to control in fractional crystallization?

A: The most critical parameters are the choice of solvent, the cooling rate, the final temperature, and the initial concentration of the isomer mixture.

High-Performance Liquid Chromatography (HPLC)

Q: Can analytical HPLC methods be scaled up for preparative separation?

A: Yes, analytical HPLC methods can be scaled up to preparative scale. However, this requires careful optimization of parameters such as column dimensions, flow rate, and sample loading to maintain resolution while increasing throughput.

Q: What detectors are suitable for the analysis of chloronitrotoluene isomers?

A: UV-Vis detectors are commonly used for the detection of chloronitrotoluene isomers due to the presence of the aromatic ring and nitro group, which are strong chromophores. A detection wavelength of around 278 nm is often suitable.[3]

Adsorptive Separation

Q: What is Simulated Moving Bed (SMB) chromatography?

A: SMB is a continuous chromatographic technique that simulates the counter-current movement of a solid adsorbent relative to a liquid mobile phase. This allows for the continuous separation of a binary mixture into two product streams with high purity and yield.[14][15]

Q: What types of adsorbents are used for separating aromatic isomers?

A: Zeolites with specific pore structures are commonly used for separating aromatic isomers based on molecular sieving effects.[4][5] Other materials like functionalized polymers and silica gel can also be employed, where separation is based on differences in adsorption affinities.[9][11]

Experimental Protocols

Protocol 1: Fractional Crystallization of a Chloronitrotoluene Isomer Mixture

This protocol provides a general procedure for the separation of a major chloronitrotoluene isomer from a mixture.

Materials:

  • Mixture of chloronitrotoluene isomers

  • Selected solvent (e.g., ethanol, methanol, hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a known amount of the chloronitrotoluene isomer mixture. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until all the solid has dissolved. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the isomer.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor using a suitable analytical technique such as HPLC or GC.

FractionalCrystallization start Start: Isomer Mixture dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Purified Isomer dry->end

Caption: Workflow for fractional crystallization of chloronitrotoluene isomers.

Protocol 2: HPLC Method for Analysis of Chloronitrotoluene Isomers

This protocol outlines a starting point for the analytical separation of chloronitrotoluene isomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm) or a Phenyl-Hexyl column for enhanced selectivity.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water (70:30 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh about 10 mg of the chloronitrotoluene isomer mixture and dissolve it in 10 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 278 nm

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the different isomers based on their retention times (if standards are available).

  • Optimization: If co-elution occurs, systematically vary the mobile phase composition (e.g., change the methanol/water ratio, or switch to acetonitrile/water) or try a different column (e.g., Phenyl-Hexyl).

Protocol 3: Adsorptive Separation Using a Packed Column

This protocol describes a basic laboratory-scale adsorptive separation.

Materials:

  • Glass chromatography column

  • Adsorbent (e.g., silica gel, zeolite)

  • Chloronitrotoluene isomer mixture

  • Eluent (e.g., hexane, toluene)

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the adsorbent in the chosen eluent and carefully pack the chromatography column to create a uniform bed.

  • Equilibration: Pass several column volumes of the eluent through the column to equilibrate the adsorbent.

  • Sample Loading: Dissolve a known amount of the isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the eluent, collecting fractions at the column outlet.

  • Fraction Analysis: Analyze the composition of each fraction using an appropriate analytical technique (e.g., HPLC, GC) to determine the elution profile of each isomer.

  • Product Pooling: Combine the fractions containing the desired isomer in high purity.

  • Solvent Removal: Remove the eluent from the pooled fractions, for example by rotary evaporation, to obtain the purified isomer.

References

Purification methods for 2-Chloro-4-nitrotoluene, such as recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-nitrotoluene, with a primary focus on recrystallization methods. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1][2][3] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the purified compound will crystallize out of the solution, leaving impurities behind in the solvent.

Q2: Which solvent is recommended for the recrystallization of this compound?

A2: Ethanol (B145695) is a commonly recommended solvent for the recrystallization of this compound.[4] It is reported to form well-defined needles of the purified compound upon cooling.[4] this compound is soluble in alcohol, making ethanol a suitable choice.[4]

Q3: What are the typical impurities found in crude this compound?

A3: The synthesis of this compound typically involves the chlorination of 4-nitrotoluene (B166481) or the nitration of 2-chlorotoluene.[5] As a result, common impurities include isomers such as 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene, as well as dinitrochlorotoluene byproducts.[6] Residual catalysts, such as iodine or iron compounds, may also be present.[7]

Q4: What level of purity can be expected after recrystallization?

A4: With a carefully executed recrystallization protocol, a purity of over 98% can be achieved for this compound.[7] Some optimized processes have reported achieving purities as high as 99.1%.[7]

Q5: What is a typical recovery yield for the recrystallization of this compound?

A5: The recovery yield can vary depending on the initial purity of the crude product and the precise recrystallization conditions. While a specific yield for this compound recrystallization is not widely reported, yields for recrystallization of similar organic compounds can range from 65% to over 90%.[1][8][9] Minimizing the amount of hot solvent used and ensuring complete cooling are critical for maximizing recovery.[1]

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated.1. Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again slowly. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of pure this compound.[1][10]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute (Melting point of this compound is ~61-68°C). 2. The solution is cooling too rapidly. 3. The compound is highly impure.1. While the boiling point of ethanol (~78°C) is close to the melting point of the product, slow cooling should prevent this. If it persists, consider a lower boiling point solvent or a solvent mixture. 2. Reheat the solution to redissolve the oil. Allow the flask to cool more slowly by insulating it or placing it in a warm bath that is gradually cooled. 3. If impurities are suspected to be high, consider a preliminary purification step or using a small amount of activated charcoal during recrystallization to remove colored impurities.[10]
Low recovery of purified crystals. 1. Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much or warm solvent.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
The purified crystals are still colored (yellowish). 1. The inherent color of this compound is pale yellow. 2. Colored impurities are still present.1. Pure this compound is a pale yellow crystalline solid, so some color is expected.[4] 2. If the color is intense, it may indicate the presence of impurities. A second recrystallization can be performed. Adding a very small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

Recrystallization of this compound from Ethanol

This protocol is a general guideline and may need to be optimized based on the initial purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol. For every 1 gram of crude product, start with approximately 4-5 mL of ethanol.

    • Gently heat the mixture to the boiling point of ethanol (~78°C) with stirring until the solid completely dissolves.

    • If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Parameter Value Reference
Melting Point 61 - 68 °C[4][5]
Appearance Pale yellow crystalline solid/needles[4]
Solubility Soluble in alcohol, ether, benzene, toluene, and acetonitrile. Insoluble in water.[4][5][11]
Achievable Purity >98%[7]
Typical Recovery Yield 65-90% (Estimated)[1][8][9]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_drying Final Product A Crude this compound B Add minimum hot ethanol A->B C Hot, saturated solution B->C D Hot gravity filtration (optional, for insolubles) C->D E Clear, hot filtrate D->E F Slow cooling to room temp. E->F G Cooling in ice bath F->G H Vacuum filtration G->H I Wash with cold ethanol H->I J Pure crystals I->J K Drying J->K L Purified this compound K->L

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Check Supersaturated Supersaturated? NoCrystals->Supersaturated Check CoolingRate Cooling too fast? OilingOut->CoolingRate Check ImpurityLevel High impurities? OilingOut->ImpurityLevel Check SolventVolume Excess solvent used? LowYield->SolventVolume Check WashingTechnique Improper washing? LowYield->WashingTechnique Check BoilOffSolvent Boil off excess solvent TooMuchSolvent->BoilOffSolvent InduceCrystallization Induce crystallization (scratch/seed) Supersaturated->InduceCrystallization SlowCooling Cool slowly (insulate flask) CoolingRate->SlowCooling CharcoalTreatment Consider charcoal treatment ImpurityLevel->CharcoalTreatment MinimizeSolvent Use minimum hot solvent SolventVolume->MinimizeSolvent ColdWash Wash with minimal ice-cold solvent WashingTechnique->ColdWash

Caption: Troubleshooting logic for recrystallization issues.

References

Optimal temperature conditions for the chlorination of 4-nitrotoluene.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorination of 4-Nitrotoluene (B166481)

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the chlorination of 4-nitrotoluene. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the chlorination of 4-nitrotoluene?

A1: The optimal temperature depends directly on the desired product.

  • For the synthesis of 2-chloro-4-nitrotoluene with high selectivity, a temperature range of 60°C to 80°C is particularly preferred.[1][2][3] Broader ranges from 50°C to 100°C are also effective.[1][2][3]

  • For the production of polychlorinated products, such as 2,6-dichloro-4-nitrotoluene and 2,3,6-trichloro-4-nitrotoluene , a temperature of 65°C to 70°C is typically maintained.[4]

Q2: Which catalysts are most effective for this reaction?

A2: Catalyst choice is crucial for controlling the reaction's outcome.

  • Iodine: Highly effective for producing this compound with excellent selectivity (>98%) and minimal byproducts.[1] The typical loading is 0.3 to 1.0% by weight relative to 4-nitrotoluene.[1][2][3]

  • Lewis Acids (FeCl₃, SbCl₃): These are common catalysts for electrophilic aromatic chlorination. Antimony trichloride (B1173362) (SbCl₃) is preferred for exhaustive chlorination to produce di- and tri-chlorinated products.[4] Ferric chloride (FeCl₃) is also used, often at temperatures around 50°C for good conversion to this compound.[5]

Q3: What are the primary products and potential byproducts?

A3: The main product is typically this compound due to the directing effects of the methyl and nitro groups. However, byproducts can form, especially under non-optimized conditions.

  • Primary Product: this compound.

  • Over-chlorination Byproducts: 2,6-dichloro-4-nitrotoluene, 2,3,6-trichloro-4-nitrotoluene, and traces of tetrachloro-4-nitrotoluene can form if the reaction is not carefully controlled.[4]

  • Isomeric Byproducts: The formation of other isomers is generally low.

  • Side-chain Chlorination: While nuclear chlorination is favored with Lewis acid catalysts in the dark, side-chain chlorination can occur at higher temperatures or under UV light.

Q4: Is a solvent necessary for the chlorination of 4-nitrotoluene?

A4: This reaction can be performed either with or without a solvent. Industrial processes often prefer to run the reaction neat (without a solvent).[1] If a solvent is used, common choices include chlorinated hydrocarbons like carbon tetrachloride or chloroform, which are inert under the reaction conditions.[1][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experiment.

IssuePotential CauseRecommended Solution
Low Yield of Desired Product Suboptimal Temperature: The reaction rate is highly dependent on temperature.Adjust the temperature to the optimal range for your desired product. For monochlorination, 60-80°C is ideal; for polychlorination, 65-70°C is recommended.[1][4]
Incomplete Reaction: Insufficient reaction time or chlorine supply.Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Ensure a steady flow of chlorine gas and allow sufficient time for the reaction to reach completion.
Catalyst Inactivity: The catalyst may be of low quality or deactivated, especially Lewis acids in the presence of moisture.Use an anhydrous grade catalyst and ensure all glassware and reagents are thoroughly dry.
High Percentage of Polychlorinated Byproducts Excessive Chlorination: Too much chlorine has been added, or the reaction was allowed to run for too long.Carefully control the stoichiometry. For monochlorination, use 0.9 to 1.0 mole of chlorine per mole of 4-nitrotoluene.[1][2][3] Stop the reaction once GC analysis shows optimal conversion to the desired product.
High Reaction Temperature: Higher temperatures can accelerate the rate of subsequent chlorinations, reducing selectivity.Lower the reaction temperature. While the reaction is exothermic, maintaining it within the lower end of the optimal range (e.g., 60°C) can improve selectivity for the mono-chlorinated product.
Reaction Fails to Initiate Low Temperature: The initial reaction temperature may be too low to overcome the activation energy, especially if starting from solid 4-nitrotoluene (m.p. 52-54°C).[6]Ensure the reaction mixture is heated to at least the melting point of 4-nitrotoluene to start the reaction.[1][2][3] The reaction is often exothermic, so it may self-sustain its temperature once initiated.[4]
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.Ensure the correct catalyst loading is used. For iodine, 0.3-1.0 wt% is recommended.[1][2] For Lewis acids, refer to specific protocols.

Data Presentation: Summary of Reaction Conditions

Desired ProductTemperature Range (°C)CatalystMolar Ratio (Cl₂:Substrate)Key Outcomes & SelectivityReference
This compound60 - 80Iodine (0.3 - 1.0 wt%)0.9 - 1.0High selectivity; >98% desired product with <1.4% byproducts.[1]
This compound50 - 100Ferric Chloride (FeCl₃)~1.0Good conversion to the target isomer.[5]
2,6-Dichloro- and 2,3,6-Trichloro-4-nitrotoluene65 - 70Antimony Trichloride (SbCl₃)>2.0 (until conversion)Produces a mixture of polychlorinated compounds for subsequent reactions.[4]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound

This protocol is adapted from a patented industrial process for monochlorination.[1][2]

  • Materials: 4-nitrotoluene (1 mol, 137.1 g), Iodine (0.5 wt%, 0.69 g), Chlorine gas.

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser connected to a gas scrubber (e.g., containing NaOH solution).

  • Procedure: a. Charge the flask with 4-nitrotoluene and iodine. b. Heat the mixture to 60°C with stirring to melt the 4-nitrotoluene and form a homogeneous mixture. c. Begin bubbling dry chlorine gas into the mixture at a steady rate. d. Maintain the reaction temperature between 60°C and 80°C . The reaction is exothermic, so cooling may be necessary. e. Monitor the reaction's progress by periodically taking samples and analyzing them by Gas Chromatography (GC). f. Continue the chlorination until approximately 1 mole of chlorine has been consumed or until GC analysis indicates that the concentration of 4-nitrotoluene is minimal.

  • Workup: a. Stop the chlorine flow and purge the system with nitrogen or air to remove excess chlorine and HCl gas. b. Wash the hot reaction mixture with water or an aqueous solution of sodium bisulfite to remove the iodine catalyst. c. Separate the organic layer. The resulting product, this compound, is often of high purity (>98%) and may be used directly or further purified by distillation.

Protocol 2: Synthesis of Polychlorinated 4-Nitrotoluenes

This protocol is adapted from a patented process for producing a mixture rich in 2,6-dichloro- and 2,3,6-trichloro-4-nitrotoluene.[4]

  • Materials: 4-nitrotoluene (0.5 mol, 68.5 g), dry Antimony Trichloride (SbCl₃) (0.05 mol, 11.4 g), Chlorine gas.

  • Apparatus: Same as in Protocol 1.

  • Procedure: a. Charge the flask with 4-nitrotoluene and dry antimony trichloride. b. Heat the mixture while stirring. The reaction is moderately exothermic and should be maintained at 65-70°C throughout the chlorination. c. Bubble gaseous chlorine into the mixture at a controlled rate (e.g., ~1.2 g/min ). d. The reaction progress is monitored by the weight gain of the flask or by GC analysis. e. The chlorination is continued until GC analysis shows the disappearance of mono-chlorinated intermediates and the desired ratio of di- and tri-chlorinated products is achieved.

  • Workup: a. Stop the chlorine flow and add water (50 mL) to the reaction mixture, stirring at 70°C for 20 minutes to decompose the catalyst complex. b. Add a solvent such as benzene (B151609) (100 mL) and filter the mixture to remove inorganic insolubles. c. Separate the organic layer from the filtrate, dry it over magnesium sulfate, and evaporate the solvent to yield the mixture of chlorinated nitrotoluenes.

Mandatory Visualization

The following diagram illustrates the logical workflow and key decision points for controlling the chlorination of 4-nitrotoluene based on the desired final product.

Chlorination_Workflow Chlorination of 4-Nitrotoluene Workflow cluster_start Setup cluster_decision Process Control cluster_reaction Reaction cluster_product Outcome Start Start: 4-Nitrotoluene Catalyst Select Catalyst Start->Catalyst Temp Set Temperature Catalyst->Temp Iodine (for Monochlorination) Catalyst->Temp SbCl₃ / FeCl₃ (for Polychlorination) Chlorinate Introduce Chlorine Gas & Monitor Reaction (GC) Temp->Chlorinate 60-80°C Temp->Chlorinate 65-70°C Quench Stop Reaction & Quench Catalyst Chlorinate->Quench Mono Product: This compound Quench->Mono Iodine Catalyst Path Poly Product: Polychlorinated Mix Quench->Poly Lewis Acid Path

Caption: Logical workflow for the chlorination of 4-nitrotoluene.

References

Overcoming challenges in the regioselective nitration of 2-chlorotoluene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective nitration of 2-chlorotoluene (B165313).

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 2-chlorotoluene, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yielded a low amount of the desired 2-chloro-5-nitrotoluene (B86962). What are the likely causes and how can I improve the yield?

Answer:

Low yields of 2-chloro-5-nitrotoluene can stem from several factors:

  • Incomplete Reaction: The nitration reaction may not have gone to completion. To address this, you can try extending the reaction time or slightly increasing the reaction temperature. However, be cautious as higher temperatures can lead to the formation of undesired byproducts.

  • Suboptimal Nitrating Agent Concentration: The concentration of the nitrating agent is crucial. If using a standard mixed acid (HNO₃/H₂SO₄) nitration, ensure the acids are of high concentration and fresh. The ratio of sulfuric acid to nitric acid can also be optimized to ensure the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Loss During Workup and Purification: Significant product loss can occur during the aqueous workup and subsequent purification steps. Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. During purification, such as recrystallization or chromatography, optimize the solvent system to minimize loss of the desired isomer.

Question 2: I am observing a high percentage of undesired isomers, such as 2-chloro-4-nitrotoluene and 2-chloro-6-nitrotoluene. How can I improve the regioselectivity towards the 5-nitro isomer?

Answer:

Controlling the isomer distribution is a primary challenge in the nitration of 2-chlorotoluene due to the competing directing effects of the chloro (ortho, para-directing) and methyl (ortho, para-directing) groups. To enhance the formation of 2-chloro-5-nitrotoluene (para to the chloro group and meta to the methyl group):

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the para-isomer (in this case, nitration at the 5-position relative to the chloro group). Running the reaction at or below room temperature is advisable.

  • Choice of Nitrating Agent: The choice of nitrating agent can significantly influence regioselectivity. While mixed acid is common, other nitrating systems can offer better control. For example, using a milder nitrating agent or employing a catalyst can steer the reaction towards the desired isomer.

  • Use of Catalysts: Zeolite catalysts have been shown to enhance para-selectivity in the nitration of substituted benzenes.[1] The shape-selective nature of the zeolite pores can sterically hinder the formation of ortho-isomers, thereby increasing the proportion of the para-substituted product.

Question 3: My final product is difficult to purify, showing persistent impurities in analytical tests (GC-MS, NMR). What are common byproducts and how can I effectively remove them?

Answer:

Besides the isomeric nitrochlorotoluenes, other byproducts can form during the reaction:

  • Dinitrated Products: If the reaction conditions are too harsh (high temperature, excess nitrating agent), dinitration of 2-chlorotoluene can occur. To avoid this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.

  • Oxidation Products: Strong oxidizing conditions can lead to the formation of chlorobenzoic acid derivatives. This can be minimized by careful control of the reaction temperature and the addition rate of the nitrating agent.

Purification Strategies:

  • Fractional Crystallization: This technique can be effective for separating isomers if they have sufficiently different solubilities in a particular solvent. Experiment with different solvent systems to achieve good separation.

  • Column Chromatography: For laboratory-scale purifications, silica (B1680970) gel column chromatography is a reliable method for separating isomers and other impurities. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically effective.

  • Distillation: While the boiling points of the isomers are often close, fractional distillation under reduced pressure may be a viable option for larger scale purifications.

Frequently Asked Questions (FAQs)

Q1: What is the expected isomer distribution in the nitration of 2-chlorotoluene under standard mixed acid conditions?

A1: The nitration of 2-chlorotoluene with mixed nitric and sulfuric acid typically yields a mixture of isomers. The distribution is influenced by the directing effects of both the chlorine and methyl substituents. The major products are typically 2-chloro-5-nitrotoluene and 2-chloro-3-nitrotoluene, with smaller amounts of other isomers.

Q2: How do the directing effects of the chloro and methyl groups influence the final product distribution?

A2: Both the chloro and methyl groups are ortho, para-directing activators for electrophilic aromatic substitution. However, the chlorine atom is also deactivating due to its inductive effect. The methyl group is an activating group. The interplay of these electronic and steric effects leads to a mixture of isomers. The formation of 2-chloro-5-nitrotoluene is a result of nitration at the position para to the chloro group.

Q3: Are there any alternative, more regioselective methods for the nitration of 2-chlorotoluene?

A3: Yes, research has explored alternative methods to improve regioselectivity. One promising approach is the use of solid acid catalysts like zeolites.[1] These materials can provide shape selectivity, favoring the formation of the less sterically hindered para-isomer (2-chloro-5-nitrotoluene).

Q4: What analytical techniques are most suitable for monitoring the reaction progress and analyzing the product mixture?

A4: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent technique for monitoring the reaction. It allows for the separation and quantification of the starting material and the various isomeric products. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final purified products.

Quantitative Data

The following tables summarize quantitative data on the isomer distribution in the nitration of 2-chlorotoluene under different conditions.

Table 1: Isomer Distribution in the Nitration of 2-Chlorotoluene with Mixed Acid

IsomerPosition of Nitro GroupPercentage (%)
2-Chloro-3-nitrotoluene319.2
This compound411.3
2-Chloro-5-nitrotoluene543.0
2-Chloro-6-nitrotoluene626.5

Data sourced from a study by Hollemann and Wibaut.

Experimental Protocols

Protocol 1: General Laboratory Scale Nitration of 2-Chlorotoluene with Mixed Acid

Materials:

  • 2-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-chlorotoluene in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled 2-chlorotoluene with continuous stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 2-chlorotoluene and sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress using TLC or GC analysis.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by fractional crystallization or column chromatography to isolate the desired 2-chloro-5-nitrotoluene isomer.

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes Nitrating_Agent Nitrating Agent (e.g., Mixed Acid, Zeolite) Isomer_Distribution Isomer Distribution (Ratio of 3-, 4-, 5-, 6-nitro isomers) Nitrating_Agent->Isomer_Distribution Determines electrophile reactivity Temperature Reaction Temperature Temperature->Isomer_Distribution Affects kinetic vs. thermodynamic control Byproducts Byproduct Formation (Dinitration, Oxidation) Temperature->Byproducts Higher temp increases side reactions Substituent_Effects Substituent Effects (Cl: o,p-directing; CH3: o,p-directing) Substituent_Effects->Isomer_Distribution Governs positions of attack Yield Overall Yield Isomer_Distribution->Yield Affects ease of purification

Caption: Factors influencing the regioselectivity and yield in the nitration of 2-chlorotoluene.

G Start Start: 2-Chlorotoluene Nitration Nitration (Mixed Acid or other reagents) Start->Nitration 1. Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Nitration->Workup 2. Isolation Purification Purification (Crystallization or Chromatography) Workup->Purification 3. Separation Analysis Analysis (GC-MS, NMR) Purification->Analysis 4. Characterization End End: Purified Nitro-2-chlorotoluene Isomers Analysis->End

Caption: General experimental workflow for the regioselective nitration of 2-chlorotoluene.

References

Technical Support Center: Post-Synthesis Iodine Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of iodine catalysts from reaction mixtures.

Troubleshooting Guide

Problem: Persistent brown or purple color in the organic layer after washing with sodium thiosulfate (B1220275).

Possible Causes:

  • Insufficient Quenching Agent: The amount of sodium thiosulfate was not enough to reduce all of the elemental iodine.

  • Decomposition of Thiosulfate: The sodium thiosulfate solution may have decomposed, especially if it is old or was not stored properly.

  • Formation of Colored Byproducts: The reaction itself may have produced colored impurities that are not related to the iodine catalyst.

  • Iodine Trapped in an Emulsion: A stable emulsion between the organic and aqueous layers can trap iodine, preventing its removal.

Solutions:

  • Add More Reducing Agent: Add additional portions of 10% aqueous sodium thiosulfate solution and shake the mixture. The organic layer should become colorless.[1] If the color persists, consider using a different reducing agent like sodium sulfite (B76179) or sodium metabisulfite (B1197395).[2]

  • Prepare Fresh Reducing Solution: If decomposition is suspected, prepare a fresh solution of the quenching agent.

  • Break the Emulsion: If an emulsion has formed, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent to break it.

  • Purification: If the color is due to byproducts, further purification steps such as column chromatography on silica (B1680970) gel will be necessary.[3][4]

Logical Flow for Troubleshooting Persistent Color:

Troubleshooting_Persistent_Color start Persistent color after Na2S2O3 wash check_thiosulfate Add more 10% Na2S2O3 solution start->check_thiosulfate color_gone Color disappears check_thiosulfate->color_gone Yes prepare_fresh Prepare fresh Na2S2O3 solution check_thiosulfate->prepare_fresh No end Problem Resolved color_gone->end prepare_fresh->check_thiosulfate try_alternative Try alternative quencher (e.g., Na2SO3) prepare_fresh->try_alternative try_alternative->color_gone Yes check_emulsion Is an emulsion present? try_alternative->check_emulsion No break_emulsion Add brine to break emulsion check_emulsion->break_emulsion Yes column_chromatography Purify by column chromatography check_emulsion->column_chromatography No break_emulsion->check_thiosulfate column_chromatography->end

Caption: Troubleshooting workflow for persistent coloration post-iodine quenching.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing iodine catalysts after a reaction?

A1: The most common method is to quench the reaction with an aqueous solution of a reducing agent. This converts the colored elemental iodine (I₂) into colorless iodide salts (I⁻), which are soluble in the aqueous phase and can be easily separated from the organic product layer.

MethodReagentMechanism
Reductive Quenching 10% Sodium Thiosulfate (Na₂S₂O₃)Reduces I₂ to NaI
Sodium Sulfite (Na₂SO₃)Reduces I₂ to NaI
Sodium Metabisulfite (Na₂S₂O₅)Reduces I₂ to NaI
Adsorption Activated CarbonAdsorbs I₂ from the solution
Ion Exchange Thiol-functionalized resinsBinds iodide impurities

Q2: How do I perform a standard sodium thiosulfate wash?

A2: A standard workup procedure involves washing the reaction mixture with a 10% aqueous solution of sodium thiosulfate.[1]

Experimental Protocol: Sodium Thiosulfate Wash

  • Transfer the completed reaction mixture to a separatory funnel.

  • If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[3]

  • Add a volume of 10% aqueous sodium thiosulfate solution equivalent to approximately half the volume of the organic layer.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The brown/purple color of the iodine should transfer from the organic layer to the colorless aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium thiosulfate solution if any color remains in the organic layer.

  • Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.[3]

Workflow for a Standard Sodium Thiosulfate Wash:

Thiosulfate_Wash_Workflow start Reaction Mixture add_solvent Add organic solvent (if needed) start->add_solvent add_thiosulfate Add 10% Na2S2O3 solution add_solvent->add_thiosulfate shake_and_separate Shake and separate layers add_thiosulfate->shake_and_separate check_color Is organic layer colorless? shake_and_separate->check_color check_color->add_thiosulfate No wash_water_brine Wash with H2O and brine check_color->wash_water_brine Yes dry_and_concentrate Dry, filter, and concentrate wash_water_brine->dry_and_concentrate product Purified Product dry_and_concentrate->product

Caption: Standard experimental workflow for iodine removal using a sodium thiosulfate wash.

Q3: Are there alternative methods for removing iodine if quenching with thiosulfate is not effective or desirable?

A3: Yes, several other methods can be employed depending on the nature of the product and the reaction solvent.

  • Adsorption on Activated Carbon: For non-polar organic solvents, passing the solution through a plug of activated carbon can effectively adsorb the iodine.[5]

  • Ion Exchange Resins: For removing iodide impurities from carboxylic acids or anhydrides, ion exchange resins with metal-exchanged thiol functional groups (e.g., silver, palladium, or mercury) can be used.[6]

  • Metal Bed Filtration: Passing the crude product through a bed of metallic aluminum, magnesium, or zinc in the presence of water can convert iodine to a metal iodide, which can then be separated.[7]

  • Distillation/Sublimation: If the product is significantly less volatile than iodine, distillation or sublimation can be used for purification.[8]

Q4: My product is water-soluble. How can I remove the iodine catalyst?

A4: For water-soluble organic compounds, after quenching the iodine, you can consider techniques like:

  • Extraction: If there is a suitable organic solvent in which the product has low solubility, extraction can be attempted.

  • Distillation: If the product is volatile, it can be separated from the non-volatile iodide salts by distillation.

  • Metal Bed Filtration: An aqueous solution of the organic compound can be passed through a metal bed (e.g., aluminum, magnesium, or zinc) to form a metal iodide, followed by distillation to separate the organic compound.[7]

Q5: Can I use sodium bisulfite or sodium metabisulfite instead of sodium thiosulfate?

A5: Yes, sodium bisulfite (NaHSO₃) and sodium metabisulfite (Na₂S₂O₅) are also effective reducing agents for quenching iodine and can be used as alternatives to sodium thiosulfate.[2] The workup procedure is analogous to the sodium thiosulfate wash.

Q6: What should I do if my reaction was performed in a solvent like DMSO or DMF?

A6: When using water-miscible solvents like DMSO or DMF, the workup typically involves diluting the reaction mixture with a large volume of water to precipitate the organic product, which can then be filtered. The aqueous filtrate containing the iodide salts can be discarded. Alternatively, the product can be extracted with a water-immiscible organic solvent after dilution with water. The organic extracts are then washed with sodium thiosulfate solution as usual.

References

Managing moisture-sensitive aspects of 2-Chloro-4-nitrotoluene reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Chloro-4-nitrotoluene. It focuses on managing moisture-sensitive aspects of its key reactions and offers troubleshooting for common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format for two primary reaction types involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Low or no conversion of this compound to the desired product.

  • Question: My SNAr reaction with an amine/alkoxide is not proceeding. What are the possible causes?

  • Answer: Low reactivity in SNAr reactions with this compound can stem from several factors. The nitro group in the para position is strongly activating, but issues can still arise.[1][2][3]

    • Insufficient Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature is recommended.[4]

    • Weak Nucleophile: The strength of the incoming nucleophile is critical. For neutral nucleophiles like amines or alcohols, the addition of a non-nucleophilic base is often necessary to generate the more reactive conjugate base (amide or alkoxide).[4]

    • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.

    • Moisture Contamination: If you are using a strong base like NaH or LDA to generate your nucleophile, trace amounts of water will consume the base and the nucleophile, halting the reaction. Ensure all reagents, solvents, and glassware are rigorously dried.[5]

Issue 2: Formation of multiple unexpected byproducts.

  • Question: My reaction is producing a complex mixture of products, and the solution is turning dark. What is happening?

  • Answer: A dark coloration and the formation of multiple products often indicate decomposition or side reactions.[4]

    • Excessive Temperature: While heating can be necessary, excessively high temperatures can lead to the decomposition of the starting material, product, or solvent.

    • Strongly Basic Conditions and Water: Under forcing conditions (high temperature and strong base), the presence of water can lead to hydrolysis of the chloro group, forming 2-hydroxy-4-nitrotoluene as a byproduct. While generally not a major pathway, it can become significant under harsh conditions.[6][7]

    • Side reactions of the Nucleophile: The nucleophile itself might be unstable under the reaction conditions or could react with the solvent.

Suzuki-Miyaura Cross-Coupling

Issue 1: The cross-coupling reaction fails to initiate.

  • Question: I am trying to perform a Suzuki coupling with this compound and a boronic acid, but I only recover starting materials. Why?

  • Answer: Suzuki coupling reactions are complex and depend on the interplay of several components.

    • Catalyst Deactivation: The Pd(0) catalyst is the heart of the reaction. It can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).

    • Moisture and the Base: The base is crucial for activating the boronic acid for transmetalation.[8] While some Suzuki reactions tolerate or are even accelerated by water,[9] highly anhydrous conditions are often preferred for reproducibility, especially with sensitive boronic acids or ligands. If using a base like K3PO4 or Cs2CO3, ensure it is anhydrous.

    • Ligand Choice: Aryl chlorides are less reactive than bromides or iodides.[10] Therefore, a suitable electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos, or P(t-Bu)3) is often required to facilitate the oxidative addition step.[8]

Issue 2: The yield of the coupled product is low.

  • Question: The reaction works, but my yields are consistently low. How can I improve it?

  • Answer: Low yields can be due to incomplete reaction or competing side reactions.

    • Homo-coupling of Boronic Acid: This side reaction can be promoted by oxygen or high temperatures. Thoroughly degassing the reaction mixture can help minimize this.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. Using anhydrous solvents and reagents can mitigate this.

    • Sub-optimal Base/Solvent Combination: The choice of base and solvent is interdependent. For example, K2CO3 is often used with aqueous solvent mixtures, while K3PO4 is common in anhydrous ethereal or aromatic solvents.

Data on Reaction Parameters

The following table summarizes the potential impact of key parameters on the success of reactions with this compound.

ParameterNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura Cross-Coupling
Water Content Can consume strong bases and highly reactive nucleophiles. May lead to minor hydrolysis byproduct at high temperatures.Effect is complex; can be detrimental by promoting protodeboronation, but can also accelerate the reaction in some systems. Anhydrous conditions are recommended for reproducibility.[9]
Temperature Often requires heating (60-120 °C) to proceed. Excessive heat can cause decomposition.[4]Typically requires heating (80-110 °C). High temperatures can lead to catalyst decomposition and side reactions.
Base Often required to deprotonate neutral nucleophiles (e.g., NaH, K2CO3).Essential for transmetalation (e.g., K3PO4, Cs2CO3, K2CO3).[8]
Atmosphere Inert atmosphere is critical when using air-sensitive reagents (e.g., NaH).Inert atmosphere (N2 or Ar) is crucial to prevent catalyst oxidation and boronic acid homo-coupling.
Solvent Polar aprotic (DMF, DMSO, NMP) is generally preferred.Ethereal (Dioxane, THF) or aromatic (Toluene) solvents are common. Sometimes run in aqueous mixtures.

Experimental Protocols

Protocol: Amination of this compound under Anhydrous Conditions

This protocol describes a general procedure for the SNAr reaction between this compound and a generic secondary amine under anhydrous conditions.

1. Preparation of Glassware and Reagents:

  • All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum.
  • Cool the glassware under a stream of dry nitrogen or argon.
  • Anhydrous solvent (e.g., DMF) should be obtained from a solvent purification system or by drying over molecular sieves.
  • Ensure the amine is dry and the base (e.g., anhydrous K2CO3) has been stored in a desiccator.

2. Reaction Setup:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a septum, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
  • Evacuate the flask and backfill with nitrogen three times.
  • Add anhydrous DMF (5 mL per mmol of the limiting reagent) via syringe.
  • Add the secondary amine (1.1 eq) via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

4. Work-up and Purification:

  • Pour the reaction mixture into water (3-4 times the volume of DMF).
  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven/Flame) Setup Assemble Apparatus Under Inert Gas Dry_Glassware->Setup Anhydrous_Solvents Use Anhydrous Solvents & Reagents Reagents Add Reagents via Syringe Anhydrous_Solvents->Reagents Inert_Atmosphere Prepare Inert Atmosphere (N2/Ar) Inert_Atmosphere->Setup Setup->Reagents Heating Heat to Target Temp Reagents->Heating Monitor Monitor by TLC / LC-MS Heating->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify

Caption: Workflow for moisture-sensitive reactions.

Troubleshooting_Logic Start Low / No Reaction Yield Check_Temp Is Temperature Sufficiently High? Start->Check_Temp Check_Reagents Are Reagents Active & Anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst/Ligand System Correct? (Suzuki) Check_Reagents->Check_Catalyst Yes Use_Dry Use Rigorously Dried Reagents/Solvents Check_Reagents->Use_Dry No Optimize_Catalyst Optimize Catalyst/ Ligand/Base Check_Catalyst->Optimize_Catalyst No Success Reaction Improved Check_Catalyst->Success Yes Increase_Temp->Success Use_Dry->Success Optimize_Catalyst->Success

Caption: Troubleshooting logic for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself highly sensitive to moisture? A1: this compound is a stable crystalline solid.[7] It is not acutely sensitive to atmospheric moisture during storage. Hydrolysis of the chloro group is generally not a significant issue under neutral conditions.[6][7] However, the reactions it participates in can be highly sensitive to moisture, depending on the other reagents and catalysts involved.

Q2: How can I be sure my solvents are anhydrous? A2: For most applications, purchasing high-purity anhydrous solvents packaged under an inert atmosphere is sufficient. For extremely sensitive reactions, passing the solvent through an activated alumina (B75360) or molecular sieve column (solvent purification system) is the best practice.

Q3: Can I use a drying tube instead of a full inert atmosphere setup? A3: A drying tube will only protect against ambient moisture entering the flask. It will not protect against oxygen, which can be detrimental to many catalytic reactions like Suzuki coupling. For reactions involving air-sensitive reagents or catalysts, a positive pressure of an inert gas like nitrogen or argon is essential.[5]

Q4: My boronic acid is a hydrate. Can I still use it for a Suzuki coupling under "anhydrous" conditions? A4: Many boronic acids are sold as hydrates for stability. While this introduces a small amount of water, the reaction may still proceed. However, for maximum reproducibility and to avoid potential side reactions like protodeboronation, you can try drying the boronic acid in a vacuum oven before use, provided it is thermally stable. Alternatively, using boronate esters (e.g., pinacol (B44631) esters) which are less prone to dehydration and protodeboronation, can be a good strategy.

References

Considerations for scaling up 2-Chloro-4-nitrotoluene production in a lab setting.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale production of 2-Chloro-4-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound in a lab setting?

A1: The two main synthesis strategies for this compound are:

  • Chlorination of 4-nitrotoluene (B166481): This involves the electrophilic substitution of a chlorine atom onto the 4-nitrotoluene ring.[1][2]

  • Nitration of 2-chlorotoluene (B165313): This involves the introduction of a nitro group to the 2-chlorotoluene molecule using a nitrating agent.[3][4]

Q2: What are the common impurities and by-products in this compound synthesis?

A2: The formation of isomers is a significant challenge.[1][2] Depending on the synthesis route, common impurities may include:

  • Isomeric Products: Such as 2-chloro-6-nitrotoluene (B1664060) or 4-chloro-3-nitrotoluene.[5]

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitrochlorotoluenes.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 4-nitrotoluene or 2-chlorotoluene.

  • Side-chain Chlorinated Products: Under certain conditions, chlorination can occur on the methyl group.[1]

Q3: What are the recommended storage and handling procedures for this compound?

A3: this compound should be handled with care due to its toxicity.[6][7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong reducing agents and bases.[6][7]

  • Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[7]

Q4: What are the key safety hazards associated with this compound?

A4: this compound is a hazardous substance.

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[8] Exposure may cause irritation to the skin, eyes, and respiratory tract.[6][7]

  • Health Effects: Potential effects of exposure include headache, dizziness, nausea, and methemoglobinemia.[8] Prolonged or high-level exposure may lead to liver or kidney damage.[6][7]

  • Fire Hazard: While not easily ignited, it may burn and produce irritating or poisonous gases.[8]

Troubleshooting Guides

Low Product Yield
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Extend the reaction time if starting material is still present.
Suboptimal Reaction Temperature - Ensure the reaction temperature is maintained within the optimal range specified in the protocol. For the chlorination of 4-nitrotoluene with an iodine catalyst, a temperature range of 60-80°C is recommended.[1][2]
Improper Stoichiometry of Reagents - Carefully measure and verify the molar ratios of all reactants and catalysts. For the chlorination of 4-nitrotoluene, a molar ratio of 0.9 to 1.0 mole of chlorine per mole of 4-nitrotoluene is preferred.[1][2]
Loss During Work-up and Purification - Optimize the extraction and washing steps to minimize product loss.- Ensure the recrystallization solvent and conditions are appropriate to maximize crystal recovery.
Product Contamination with Isomers
Possible Cause Suggested Solution
Non-selective Reaction Conditions - The formation of isomers is a known issue in both primary synthesis routes.[1][2]- For the chlorination of 4-nitrotoluene, using iodine as a catalyst has been shown to produce a high proportion of the desired this compound isomer (over 98%).[1][2]
Inefficient Purification - Employ fractional distillation or multiple recrystallizations to separate the desired isomer from by-products.- Utilize column chromatography for small-scale lab purifications where high purity is required.
Unexpected Product Color
Possible Cause Suggested Solution
Presence of Oxidized Impurities - Wash the crude product with a sodium bisulfite solution to remove residual iodine from the reaction mixture.[1][2]
Degradation of the Product - Avoid exposing the product to high temperatures for extended periods during purification.- Store the purified product in a dark, cool, and dry place to prevent degradation.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of 4-Nitrotoluene

This protocol is adapted from a patented process and is intended for a laboratory setting.[1][2]

Materials:

  • 4-nitrotoluene

  • Iodine (catalyst)

  • Gaseous chlorine

  • Sodium bisulfite solution

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a reaction flask equipped with a stirrer, gas inlet tube, and condenser, charge 4-nitrotoluene and 0.3 to 1% by weight of iodine relative to the 4-nitrotoluene.[1][2]

  • Heat the mixture to 60-80°C with constant stirring.[1][2]

  • Slowly bubble gaseous chlorine into the reaction mixture. The molar ratio of chlorine to 4-nitrotoluene should be between 0.9 and 1.0.[1][2]

  • Monitor the reaction progress by GC. The reaction is complete when the desired amount of 4-nitrotoluene has been consumed.

  • Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature.

  • Wash the reaction mixture with a sodium bisulfite solution to remove the iodine catalyst, followed by washing with water.[1][2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) to obtain pale yellow crystals of this compound.[6]

Visualizations

Experimental Workflow for this compound Synthesis

G A Reaction Setup B Chlorination Reaction (60-80°C) A->B C Reaction Monitoring (GC) B->C C->B Incomplete D Work-up (Washing & Extraction) C->D Complete E Purification (Recrystallization) D->E F Product Analysis (Purity) E->F F->E Low Purity G Final Product F->G High Purity

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

G A Low Product Yield B Check Reaction Completion (TLC/GC) A->B C Extend Reaction Time B->C Incomplete D Verify Reaction Temperature B->D Complete E Adjust Temperature D->E Incorrect F Review Reagent Stoichiometry D->F Correct G Recalculate and Re-measure F->G Incorrect H Optimize Work-up/Purification F->H Correct

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₇H₆ClNO₂[8]
Molecular Weight 171.58 g/mol [8]
Appearance Pale yellow crystalline solid[6]
Melting Point 60-64 °C[11]
Boiling Point 239-240 °C[12]
Solubility Insoluble in water; soluble in many organic solvents[6]
Purity (Typical) >98%[1]
Yield (Optimized Process) Up to 98.3%[1][2]

References

Understanding the photolysis and degradation pathways of 2-Chloro-4-nitrotoluene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-nitrotoluene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Scientific literature detailing the specific photolysis and degradation pathways of this compound is limited. Therefore, some information provided herein is extrapolated from studies on structurally similar nitroaromatic and chlorinated compounds. Researchers should validate these recommendations in their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under photolytic conditions?

A1: While specific pathways for this compound are not extensively documented, based on related nitroaromatic compounds, the primary degradation routes likely involve:

  • Denitration/Denitration-Hydroxylation: The nitro group (-NO₂) is a primary target for photochemical reactions. It can be substituted by a hydroxyl group (-OH) from water, leading to the formation of 2-chloro-4-methylphenol. This is a common pathway for many nitrophenols and nitroaromatic compounds upon UV irradiation.

  • Dechlorination: The chlorine atom (-Cl) can be reductively or hydrolytically removed. Reductive dechlorination often occurs under anaerobic conditions or in the presence of a hydrogen donor. Hydrolytic dechlorination, where the chlorine is replaced by a hydroxyl group, can also occur.

  • Oxidation of the Methyl Group: The methyl group (-CH₃) can be oxidized to a carboxylic acid group (-COOH), forming 2-chloro-4-nitrobenzoic acid.

  • Ring Cleavage: Prolonged irradiation, especially in the presence of strong oxidizing agents like hydroxyl radicals, can lead to the opening of the aromatic ring, eventually resulting in the formation of smaller aliphatic compounds and mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NO₃⁻).

Q2: What are the potential intermediate and final degradation products of this compound photolysis?

A2: Based on the proposed pathways, a range of intermediate and final products can be expected. The table below summarizes these potential products.

Potential Intermediate Products Potential Final Products
2-Chloro-4-methylphenolCarbon Dioxide (CO₂)
4-Nitro-3-methylphenolWater (H₂O)
2-Chloro-4-nitrobenzoic acidChloride ions (Cl⁻)
4-NitrotolueneNitrate (B79036) ions (NO₃⁻)
Hydroquinones and other hydroxylated derivatives

Q3: How can I monitor the degradation of this compound and the formation of its products?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying the parent compound and its degradation products. A C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (or a buffer) is typically used. A UV detector set at the wavelength of maximum absorbance for this compound (around 270-280 nm) is suitable for detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and semi-volatile degradation products. Derivatization may be necessary for non-volatile compounds.

  • Ion Chromatography: This is used to quantify the formation of inorganic ions such as chloride (Cl⁻) and nitrate (NO₃⁻), which are indicators of complete mineralization.

  • UV-Vis Spectrophotometry: While not suitable for separating individual components, it can be used to monitor the overall decrease in the concentration of the parent compound by measuring the absorbance at its λmax.

Troubleshooting Guides

Issue 1: Inconsistent or slow degradation of this compound.
Possible Cause Troubleshooting Step
Inadequate Light Source: The wavelength or intensity of the UV lamp is not optimal for exciting the molecule. This compound is expected to absorb UV light at wavelengths greater than 290 nm.[1]Verify the emission spectrum and intensity of your lamp. Ensure it overlaps with the absorption spectrum of this compound. Consider using a lamp with a broader spectrum or higher intensity.
Solvent Effects: The solvent used can influence the degradation pathway and quantum yield.Investigate the effect of different solvents (e.g., water, methanol, acetonitrile). The presence of organic solvents can act as photosensitizers or quenchers.
pH of the Solution: The pH can affect the speciation of the compound and the generation of reactive oxygen species.Buffer the solution and perform experiments at different pH values to determine the optimal condition for degradation.
Presence of Quenchers: Dissolved oxygen or other impurities in the solvent can quench the excited state of the molecule, inhibiting degradation.Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment to remove dissolved oxygen.
Low Concentration of Reactant: At very low concentrations, the rate of degradation may be slow and difficult to measure accurately.Increase the initial concentration of this compound, ensuring it remains within the linear range of your analytical method.
Issue 2: Difficulty in identifying and quantifying degradation products.
Possible Cause Troubleshooting Step
Low Concentration of Products: The concentration of intermediates may be too low for detection by the analytical method.Concentrate the sample before analysis using techniques like solid-phase extraction (SPE).
Co-elution of Peaks in HPLC: Degradation products may have similar retention times, leading to overlapping peaks.Optimize the HPLC method by changing the mobile phase composition, gradient profile, or column type.
Matrix Interference: Other components in the sample matrix may interfere with the analysis.Perform a sample clean-up step before analysis. Use a more selective detector, such as a mass spectrometer (LC-MS).
Lack of Authentic Standards: It may be difficult to identify unknown peaks without reference standards.Use GC-MS to obtain mass spectra of the unknown peaks and compare them with spectral libraries for tentative identification.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of this compound
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water or acetonitrile). From the stock solution, prepare the working solution at the desired concentration.

  • Photoreactor Setup: Use a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp or a xenon lamp). The reactor should have a temperature control system to maintain a constant temperature during the experiment.

  • Irradiation: Transfer the working solution to a quartz reaction vessel. If necessary, deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes prior to and during irradiation. Place the reaction vessel in the photoreactor and start the irradiation.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. Protect the samples from light and store them at a low temperature (e.g., 4°C) until analysis.

  • Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of this compound and its degradation products.

Protocol 2: Determination of Quantum Yield (Actinometry)

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is the ratio of the number of molecules reacted to the number of photons absorbed.

  • Actinometer Selection: Choose a chemical actinometer that absorbs light in the same wavelength range as this compound. A common actinometer for the UV-A and UV-B region is the potassium ferrioxalate (B100866) system.

  • Irradiation of Actinometer: Irradiate the actinometer solution in the same photoreactor and under the same conditions as the sample solution for a known period.

  • Analysis of Actinometer: Analyze the irradiated actinometer solution to determine the number of photons absorbed. For the potassium ferrioxalate actinometer, this is done by spectrophotometrically measuring the formation of Fe²⁺ ions.

  • Irradiation of Sample: Irradiate the this compound solution under identical conditions.

  • Analysis of Sample: Determine the number of moles of this compound that have reacted.

  • Calculation of Quantum Yield: Calculate the quantum yield using the following formula: Φ = (moles of reactant consumed) / (moles of photons absorbed by the reactant)

Visualizations

Photodegradation_Pathway This compound This compound 2-Chloro-4-methylphenol 2-Chloro-4-methylphenol This compound->2-Chloro-4-methylphenol Denitration-Hydroxylation 2-Chloro-4-nitrobenzoic acid 2-Chloro-4-nitrobenzoic acid This compound->2-Chloro-4-nitrobenzoic acid Methyl Group Oxidation Ring Cleavage Products Ring Cleavage Products 2-Chloro-4-methylphenol->Ring Cleavage Products 2-Chloro-4-nitrobenzoic acid->Ring Cleavage Products Mineralization (CO2, H2O, Cl-, NO3-) Mineralization (CO2, H2O, Cl-, NO3-) Ring Cleavage Products->Mineralization (CO2, H2O, Cl-, NO3-)

Caption: Proposed photolysis pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution Setup Photoreactor Setup Photoreactor Prepare Working Solution->Setup Photoreactor Irradiate Sample Irradiate Sample Setup Photoreactor->Irradiate Sample Collect Aliquots Collect Aliquots Irradiate Sample->Collect Aliquots HPLC/GC-MS Analysis HPLC/GC-MS Analysis Collect Aliquots->HPLC/GC-MS Analysis Data Processing Data Processing HPLC/GC-MS Analysis->Data Processing Identify & Quantify Products Identify & Quantify Products Data Processing->Identify & Quantify Products

Caption: General experimental workflow for studying photolysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Properties of 2-Chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and properties of two important isomers, 2-Chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene (B43163). These compounds serve as crucial intermediates in the synthesis of a wide range of products, including dyes, pharmaceuticals, and agrochemicals.[1][2][3] Understanding their distinct characteristics is paramount for optimizing reaction pathways and developing new applications.

Physicochemical Properties: A Side-by-Side Comparison

The positional difference of the chloro and nitro groups on the toluene (B28343) ring significantly influences the physicochemical properties of these isomers. The following table summarizes key quantitative data for easy comparison.

PropertyThis compound4-chloro-2-nitrotoluene
CAS Number 121-86-8[2]89-59-8[1]
Molecular Formula C₇H₆ClNO₂[2]C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [2]171.58 g/mol [1]
Appearance Pale yellow crystalline solid[2][4]Yellow crystalline solid[1]
Melting Point 60-64 °C[5]34-38 °C[6][7]
Boiling Point 260 °C at 760 mmHg[2]239-240 °C at 718 mmHg[6][7]
Solubility Insoluble in water; soluble in alcohol and ether[2]Sparingly soluble in water; soluble in ethanol (B145695) and acetone[1]
Flash Point 100 °C (closed cup)[5]120 °C (closed cup)
Density 1.3246 g/cm³ (estimate)[8]1.2559 g/cm³[7]

Synthesis Protocols

The primary synthetic routes to both isomers involve electrophilic aromatic substitution reactions on a substituted toluene precursor. However, the choice of starting material and the directing effects of the existing substituents dictate the final product.

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of 4-nitrotoluene (B166481).[9][10] The nitro group is a meta-director, while the methyl group is an ortho-, para-director. In 4-nitrotoluene, the ortho position to the methyl group (and meta to the nitro group) is activated, leading to the desired product.

Experimental Protocol: Chlorination of 4-Nitrotoluene [11][12]

  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 4-nitrotoluene.

  • Catalyst Addition: Introduce a catalytic amount of iodine (0.1 to 10% by weight relative to 4-nitrotoluene).[11][12]

  • Temperature Control: Heat the mixture to a temperature between the melting point of 4-nitrotoluene and 120°C.[11][12]

  • Chlorination: Introduce gaseous chlorine into the reaction mixture at a controlled rate. The molar ratio of chlorine to 4-nitrotoluene is typically maintained between 0.6 and 1.2.[11][12]

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled. The iodine catalyst can be removed by washing with an aqueous solution of sodium bisulfite or potassium iodide.[11]

  • Purification: The crude product is then purified by distillation or recrystallization to yield this compound with a purity often exceeding 98%.[11]

Synthesis of 4-chloro-2-nitrotoluene

The synthesis of 4-chloro-2-nitrotoluene is typically achieved through the nitration of 4-chlorotoluene (B122035).[6][13] In this case, both the chloro and methyl groups are ortho-, para-directors. The nitration predominantly occurs at the positions ortho to the methyl group and ortho/para to the chloro group, leading to a mixture of isomers.

Experimental Protocol: Nitration of 4-Chlorotoluene [13]

  • Preparation of Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling.

  • Reaction Setup: In a separate reaction vessel, add 4-chlorotoluene.

  • Nitration: Slowly add the prepared nitrating mixture to the 4-chlorotoluene while maintaining the reaction temperature at approximately 25°C.[13]

  • Reaction Time: Stir the reaction mixture for a specified period (e.g., 2 hours) to ensure complete reaction.[13]

  • Quenching: Pour the reaction mixture into ice-water to precipitate the crude product.

  • Extraction: Extract the product with an organic solvent such as chloroform.[13]

  • Purification: The organic layer is then washed, dried, and the solvent is evaporated. The resulting mixture of isomers (primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene) is then separated, often by vacuum distillation, to isolate the 4-chloro-2-nitrotoluene.[6][13]

Chemical Reactivity and Applications

The differing positions of the electron-withdrawing nitro group and the deactivating but ortho-, para-directing chloro group lead to distinct reactivity patterns and applications for each isomer.

This compound is a key intermediate in the production of various specialty chemicals.[3] The nitro group can be readily reduced to an amino group, forming 2-chloro-4-toluidine, a precursor for certain dyes and pigments.[14][15] It is also a vital intermediate for the synthesis of herbicides like Chlortoluron.[3][10]

4-chloro-2-nitrotoluene also serves as a versatile intermediate in organic synthesis.[1][16] The nitro group can be reduced to an amine, and the chlorine atom can undergo nucleophilic aromatic substitution reactions.[16] It is utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals, including analgesic and anti-inflammatory drugs.[1] It is also a starting reagent for the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists.[6]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the primary synthesis routes for each isomer.

Synthesis_2_Chloro_4_nitrotoluene 4-Nitrotoluene 4-Nitrotoluene This compound This compound 4-Nitrotoluene->this compound Cl₂, Iodine Catalyst (50-120°C)

Caption: Synthesis of this compound.

Synthesis_4_chloro_2_nitrotoluene 4-Chlorotoluene 4-Chlorotoluene Isomer Mixture Isomer Mixture 4-Chlorotoluene->Isomer Mixture HNO₃, H₂SO₄ (25°C) 4-chloro-2-nitrotoluene 4-chloro-2-nitrotoluene Isomer Mixture->4-chloro-2-nitrotoluene Vacuum Distillation 4-chloro-3-nitrotoluene 4-chloro-3-nitrotoluene Isomer Mixture->4-chloro-3-nitrotoluene

References

A Comparative Analysis of Ferric Chloride and Iodine as Catalysts in the Chlorination of 4-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of chemical intermediates is a critical aspect of process optimization. This guide provides a detailed comparison of ferric chloride (FeCl₃) and iodine (I₂) as catalysts for the electrophilic aromatic chlorination of 4-nitrotoluene (B166481), a key reaction in the production of various agrochemicals and pharmaceuticals. The analysis is supported by experimental data on catalyst performance, product distribution, and detailed reaction protocols.

The chlorination of 4-nitrotoluene primarily yields 2-chloro-4-nitrotoluene, with 3-chloro-4-nitrotoluene (B1583895) and dichlorinated products as potential byproducts. The choice of catalyst plays a pivotal role in directing the regioselectivity and minimizing the formation of these impurities. This comparison guide aims to provide an objective assessment of FeCl₃ and iodine to inform catalyst selection for this important industrial transformation.

Performance Comparison: FeCl₃ vs. Iodine

Experimental data reveals a significant difference in the performance of ferric chloride and iodine as catalysts for the chlorination of 4-nitrotoluene. While both facilitate the reaction, iodine demonstrates markedly higher selectivity towards the desired this compound isomer.

CatalystSelectivity for this compoundByproduct Formation
**Iodine (I₂) **> 98%[1]< 1.4%[1]
Ferric Chloride (FeCl₃) 86 - 89%[2]Higher proportion of undesired isomers and dichlorinated products[2]

The use of iodine as a catalyst results in a significantly purer product stream, which can simplify downstream purification processes and improve overall process efficiency.[1] In contrast, the chlorination of 4-nitrotoluene using ferric chloride as a catalyst shows insufficient stepwise selectivity, with the maximum achievable proportion of this compound being just under 90%.[2]

Catalytic Mechanisms

The differing selectivities of FeCl₃ and iodine can be attributed to their distinct catalytic mechanisms in electrophilic aromatic substitution.

Ferric Chloride (FeCl₃): As a classic Lewis acid, ferric chloride activates the chlorine molecule by coordinating with one of the chlorine atoms. This polarization of the Cl-Cl bond generates a highly electrophilic chlorine cation (Cl⁺), which is then attacked by the electron-rich aromatic ring of 4-nitrotoluene. The strong electrophilicity of the chlorine cation can lead to lower selectivity and a higher propensity for over-chlorination.

Iodine (I₂): The catalytic role of iodine is believed to proceed through the in-situ formation of iodine monochloride (ICl). Molecular chlorine reacts with iodine to form ICl, which is a milder and more selective chlorinating agent than the FeCl₃-activated chlorine. The less reactive nature of the electrophile in this case leads to a more controlled reaction and higher regioselectivity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the chlorination of 4-nitrotoluene using both iodine and ferric chloride as catalysts.

Iodine-Catalyzed Chlorination of 4-Nitrotoluene

This protocol is adapted from a patented process demonstrating high selectivity.[1]

Materials:

  • 4-Nitrotoluene

  • Iodine (technical grade)

  • Gaseous Chlorine

  • Water

  • Potassium iodide or sodium bisulfite solution (for wash)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, charge 4-nitrotoluene and 0.3 to 1% by weight of iodine relative to the 4-nitrotoluene.[1]

  • Heat the mixture to a reaction temperature of 60°C to 80°C.[1]

  • Introduce gaseous chlorine into the reaction mixture at a rate to maintain the desired temperature. A total of 0.9 to 1.0 mole of chlorine per mole of 4-nitrotoluene is typically used.[1]

  • Monitor the reaction progress by appropriate analytical methods (e.g., gas chromatography) until the desired conversion is achieved.

  • Upon completion, stop the chlorine flow and purge the reactor with an inert gas.

  • The crude product is then washed with water, or more effectively with a solution of potassium iodide or sodium bisulfite, to remove the iodine catalyst.[1]

  • The organic layer is separated and can be further purified if necessary, though the initial purity is typically high.

Ferric Chloride-Catalyzed Chlorination of 4-Nitrotoluene

The following is a general procedure for a Lewis acid-catalyzed aromatic chlorination.

Materials:

  • 4-Nitrotoluene

  • Anhydrous Ferric Chloride (FeCl₃)

  • Gaseous Chlorine

  • Inert solvent (e.g., dichloromethane, optional)

  • Aqueous sodium bicarbonate solution (for wash)

  • Water

Procedure:

  • Charge 4-nitrotoluene and an inert solvent (if used) into a reaction vessel equipped with a stirrer, gas inlet, and temperature control.

  • Add a catalytic amount of anhydrous ferric chloride to the mixture.

  • Cool the mixture to a suitable temperature, typically between 0°C and 20°C, to control the reaction rate and selectivity.

  • Bubble gaseous chlorine through the reaction mixture.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Separate the organic layer and wash it with aqueous sodium bicarbonate solution and then with water to remove any remaining acid and catalyst.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of isomers requiring further purification.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the laboratory-scale chlorination of 4-nitrotoluene.

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up cluster_purification Isolation & Purification A Charge Reactor with 4-Nitrotoluene & Catalyst (FeCl3 or Iodine) B Set Reaction Temperature A->B C Introduce Gaseous Chlorine B->C D Monitor Reaction Progress (GC/TLC) C->D E Quench Reaction (if applicable) D->E F Aqueous Wash to Remove Catalyst & Acid E->F G Phase Separation F->G H Dry Organic Layer G->H I Solvent Removal H->I J Purification (e.g., Distillation) I->J

Caption: General experimental workflow for the chlorination of 4-nitrotoluene.

Conclusion

Based on the available experimental data, iodine is a superior catalyst to ferric chloride for the selective chlorination of 4-nitrotoluene to this compound. The use of iodine leads to a significantly higher yield of the desired isomer and a cleaner reaction profile with fewer byproducts. This high selectivity can translate to considerable economic advantages in an industrial setting by reducing the costs associated with product purification. While ferric chloride is a common and effective Lewis acid catalyst for many electrophilic aromatic substitutions, its application in the chlorination of 4-nitrotoluene is hampered by lower selectivity. Therefore, for processes where high purity of this compound is a primary objective, iodine is the recommended catalyst.

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic and chromatographic methods for the purity assessment of 2-Chloro-4-nitrotoluene. Experimental data and detailed protocols are presented to assist in selecting the most appropriate analytical technique.

Introduction to Purity Analysis of this compound

This compound is a crucial intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1] Its purity is critical to ensure the desired reaction outcomes, product efficacy, and safety. The synthesis of this compound, typically via the chlorination of 4-nitrotoluene (B166481) or the nitration of 2-chlorotoluene (B165313), can result in several isomeric and by-product impurities.[1][2] Therefore, robust analytical methods are required to confirm the purity and quantify any potential impurities.

The primary impurities of concern depend on the synthetic route. For instance, chlorination of 4-nitrotoluene may lead to other chlorinated isomers, while the nitration of 2-chlorotoluene can produce different nitro-isomers.[2] Common potential impurities include:

  • 4-Chloro-2-nitrotoluene

  • 2-Chloro-6-nitrotoluene

  • Dichlorinated nitrotoluenes

  • Starting materials (e.g., 4-nitrotoluene)

This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It also evaluates hyphenated chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which provide superior separation and sensitivity for purity analysis.

Spectroscopic and Chromatographic Techniques: A Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification of trace impurities, or routine quality control.

Technique Principle Information Provided Strengths Limitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, identification and quantification of componentsExcellent for structural elucidation and quantification without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods.
FTIR Vibrational transitions of functional groupsIdentification of functional groupsFast, non-destructive, and provides a unique molecular fingerprint.Limited ability to distinguish between isomers and quantify components in a mixture.
UV-Vis Electronic transitions in conjugated systemsInformation about conjugated systemsSimple, robust, and useful for quantitative analysis of the main component.Low selectivity; many aromatic compounds have overlapping spectra.
GC-MS Separation by volatility followed by mass-to-charge ratio detectionSeparation of volatile components and their mass fragmentation patterns for identificationHigh separation efficiency, high sensitivity, and definitive identification of volatile impurities.Requires the analyte to be thermally stable and volatile.
HPLC-UV Separation by polarity followed by UV detectionSeparation of components in a liquid phase and their quantificationVersatile for a wide range of compounds, high sensitivity, and excellent for quantification.Identification is based on retention time and requires reference standards.

Data Presentation: Expected Analytical Data for this compound

The following tables summarize the expected quantitative data from various analytical techniques for pure this compound.

Table 1: NMR Spectral Data for this compound (Solvent: CDCl₃)
Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR ~2.5Singlet-CH₃
~7.4DoubletAromatic-H
~8.0Doublet of doubletsAromatic-H
~8.2DoubletAromatic-H
¹³C NMR ~20Quartet-CH₃
~123DoubletAromatic-CH
~125DoubletAromatic-CH
~133SingletAromatic-C-Cl
~135DoubletAromatic-CH
~145SingletAromatic-C-CH₃
~148SingletAromatic-C-NO₂

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.

Table 2: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H StretchAromatic
~2950-2850C-H Stretch-CH₃
~1590, 1480C=C StretchAromatic Ring
~1520N-O Asymmetric StretchNitro (-NO₂)
~1350N-O Symmetric StretchNitro (-NO₂)
~830C-H Out-of-plane BendAromatic
~750C-Cl StretchChloro (-Cl)
Table 3: UV-Vis and Mass Spectrometry Data for this compound
Technique Parameter Value
UV-Vis λmax (in Ethanol)~260-270 nm
Mass Spec. Molecular Ion [M]⁺m/z 171
Key Fragment Ionsm/z 141, 125, 89

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Purity Calculation: The purity can be determined by comparing the integral of the analyte signals to the integrals of impurity signals, if present and resolved.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.[3]

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with spectral libraries. The area percentage of each peak in the chromatogram provides a semi-quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC-UV)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of about 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation: Use an HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[5][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 10-20 µL.

    • UV Detection Wavelength: Set to the λmax of this compound (e.g., 265 nm).

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. Impurities will appear as separate peaks with different retention times. For quantitative analysis, a calibration curve with a certified reference standard is required.

Mandatory Visualizations

Experimental and Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve Dilute Dilute to ~1 mg/mL Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer Detection Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpectra Extract Mass Spectra of Peaks Chromatogram->MassSpectra Identify Identify Components (Library Search) MassSpectra->Identify Quantify Calculate Area % Purity Identify->Quantify

Caption: Workflow for Purity Analysis by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile) Sample->Dissolve Dilute Dilute to ~0.1 mg/mL Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Reverse-Phase C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for Purity Analysis by HPLC-UV.

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, a multi-technique approach is often most effective.

  • NMR spectroscopy is unparalleled for definitive structural confirmation of the main component and for identifying and quantifying major impurities, especially isomers, without the need for specific impurity reference standards.

  • FTIR and UV-Vis spectroscopy serve as rapid and straightforward methods for identity confirmation but are generally not suitable for quantifying low-level impurities, particularly isomers with similar spectral characteristics.

  • GC-MS is the recommended technique for identifying and quantifying volatile impurities. Its high separation power and the structural information from mass spectrometry make it ideal for detecting by-products from the synthesis.

  • HPLC-UV is a robust and widely used method for routine purity analysis and quantification. It is particularly advantageous for non-volatile impurities and offers excellent reproducibility for quality control purposes.

For rigorous purity confirmation, initial characterization by NMR is recommended, followed by the development of a validated GC-MS or HPLC-UV method for routine quality control and the quantification of trace impurities.

References

A Researcher's Guide to the 1H NMR Spectrum of 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-Chloro-4-nitrotoluene, offering a comparative analysis of its proton signals based on experimental data.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic and methyl protons in the molecule. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups, along with their positions on the toluene (B28343) ring, lead to a predictable and interpretable pattern of chemical shifts and coupling constants.

The aromatic region of the spectrum is anticipated to show three distinct signals for the three aromatic protons, while the methyl group will appear as a singlet in the upfield region. The interpretation of these signals, including their chemical shift (δ), multiplicity, and coupling constants (J), allows for the unambiguous assignment of each proton to its position on the molecule.

Experimental Data Summary

The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound. This data is essential for comparing the compound's spectral characteristics with other substituted toluenes or for confirming its identity.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-68.25d (doublet)1HJ_meta = 2.5 Hz
H-58.05dd (doublet of doublets)1HJ_ortho = 8.5 Hz, J_meta = 2.5 Hz
H-37.55d (doublet)1HJ_ortho = 8.5 Hz
-CH₃2.60s (singlet)3HN/A

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

Interpretation of Spectral Data

Aromatic Protons (H-3, H-5, and H-6):

  • H-6 (δ ≈ 8.25 ppm): This proton is deshielded the most due to its position ortho to the strongly electron-withdrawing nitro group. It appears as a doublet because of its coupling to H-5. The small coupling constant (J ≈ 2.5 Hz) is characteristic of a meta-coupling.

  • H-5 (δ ≈ 8.05 ppm): This proton is situated between the nitro and chloro groups. It experiences deshielding from both. Its signal is split into a doublet of doublets due to coupling with both H-6 (meta-coupling, J ≈ 2.5 Hz) and H-3 (ortho-coupling, J ≈ 8.5 Hz).

  • H-3 (δ ≈ 7.55 ppm): This proton is ortho to the chloro group and meta to the nitro group. It is the most shielded of the aromatic protons. It appears as a doublet due to its ortho-coupling with H-5 (J ≈ 8.5 Hz).

Methyl Protons (-CH₃):

  • -CH₃ (δ ≈ 2.60 ppm): The methyl group protons appear as a singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Visualizing Coupling Interactions

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Coupling interactions in this compound.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of a solid organic compound like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Transfer the clear solution into a clean 5 mm NMR tube.

  • Instrument Setup:

    • The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key acquisition parameters include:

      • Pulse angle (typically 90°)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (typically 8-16 for a sample of this concentration)

    • The free induction decay (FID) signal is collected.

  • Data Processing:

    • The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

    • Phase correction is applied to ensure all peaks are in the absorptive mode.

    • The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

    • Integration of the peaks is performed to determine the relative number of protons for each signal.

    • Peak picking is done to identify the precise chemical shifts of all signals.

    • Coupling constants are measured from the splitting patterns of the multiplets.

This comprehensive guide provides the necessary data and interpretation for researchers to confidently identify and characterize this compound using ¹H NMR spectroscopy. The provided experimental protocol offers a reliable methodology for obtaining high-quality spectral data.

Unveiling 2-Chloro-4-nitrotoluene: A Comparative Guide to Mass Spectrometry Fragmentation Patterns for Accurate Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development and chemical analysis, the precise identification of compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation patterns for the identification of 2-Chloro-4-nitrotoluene, offering supporting experimental data and methodologies to ensure accurate and reliable results.

This compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, requires meticulous identification to guarantee the quality and safety of end products. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. Understanding the characteristic fragmentation patterns of this compound under electron ionization (EI) is crucial for its unambiguous identification in complex matrices.

Deciphering the Fragmentation Fingerprint of this compound

Upon electron ionization, this compound undergoes a series of fragmentation events, producing a unique mass spectrum that serves as its chemical fingerprint. The molecular ion peak and the relative abundance of its fragment ions provide the necessary information for structural elucidation.

The National Institute of Standards and Technology (NIST) mass spectral library provides data for this compound, which is essential for its identification. The molecular weight of this compound is 171.58 g/mol , and its electron ionization mass spectrum shows a distinct molecular ion peak.[1]

Key fragment ions observed in the mass spectrum of this compound are summarized in the table below. The data presented is a compilation from publicly available spectral databases.

m/z RatioRelative Abundance (%)Proposed Fragment Ion
171100[M]+• (Molecular Ion)
12585[M - NO₂]+
8960[C₇H₆Cl]+
6345[C₅H₃]+
3930[C₃H₃]+

The fragmentation process is initiated by the ionization of the molecule, leading to the formation of the molecular ion at m/z 171. The most prominent fragmentation pathway involves the loss of a nitro group (NO₂) from the molecular ion, resulting in the abundant fragment ion at m/z 125. Subsequent fragmentation of this ion leads to the formation of other characteristic ions, as detailed in the fragmentation pathway diagram below.

Visualizing the Fragmentation Pathway

The sequence of bond cleavages that result in the observed mass spectrum can be visualized through a fragmentation pathway diagram.

fragmentation_pathway M [C₇H₆ClNO₂]+• m/z = 171 F1 [C₇H₆Cl]+ m/z = 125 M->F1 - NO₂ F2 [C₆H₄Cl]+ m/z = 89 F1->F2 - C₂H₂ F3 [C₄H₂Cl]+ m/z = 63 F2->F3 - C₂H₂

Caption: Fragmentation pathway of this compound under electron ionization.

Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound by GC-MS.

1. Sample Preparation:

  • Dissolve a known amount of the this compound standard or sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 10 µg/mL.

  • Ensure the sample is free from particulate matter by filtration or centrifugation before injection.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of chloronitrotoluene isomers.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-350.

Comparison with Alternative Analytical Methods

While GC-MS is a highly effective method for the identification of this compound, other analytical techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation by GC followed by detection based on the ionization of organic compounds in a hydrogen flame.Robust, relatively low cost, good for quantification.Lacks the specificity of MS for definitive identification, especially in complex matrices.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a mobile phase and a stationary phase.Suitable for non-volatile or thermally labile compounds.May require method development for optimal separation of isomers; detection by UV may not be as specific as MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation.Lower sensitivity compared to MS, not ideal for trace analysis, requires pure samples.

The separation of chlorotoluene isomers can be challenging due to their similar physical and chemical properties.[2][3] Specialized chromatographic techniques and columns may be necessary to achieve baseline separation, which is critical for accurate quantification.

References

A Comparative Guide to the Infrared Spectrum of 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the key peaks in the Fourier-Transform Infrared (FTIR) spectrum of 2-Chloro-4-nitrotoluene. For comparative purposes, the characteristic spectral data of 4-Nitrotoluene and 2-Chlorotoluene are also presented. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for compound identification and characterization.

Data Presentation: Comparison of Key IR Peaks

The following table summarizes the principal infrared absorption peaks for this compound and two related compounds. The assignments are based on the characteristic vibrational modes of the functional groups present in the molecules.

Vibrational Mode This compound (cm⁻¹) 4-Nitrotoluene (cm⁻¹) 2-Chlorotoluene (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 30003100 - 3000
Aliphatic C-H Stretch (CH₃)2980 - 28702980 - 28702980 - 2870
Asymmetric NO₂ Stretch~1520~1520-
Symmetric NO₂ Stretch~1350~1350-
Aromatic C=C Bending1600 - 14751600 - 14751600 - 1475
C-N Stretch~850~850-
C-Cl Stretch~750-~740
Out-of-plane C-H Bending900 - 675900 - 675900 - 675

Experimental Protocols

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.

Apparatus and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Solid sample (e.g., this compound).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, H₂O).

  • Sample Measurement:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

    • The instrument software will automatically ratio the single-beam spectrum of the sample to the single-beam background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement, release the pressure clamp and remove the sample from the crystal surface.

    • Clean the ATR crystal thoroughly with a solvent and lint-free wipes to prevent cross-contamination.

Mandatory Visualization

The following diagram illustrates the correlation between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.

IR_Peaks_Correlation Figure 1: Functional Group and IR Peak Correlation for this compound cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound Aromatic_Ring Aromatic Ring (C₆H₃) Molecule->Aromatic_Ring Methyl_Group Methyl Group (-CH₃) Molecule->Methyl_Group Nitro_Group Nitro Group (-NO₂) Molecule->Nitro_Group Chlorine_Atom Chlorine Atom (-Cl) Molecule->Chlorine_Atom Aromatic_CH Aromatic C-H Stretch (3100-3000) Aromatic_Ring->Aromatic_CH Aromatic_CC Aromatic C=C Bending (1600-1475) Aromatic_Ring->Aromatic_CC Aliphatic_CH Aliphatic C-H Stretch (2980-2870) Methyl_Group->Aliphatic_CH NO2_Asym Asymmetric NO₂ Stretch (~1520) Nitro_Group->NO2_Asym NO2_Sym Symmetric NO₂ Stretch (~1350) Nitro_Group->NO2_Sym CN_Stretch C-N Stretch (~850) Nitro_Group->CN_Stretch CCl_Stretch C-Cl Stretch (~750) Chlorine_Atom->CCl_Stretch

Functional group and IR peak correlation.

This guide provides a foundational understanding of the key infrared spectral features of this compound, offering a basis for its identification and differentiation from structurally similar molecules. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.

Comparative toxicity of different nitrotoluene isomers.

Author: BenchChem Technical Support Team. Date: December 2025

The toxicological profiles of nitrotoluene isomers—ortho-nitrotoluene (2-nitrotoluene), meta-nitrotoluene (3-nitrotoluene), and para-nitrotoluene (4-nitrotoluene)—reveal significant differences in their effects on biological systems. These variations are largely attributed to the position of the nitro group on the toluene (B28343) ring, which influences their metabolic activation and subsequent interactions with cellular macromolecules. This guide provides a comparative overview of their toxicity, supported by experimental data, to inform researchers and professionals in drug development and chemical safety.

Quantitative Toxicity Data

The acute and repeated-dose toxicity of nitrotoluene isomers have been evaluated in various animal models. The following tables summarize key quantitative data from these studies.

Table 1: Acute Oral LD50 Values for Nitrotoluene Isomers

IsomerSpeciesSexLD50 (mg/kg bw)
2-Nitrotoluene (B74249) Rat (Sprague-Dawley)Male891[1]
Rat (Wistar)Male & Female2100[1]
Mouse (CF-1)Male2463[1]
3-Nitrotoluene Rat (Sprague-Dawley)Male1072[1]
Rat (Wistar)Male & Female2200, 2000[1]
Mouse (CF-1)Male330[1]
4-Nitrotoluene (B166481) Rat (Sprague-Dawley)Male2144[1]
Rat (Wistar)Male & Female4700, 3200[1]
Mouse (CF-1)Male1231[1]

Table 2: Summary of Genotoxicity for Nitrotoluene Isomers

IsomerAmes Test (Salmonella)Sister Chromatid Exchange (CHO cells)Chromosomal Aberrations (CHO cells)Unscheduled DNA Synthesis (Rat Hepatocytes)
2-Nitrotoluene Not mutagenic[2]Increased[2][3]No induction[1]Increased (in vivo)[2][3]
3-Nitrotoluene Not mutagenic[2]Weakly increased[1][3]No induction[1][3]Not increased[2]
4-Nitrotoluene Not mutagenic[2]Increased[2][3]Increased[2][3]Not increased[2]

Experimental Protocols

The data presented in this guide are derived from standardized toxicological studies. Below are the methodologies for the key experiments cited.

Acute Oral Toxicity (LD50) The single oral LD50 values were determined in male Sprague-Dawley rats, male and female Wistar rats, and male CF-1 mice.[1] The animals were administered a single dose of the respective nitrotoluene isomer via gavage. The dose levels were varied to establish a dose-response relationship and calculate the dose that was lethal to 50% of the test population. Observations for clinical signs of toxicity and mortality were conducted for a period of 14 days.

13-Week Feeding Studies In these studies, male and female F344/N rats and B6C3F1 mice were administered diets containing 2-, 3-, or 4-nitrotoluene at concentrations ranging from 625 to 10,000 ppm.[2][4] The estimated daily doses were approximately 40 to 700 mg/kg body weight for rats and 100 to 1700 mg/kg for mice.[4] Throughout the study, animals were monitored for clinical signs of toxicity and changes in body weight. At the end of the 13-week period, a complete necropsy was performed, and tissues were collected for histopathological examination.

Genotoxicity Assays

  • Ames Test: The mutagenic potential of the nitrotoluene isomers was evaluated in Salmonella typhimurium strains TA100, TA1535, TA1537, and TA98, with and without metabolic activation.[2]

  • In Vitro Mammalian Cell Assays: Chinese hamster ovary (CHO) cells were used to assess the induction of sister chromatid exchanges and chromosomal aberrations following exposure to the nitrotoluene isomers, with and without metabolic activation.[2]

  • Unscheduled DNA Synthesis (UDS): The ability of the isomers to induce DNA repair was measured as unscheduled DNA synthesis in primary cultures of rat hepatocytes both in vitro and in hepatocytes isolated from rats dosed in vivo.[2]

Comparative Toxicity and Carcinogenicity

Overall, 2-nitrotoluene appears to be the most toxic of the three isomers in repeated-dose studies.[1] In 13-week feeding studies, all three isomers caused impaired testicular function and increased the length of the estrous cycle in rats.[1] However, testicular degeneration was more severe in rats receiving 2-nitrotoluene.[1] Furthermore, 2-nitrotoluene was the only isomer to cause liver toxicity in rats, characterized by hepatocyte vacuolization and oval cell hyperplasia.[3][4] In mice, the primary evidence of toxicity for 2-nitrotoluene was degeneration and metaplasia of the olfactory epithelium.[1][4]

Regarding carcinogenicity, there is limited evidence for 2-nitrotoluene in experimental animals, while there is inadequate evidence for 3- and 4-nitrotoluene.[1][3] Long-term studies have shown that 2-nitrotoluene caused clear evidence of cancer at multiple sites in rats and mice.[5] In contrast, 4-nitrotoluene showed only equivocal evidence of carcinogenic activity.[5] The International Agency for Research on Cancer (IARC) has classified nitrotoluenes as a whole as Group 3, not classifiable as to their carcinogenicity to humans.[1]

Metabolic Activation and Mechanism of Toxicity

The differential toxicity of the nitrotoluene isomers is linked to their metabolism. The genotoxicity of 2-nitrotoluene, for instance, is dependent on the presence of intestinal bacteria.[3] The proposed metabolic activation pathway for 2-nitrotoluene involves a series of biotransformation steps that lead to the formation of a reactive metabolite capable of binding to DNA.

Metabolic_Activation_of_2_Nitrotoluene 2_NT 2-Nitrotoluene 2_NBA 2-Nitrobenzyl Alcohol 2_NT->2_NBA Hydroxylation (CYP450) 2_NBA_Gluc 2-Nitrobenzyl Alcohol Glucuronide 2_NBA->2_NBA_Gluc Glucuronidation (UGT) 2_ABA 2-Aminobenzyl Alcohol 2_NBA_Gluc->2_ABA Biliary Excretion & Bacterial Reduction 2_ABS 2-Aminobenzyl Sulfate (Reactive Metabolite) 2_ABA->2_ABS Sulfation (SULT) DNA_Adducts DNA Adducts 2_ABS->DNA_Adducts

Caption: Metabolic activation pathway of 2-Nitrotoluene leading to DNA adduct formation.

This diagram illustrates the multi-step bioactivation of 2-nitrotoluene. Initially, it undergoes hydroxylation to form 2-nitrobenzyl alcohol, which is then conjugated with glucuronic acid. This conjugate is excreted in the bile and subsequently hydrolyzed and reduced by intestinal microflora to 2-aminobenzyl alcohol. Upon reabsorption and return to the liver, it is sulfated to form the reactive metabolite, 2-aminobenzyl sulfate, which can covalently bind to DNA, leading to genotoxicity.[1] This pathway highlights the critical role of enterohepatic circulation and gut microbiota in the toxicity of 2-nitrotoluene.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive comparative study has been conducted to elucidate the reactivity of 2-Chloro-4-nitrotoluene and its related substituted toluene (B28343) analogs, providing valuable insights for researchers, scientists, and professionals in drug development. This guide presents a detailed analysis of their reactivity, primarily focusing on nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.

Introduction to Reactivity in Substituted Toluenes

The reactivity of substituted toluenes is significantly influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound, the presence of a strong electron-withdrawing nitro group and a chloro leaving group dictates its chemical behavior. The primary reaction pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr), a two-step addition-elimination mechanism. The electron-withdrawing nitro group plays a crucial role in activating the benzene (B151609) ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3]

Comparative Reactivity Analysis

While specific kinetic data for a direct comparison of this compound with all its isomers under identical conditions is not extensively available in the public domain, the principles of SNAr allow for a qualitative and semi-quantitative comparison. The rate of an SNAr reaction is highly dependent on the ability of the electron-withdrawing groups to stabilize the intermediate carbanion.

In this compound, the nitro group is positioned para to the chloro leaving group. This para positioning allows for effective resonance stabilization of the negative charge of the Meisenheimer complex, significantly activating the ring for nucleophilic attack.[3]

For a comparative perspective, let's consider its isomer, 4-Chloro-2-nitrotoluene. In this isomer, the nitro group is ortho to the chlorine atom. Similar to the para position, an ortho nitro group can also effectively stabilize the intermediate through resonance.[3] Therefore, both this compound and 4-Chloro-2-nitrotoluene are expected to be highly reactive towards nucleophiles. The relative reactivity between these two isomers can be influenced by steric hindrance from the adjacent methyl group, which might slightly modulate the rate of nucleophilic attack.

Another relevant comparison is with 2,4-Dichloronitrobenzene. While not a toluene derivative, it provides insight into the effect of multiple leaving groups. 2,4-Dichloronitrobenzene is used as an intermediate in the synthesis of various chemicals, including pigments and pesticides.[4] The presence of two chlorine atoms offers multiple sites for nucleophilic attack, with the reactivity at each position being influenced by the activating nitro group.

The following table summarizes the expected relative reactivity based on the principles of SNAr.

CompoundPosition of -NO2 relative to -ClExpected Relative Reactivity in SNArRationale
This compound ParaHighStrong resonance stabilization of the Meisenheimer complex by the para-nitro group.
4-Chloro-2-nitrotoluene OrthoHighStrong resonance stabilization of the Meisenheimer complex by the ortho-nitro group, potentially with minor steric influence from the methyl group.
2,4-Dichloronitrobenzene Ortho and Para to Cl at C1HighStrong activation by the nitro group at both potential reaction sites.
Toluene N/AVery LowLacks a good leaving group and an activating electron-withdrawing group for SNAr.
Chlorobenzene N/AVery LowLacks a strong activating group for SNAr.

Experimental Protocols

A detailed experimental protocol for a comparative kinetic study of these compounds is provided below. This protocol is based on established methods for studying SNAr reactions.[5][6][7][8][9]

Objective:

To determine and compare the second-order rate constants for the reaction of this compound and its isomers with a common nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol) using UV-Vis spectrophotometry.

Materials:
  • This compound

  • 4-Chloro-2-nitrotoluene

  • Other substituted toluene derivatives for comparison

  • Piperidine (B6355638) (or other suitable nucleophile)

  • Methanol (B129727) (spectroscopic grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:
  • Solution Preparation:

    • Prepare a stock solution of each substituted toluene in methanol at a known concentration (e.g., 1.0 x 10⁻³ M).

    • Prepare a series of piperidine solutions in methanol of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product (N-substituted piperidino-nitrotoluene). This is typically in the visible region due to the colored nature of the product.

    • Equilibrate the reactant solutions and the spectrophotometer cell to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by mixing a known volume of the substituted toluene stock solution with a known volume of one of the piperidine solutions in the spectrophotometer cuvette. Ensure the concentration of piperidine is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.

    • Immediately start recording the absorbance at λ_max as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the substituted toluene.

    • Plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with different concentrations of piperidine.

    • The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]).

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition (Rate-determining step) C Product + Halide Ion B->C Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sol Prepare Stock Solutions (Substrate & Nucleophile) mix Mix Reactants in Cuvette prep_sol->mix record Record Absorbance vs. Time mix->record plot1 Plot ln(A∞ - At) vs. Time record->plot1 calc_kobs Calculate k_obs (slope) plot1->calc_kobs plot2 Plot k_obs vs. [Nucleophile] calc_kobs->plot2 calc_k2 Calculate k₂ (slope) plot2->calc_k2

Caption: Experimental workflow for the kinetic study of SNAr reactions.

Conclusion

The reactivity of this compound and its related substituted toluenes is primarily governed by the principles of nucleophilic aromatic substitution. The presence and position of the electron-withdrawing nitro group are critical in activating the aromatic ring towards nucleophilic attack. While direct quantitative comparisons are sparse in the literature, a systematic experimental approach, as outlined in this guide, can provide valuable data for a comprehensive understanding of the relative reactivities of these important chemical intermediates. This knowledge is essential for the rational design of synthetic routes in various fields, including pharmaceuticals and materials science.

References

Sourcing Analytical Standards for 2-Chloro-4-nitrotoluene: A Comparative Guide for HPLC and GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative and qualitative analysis of 2-Chloro-4-nitrotoluene, the selection of a high-purity, reliable analytical standard is paramount to ensuring data accuracy and reproducibility. This guide provides a comparative overview of commercially available analytical standards for this compound, along with detailed experimental protocols for its analysis by both HPLC and GC.

Comparison of this compound Analytical Standards

Sourcing a suitable analytical standard requires careful consideration of purity, certification, and available documentation. Below is a comparison of offerings from several reputable suppliers. While direct experimental comparisons are not available from the manufacturers, this guide is built upon the information provided in their product specifications and relevant analytical methods.

SupplierProduct NameCAS NumberPurity/GradeAnalytical SuitabilityNotes
Sigma-Aldrich This compound, analytical standard121-86-8Analytical StandardHPLC: suitable, Gas chromatography (GC): suitable[1]This product is listed as discontinued, which may necessitate sourcing from an alternative supplier.[1] It is advisable to contact their technical service for recommendations on alternatives.
TCI America This compound121-86-8>99.0% (GC)[2]Suitable for GC analysis as per purity assessment.[2] Assumed suitable for HPLC with appropriate method development.Available in various quantities.[2]
LGC Standards This compound121-86-8Certified Reference Material (CRM)Characterized under ISO 17025, suitable for a wide range of analytical applications including HPLC and GC.[3]As a CRM, it provides a high level of accuracy and traceability.[3]
CRM LABSTANDARD This compound121-86-8Analytical Standard NeatIntended for use as an analytical standard in chromatography.[4]Available in various neat quantities.[4]
Thermo Scientific (via Fisher Scientific) This compound, 98%121-86-8≥97.5% (GC)Suitable for general research and as a starting material; may require further purification or characterization for use as a quantitative analytical standard.Purity is specified with a lower limit.

Key Considerations When Sourcing:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides the exact purity value, the method used for determination (e.g., GC-FID, HPLC-UV), and information on identified impurities.

  • Certification: For applications requiring the highest level of accuracy and traceability (e.g., pharmaceutical quality control), a Certified Reference Material (CRM) from an accredited body like LGC Standards is recommended.

  • Intended Use: For routine analysis, a well-characterized analytical standard from suppliers like TCI or CRM Labstandard with a high purity (e.g., >99%) is generally sufficient.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound by HPLC and GC. These protocols are based on established methods for similar nitroaromatic compounds and can be adapted and validated for specific laboratory instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for the analysis of nitroaromatic compounds.[5][6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL). From this stock, prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acq Data Acquisition HPLC_System->Data_Acq Calibration Calibration Curve Data_Acq->Calibration Quantify Quantify Sample Data_Acq->Quantify Calibration->Quantify

HPLC Analysis Workflow for this compound.
Gas Chromatography (GC) Method

This protocol is based on the US EPA Method 8091 for the analysis of nitroaromatics and cyclic ketones by gas chromatography.[7]

Instrumentation:

  • Gas chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS)

  • Capillary column suitable for nitroaromatic compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

ParameterCondition
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Temperature ECD: 300 °CMS Transfer Line: 280 °C
MS Parameters (if used) Scan range: 50-350 amu

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in hexane or isooctane (e.g., 1000 µg/mL). Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in hexane or isooctane to an expected concentration within the calibration range.

  • Analysis: Inject 1 µL of the prepared standards and samples into the GC system.

  • Quantification: Generate a calibration curve from the standard injections. Identify this compound in the samples based on its retention time and, if using MS, its mass spectrum. Quantify the analyte using the calibration curve.

GC_Workflow A Standard & Sample Preparation in Solvent B GC Injection A->B C Separation on Capillary Column B->C D Detection (ECD or MS) C->D E Data Analysis & Quantification D->E

GC Analysis Workflow for this compound.

By carefully selecting a high-purity analytical standard and implementing a robust, validated analytical method, researchers can ensure the reliability and accuracy of their results for this compound analysis.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides comprehensive guidance on the proper disposal procedures for 2-Chloro-4-nitrotoluene, a chemical intermediate commonly used in the synthesis of dyes. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This substance is recognized as harmful if swallowed, in contact with skin, or inhaled, and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, meticulous handling and disposal are paramount.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • For Small Dry Spills: Carefully use a clean shovel to place the material into a clean, dry, and loosely covered container for subsequent disposal.[1]

  • For Liquid Spills: Absorb the spill with sand or another non-combustible absorbent material and place it into a suitable container for disposal.[1]

  • For Large Spills: Dike the area far ahead of the liquid spill to contain it for later disposal.[1]

  • Personal Protective Equipment (PPE): In all instances of handling or cleaning up this compound, appropriate PPE, including protective gloves, clothing, and eye protection, must be worn.[3][4] In situations with potential for significant exposure, a positive pressure self-contained breathing apparatus is recommended.[1]

  • Environmental Precautions: Prevent the product from entering drains and avoid release into the environment.[2][3]

Quantitative Data for Disposal

The disposal of this compound is governed by local, regional, and national regulations. While specific quantitative thresholds for disposal were not found in the immediate search results, the following table summarizes key hazard classifications. Waste generators are responsible for determining if the chemical waste is classified as hazardous under regulations such as the US EPA's 40 CFR Parts 261.3.[5]

ParameterValue & ClassificationSource
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effects[2][3]
Signal Word Warning[3][6]

It is crucial to consult your institution's environmental health and safety (EHS) office and local regulatory agencies to obtain specific quantitative limits and guidance for disposal.

Disposal Protocol

The universally recommended method for the disposal of this compound is to use an approved waste disposal plant.[2][7] The following steps outline the general procedure for preparing this chemical for disposal by a licensed waste management service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • A designated and compatible hazardous waste container with a secure lid.

  • Hazardous waste labels as required by your institution and local regulations.

Procedure:

  • Container Selection: Choose a waste container that is compatible with this compound. Avoid using containers that may react with the chemical.

  • Labeling: As soon as you begin accumulating the waste, affix a completed hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date and any other information required by your institution.

  • Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly oxidizing agents and strong bases.[8]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Collection of Waste:

    • Solid Waste: Carefully transfer solid this compound into the designated waste container.

    • Contaminated Materials: Any materials, such as absorbent pads or PPE, that are contaminated with this compound should also be placed in the hazardous waste container.

  • Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Unwanted this compound or Contaminated Material assess_waste Is this a hazardous waste? start->assess_waste Intentional Disposal spill Spill Occurs start->spill Accidental Release select_container Select Compatible Hazardous Waste Container assess_waste->select_container Yes label_container Affix Hazardous Waste Label select_container->label_container segregate Segregate from Incompatibles (e.g., oxidizing agents, strong bases) label_container->segregate store_closed Store in a Designated Area with Lid Securely Closed segregate->store_closed contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Service for Pickup store_closed->contact_ehs cleanup Follow Spill Cleanup Protocol (Use appropriate absorbents & PPE) spill->cleanup dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_spill_waste dispose_spill_waste->select_container

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of 2-Chloro-4-nitrotoluene (CAS No. 121-86-8) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and proper disposal.

Hazard Identification and Risk Assessment

This compound is a pale yellow crystalline compound with significant health hazards.[1] It is classified as toxic through all primary routes of exposure: inhalation, ingestion, and dermal contact.[1] Acute effects may include skin and eye irritation, while more severe exposure can lead to methemoglobinemia, characterized by symptoms such as headache, dizziness, and nausea.[1][2][3] This substance is also toxic to aquatic life with long-lasting effects.[4] A thorough risk assessment must be conducted before beginning any work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The required PPE varies based on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher (in a fume hood)
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatPositive pressure self-contained breathing apparatus may be necessary for situations with potential over-exposure[1]
Handling Solid Compound Outside of a Fume Hood Not Recommended

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Have a chemical spill kit on hand.

  • Don all appropriate PPE as outlined in the table above.

  • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.

  • Use disposable weighing paper or a tared container to avoid contamination of balances.

  • When dissolving, add solvent to the solid in a controlled manner to prevent splashing.

  • Securely cap all containers before removing them from the fume hood.

2. Conducting Reactions:

  • Set up all reaction apparatus within the chemical fume hood.

  • Utilize appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure.

  • Continuously monitor the reaction for any unexpected changes.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to the disposal plan.

  • Remove PPE in the correct order to prevent cross-contamination.

Emergency Procedures

Emergency SituationProcedural Response
Skin Contact Immediately wash the affected area with soap and copious amounts of water.[1] Remove contaminated clothing and seek medical attention if irritation occurs.[2][5]
Eye Contact Immediately flush eyes with tepid water for at least 15 minutes, removing contact lenses if possible.[1][2][5] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5] Never give anything by mouth to an unconscious person.[5]
Small Spill For dry spills, carefully shovel the material into a clean, dry, and loosely covered container for later disposal.[1] For liquid solutions, absorb with sand or another noncombustible absorbent material.[1]
Large Spill Evacuate the area. For large liquid spills, dike the area far ahead of the spill for later disposal.[1]
Fire Use dry chemical, CO2, water spray, or foam to extinguish.[1][2][5] Do not use a heavy water stream.[2] Firefighters should wear a self-contained breathing apparatus.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not discharge to sewer systems.[5]

  • Sharps Waste: Any contaminated sharps must be disposed of in a designated sharps container.

  • Disposal: All waste must be disposed of according to official regulations and through a licensed collector.[2] Contaminated packaging should be triple-rinsed before recycling or punctured to render it unusable before landfill disposal.[5]

Experimental Workflow and Safety Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal cluster_emergency Emergency Protocol A Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood & Equipment B->C D Weighing & Solution Prep (in Fume Hood) C->D Proceed to Handling E Conduct Reaction (in Fume Hood) D->E EM Emergency Event (Spill, Exposure, Fire) D->EM If emergency occurs F Monitor Reaction E->F E->EM If emergency occurs G Decontaminate Surfaces & Glassware F->G Reaction Complete F->EM If emergency occurs H Segregate & Label Hazardous Waste G->H I Properly Doff & Dispose of PPE H->I J Arrange for Licensed Waste Disposal I->J Final Step EM_Action Follow Specific Emergency Procedure EM->EM_Action

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.